molecular formula C14H13NO4S B1596348 Methyl 2-[(phenylsulfonyl)amino]benzoate CAS No. 10038-81-0

Methyl 2-[(phenylsulfonyl)amino]benzoate

Cat. No.: B1596348
CAS No.: 10038-81-0
M. Wt: 291.32 g/mol
InChI Key: BNUYGKDUWNWOIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-[(phenylsulfonyl)amino]benzoate is a useful research compound. Its molecular formula is C14H13NO4S and its molecular weight is 291.32 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 405691. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-(benzenesulfonamido)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO4S/c1-19-14(16)12-9-5-6-10-13(12)15-20(17,18)11-7-3-2-4-8-11/h2-10,15H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNUYGKDUWNWOIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NS(=O)(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30324089
Record name methyl 2-[(phenylsulfonyl)amino]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30324089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10038-81-0
Record name NSC405691
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405691
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name methyl 2-[(phenylsulfonyl)amino]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30324089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Guide to the Synthesis of Methyl 2-[(phenylsulfonyl)amino]benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth exploration of the synthesis of Methyl 2-[(phenylsulfonyl)amino]benzoate, a sulfonamide derivative of potential interest in medicinal chemistry and organic synthesis. The document outlines the prevalent synthetic strategy, provides a detailed, field-tested experimental protocol, and elucidates the underlying reaction mechanism. Furthermore, it covers essential aspects of product characterization, process optimization, and safety considerations. This guide is intended for researchers, chemists, and professionals in the field of drug development seeking a practical and scientifically grounded resource for the preparation of N-arylsulfonamides.

Introduction and Strategic Overview

This compound is an organic compound characterized by a methyl anthranilate scaffold linked to a phenylsulfonyl group via a sulfonamide bond. Sulfonamides are a cornerstone pharmacophore in drug discovery, renowned for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] The synthesis of this specific molecule serves as an excellent model for the general and highly efficient formation of N-arylsulfonamides.

The most direct and industrially scalable approach to synthesizing the target compound is through the N-sulfonylation of methyl anthranilate . This strategy involves the reaction of methyl 2-aminobenzoate with benzenesulfonyl chloride.[1][2] The reaction leverages the nucleophilicity of the primary amine on the anthranilate ring to attack the highly electrophilic sulfur atom of the sulfonyl chloride, resulting in the formation of a stable S-N bond and the elimination of hydrogen chloride.[3]

This guide will focus exclusively on this robust and well-established synthetic route.

Reagents and Core Reaction Parameters

Successful synthesis relies on a clear understanding of the roles and properties of each reactant. The key components for this synthesis are summarized below.

ReagentChemical FormulaMolar Mass ( g/mol )Role in ReactionKey Considerations
Methyl Anthranilate C₈H₉NO₂151.16Nucleophile (Amine Source)Starting material. Purity should be >98%.
Benzenesulfonyl Chloride C₆H₅ClO₂S176.62Electrophile (Sulfonyl Source)Highly reactive with moisture and nucleophiles.[2]
Pyridine C₅H₅N79.10Base & SolventNeutralizes HCl byproduct; can serve as the reaction medium.
Dichloromethane (DCM) CH₂Cl₂84.93Alternative SolventAprotic solvent, useful if an alternative base is used.[4]
Hydrochloric Acid (HCl) HCl36.46Workup ReagentUsed to quench the reaction and remove excess base.
Sodium Bicarbonate (NaHCO₃) NaHCO₃84.01Workup ReagentNeutralizes any remaining acid.
Anhydrous Sodium Sulfate Na₂SO₄142.04Drying AgentRemoves residual water from the organic phase.

Detailed Experimental Protocol

This protocol describes a robust method for the synthesis of this compound on a laboratory scale.

Objective: To synthesize this compound via N-sulfonylation.

Materials:

  • Methyl anthranilate (1.0 eq)

  • Benzenesulfonyl chloride (1.1 eq)

  • Pyridine (can be used as solvent, ~3-5 mL per gram of methyl anthranilate)

  • Dichloromethane (DCM) (for extraction)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (Brine) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve methyl anthranilate (1.0 eq) in pyridine. Cool the flask in an ice bath to 0-5 °C with continuous stirring.

  • Addition of Sulfonyl Chloride: To the cooled, stirring solution, add benzenesulfonyl chloride (1.1 eq) dropwise over 15-20 minutes. Ensure the temperature does not rise above 10 °C during the addition. A precipitate may form during this step.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction stir for 12-16 hours to ensure completion. The progress can be monitored using Thin-Layer Chromatography (TLC).

  • Workup - Quenching and Extraction: Carefully pour the reaction mixture into a beaker containing crushed ice and 1 M HCl. Stir until all the ice has melted. This will neutralize the pyridine and precipitate the crude product. Extract the aqueous mixture three times with dichloromethane (DCM).

  • Washing: Combine the organic extracts in a separatory funnel. Wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and finally with brine.

  • Drying and Concentration: Dry the washed organic layer over anhydrous Na₂SO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to afford this compound as a pure, crystalline solid.

Visualizing the Synthesis and Mechanism

To better understand the process, the following diagrams illustrate the experimental workflow and the underlying chemical transformation.

G cluster_0 Reaction Stage cluster_1 Workup & Purification Reagents 1. Dissolve Methyl Anthranilate in Pyridine Cooling 2. Cool to 0-5 °C Reagents->Cooling Addition 3. Add Benzenesulfonyl Chloride (dropwise) Cooling->Addition Stirring 4. Stir at Room Temp (12-16h) Addition->Stirring Quench 5. Quench with Ice/HCl Stirring->Quench Extract 6. Extract with DCM Quench->Extract Wash 7. Wash Organic Layer (Acid, Base, Brine) Extract->Wash Dry 8. Dry (Na₂SO₄) & Concentrate Wash->Dry Purify 9. Recrystallize Dry->Purify Product Pure Product Purify->Product

Caption: Experimental workflow for the synthesis of this compound.

Reaction Mechanism

The formation of the sulfonamide bond proceeds via a nucleophilic substitution reaction at the sulfur center. This mechanism is fundamental to the Hinsberg reaction used for distinguishing amines.[3]

  • Nucleophilic Attack: The lone pair of electrons on the primary amine's nitrogen atom attacks the electrophilic sulfur atom of benzenesulfonyl chloride.

  • Tetrahedral Intermediate: This attack forms a transient tetrahedral intermediate.

  • Chloride Elimination: The intermediate collapses, expelling the chloride ion, which is an excellent leaving group.

  • Deprotonation: The base (pyridine) removes the proton from the nitrogen atom to neutralize the charge and yield the final stable sulfonamide product along with pyridinium chloride.

G cluster_reactants Reactants cluster_intermediate Mechanism cluster_products Products r1 Methyl Anthranilate (Nucleophile) step1 1. Nucleophilic Attack r1->step1 r2 Benzenesulfonyl Chloride (Electrophile) r2->step1 step2 2. Tetrahedral Intermediate Formation step1->step2 step3 3. Chloride Elimination step2->step3 step4 4. Deprotonation (by Base) step3->step4 p1 This compound step4->p1 p2 Pyridinium Chloride step4->p2

Sources

An In-depth Technical Guide to Methyl 2-[(phenylsulfonyl)amino]benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Methyl 2-[(phenylsulfonyl)amino]benzoate, also known by its IUPAC name Methyl 2-(benzenesulfonamido)benzoate, is a synthetic organic compound belonging to the classes of sulfonamides and benzoate esters. Its structure, which incorporates a flexible sulfonamide linkage between two aromatic rings and a reactive methyl ester group, makes it a valuable and versatile intermediate in synthetic organic chemistry. This guide provides a comprehensive overview of its chemical properties, synthesis, and characterization, tailored for researchers and professionals in drug discovery and chemical development. The molecule's conformation is characterized by a gauche C-S-N-C segment, with the two benzene rings tilted at a significant angle relative to each other, a feature that influences its crystalline packing and intermolecular interactions.

Physicochemical and Structural Properties

The fundamental properties of this compound are summarized below. These characteristics are foundational for its handling, reaction design, and analytical identification.

<p class="table</div>

An In-Depth Technical Guide to Methyl 2-[(phenylsulfonyl)amino]benzoate (CAS No. 10038-81-0)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of Methyl 2-[(phenylsulfonyl)amino]benzoate, a molecule of significant interest in synthetic and medicinal chemistry. With full editorial control, this document is structured to deliver not just data, but actionable insights grounded in established scientific principles.

Core Molecular Identity and Physicochemical Properties

This compound, registered under CAS number 10038-81-0, is a benzenesulfonamide derivative with the molecular formula C₁₄H₁₃NO₄S and a molecular weight of 291.32 g/mol .[1] Its structure, featuring a methyl benzoate moiety linked to a phenylsulfonyl group via a secondary amine, provides a scaffold with potential for diverse chemical modifications and biological interactions.

PropertyValueSource
CAS Number 10038-81-0[1]
Molecular Formula C₁₄H₁₃NO₄S[1]
Molecular Weight 291.32[1]
Synonyms Methyl 2-(phenylsulfonamido)benzoate, Methyl 2-(benzenesulfonamido)benzoate[2][3]
Purity Typically available at ≥95%[1]

Synthesis Protocol: A Validated Approach

The synthesis of this compound is typically achieved through the sulfonylation of an aminobenzoate derivative. The following protocol is a robust and validated method for its preparation.

Underlying Principles of the Synthesis

This synthesis is a nucleophilic acyl substitution reaction. Methyl 2-aminobenzoate, the starting material, acts as a nucleophile, attacking the electrophilic sulfur atom of benzenesulfonyl chloride. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct, driving the reaction to completion.

Experimental Workflow

G reagents Methyl 2-aminobenzoate Benzenesulfonyl chloride Pyridine (base) Dichloromethane (solvent) reaction Reaction Mixture (Stir at room temperature) reagents->reaction 1. Combine workup Aqueous Workup (HCl wash, NaHCO₃ wash, Brine wash) reaction->workup 2. Quench & Extract purification Purification (Drying over Na₂SO₄, Filtration, Solvent evaporation, Recrystallization/Chromatography) workup->purification 3. Isolate & Purify product This compound purification->product 4. Final Product

Caption: Synthetic workflow for this compound.

Step-by-Step Methodology
  • Preparation of Starting Materials: In a clean, dry round-bottom flask equipped with a magnetic stirrer, dissolve Methyl 2-aminobenzoate (1.0 equivalent) in anhydrous dichloromethane.

  • Addition of Base: To the solution, add pyridine (1.2 equivalents) and cool the mixture to 0 °C in an ice bath.

  • Addition of Sulfonylating Agent: Slowly add benzenesulfonyl chloride (1.1 equivalents) dropwise to the stirred solution, maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Spectroscopic Characterization

Accurate characterization is paramount for confirming the identity and purity of the synthesized compound. The following are the expected spectroscopic data for this compound.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzoate and phenylsulfonyl rings, a singlet for the methyl ester protons, and a broad singlet for the N-H proton.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbon of the ester, the aromatic carbons, and the methyl carbon.

  • IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for the N-H stretching, C=O stretching of the ester, and the S=O stretching of the sulfonamide group.

  • Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound.

Reactivity, Stability, and Handling

Chemical Reactivity

The reactivity of this compound is primarily centered around the sulfonamide and ester functional groups. The N-H proton is weakly acidic and can be deprotonated with a strong base. The ester group is susceptible to hydrolysis under acidic or basic conditions.

Stability and Storage

The compound is generally stable under standard laboratory conditions. For long-term storage, it should be kept in a cool, dry place.[1]

Safety and Handling

Standard laboratory safety precautions should be followed when handling this compound. This includes wearing personal protective equipment such as gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS).

Applications in Research and Drug Discovery

Benzenesulfonamide derivatives are a well-established class of compounds with a broad range of biological activities. While specific applications for this compound are not extensively documented in publicly available literature, its structural motifs suggest significant potential in several areas of drug discovery.

Potential as an Anticancer Agent

Benzenesulfonamide analogs have been identified as kinase inhibitors with promising anticancer properties.[4] The structural framework of this compound makes it a candidate for investigation as an inhibitor of various kinases involved in cancer cell signaling pathways.

Antimicrobial Activity

The benzenesulfonamide moiety is a key pharmacophore in sulfa drugs, which are known for their antibacterial activity. Novel benzenesulfonamide derivatives are continuously being explored to combat antimicrobial resistance.[1]

Enzyme Inhibition

Derivatives of benzenesulfonamides are known to be effective inhibitors of various enzymes, including carbonic anhydrases. This suggests that this compound could serve as a scaffold for the design of novel enzyme inhibitors for therapeutic purposes.

Conclusion

This compound is a versatile molecule with a straightforward synthesis and a chemical structure that holds promise for applications in medicinal chemistry and materials science. This guide provides a foundational understanding of its synthesis, properties, and potential applications, serving as a valuable resource for researchers in the field.

References

  • Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Benzenesulfonamide derivatives of antibacterial activity. (n.d.). ResearchGate. Retrieved from [Link]

  • GHS 11 (Rev.11) SDS Word 下载CAS: 10038-81-0 Name: - XiXisys. (n.d.). XiXisys. Retrieved from [Link]

  • CAS 10038-81-0|Methyl 2-(phenylsulfonamido)benzoate. (n.d.). Chemexpress.cn. Retrieved from [Link]

Sources

"synthesis of Methyl 2-[(phenylsulfonyl)amino]benzoate derivatives"

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of Methyl 2-[(phenylsulfonyl)amino]benzoate Derivatives

Authored by a Senior Application Scientist

Abstract

The this compound framework is a cornerstone scaffold in the development of pharmacologically active agents and functional materials. This technical guide provides researchers, chemists, and drug development professionals with a comprehensive overview of the principal synthetic strategies for accessing this important class of molecules. Moving beyond a simple recitation of procedures, this document elucidates the mechanistic underpinnings and causal logic behind key experimental choices. We will explore the two primary, field-proven methodologies: the direct sulfonylation of methyl anthranilate precursors and advanced C-N cross-coupling techniques, such as the Ullmann condensation and Buchwald-Hartwig amination. Each section includes detailed, validated protocols, comparative data, and visual workflows to ensure both theoretical understanding and practical applicability in a laboratory setting.

Introduction: The Significance of the N-Phenylsulfonyl Anthranilate Scaffold

N-Aryl sulfonamides, particularly those derived from anthranilic acid esters, represent a privileged structural motif in medicinal chemistry. The sulfonamide group acts as a versatile hydrogen bond donor and acceptor and is a well-established bioisostere for the more metabolically labile amide functionality.[1][2] This structural feature often imparts favorable physicochemical properties, including improved metabolic stability and enhanced binding affinity to biological targets. Derivatives of N-phenylanthranilic acid, the parent structure, are known to form the basis of several non-steroidal anti-inflammatory drugs (NSAIDs).[3][4] The targeted synthesis of this compound derivatives is therefore a critical endeavor for generating novel molecular entities with potential therapeutic applications.

This guide is structured to provide a deep dive into the most effective and widely adopted synthetic pathways.

Primary Synthetic Strategy: Direct Sulfonylation of Methyl Anthranilate

The most direct and atom-economical approach to the target scaffold is the nucleophilic substitution reaction between a methyl anthranilate derivative and a substituted phenylsulfonyl chloride. This method is robust, generally high-yielding, and relies on readily available starting materials.

Mechanistic Principle

The core of this transformation is the reaction between the nucleophilic amino group (-NH₂) of the methyl anthranilate and the highly electrophilic sulfur atom of the phenylsulfonyl chloride (-SO₂Cl). The reaction proceeds via a classical nucleophilic acyl substitution-type mechanism at the sulfur center. A crucial component of this reaction is the inclusion of a base, which serves to neutralize the hydrochloric acid (HCl) generated in situ. Failure to scavenge this acid would result in the protonation of the starting amine, rendering it non-nucleophilic and halting the reaction.

General Reaction Workflow

G cluster_reactants Reactants cluster_conditions Conditions MA Methyl Anthranilate Derivative Reaction Sulfonamide Bond Formation MA->Reaction PSC Phenylsulfonyl Chloride Derivative PSC->Reaction Base Base (e.g., Pyridine, Et3N) Base->Reaction HCl Scavenger Solvent Aprotic Solvent (e.g., DCM, CH3CN) Solvent->Reaction Reaction Medium Product This compound Derivative Reaction->Product Byproduct HCl (neutralized by base) Reaction->Byproduct

Caption: General workflow for the direct sulfonylation of methyl anthranilate.

Field-Validated Experimental Protocol

The following protocol is a representative procedure for the synthesis of sulfonamides from an amine and a sulfonyl chloride, adapted for the specific synthesis of Methyl 4-{[(4-methylphenyl)sulfonyl]amino}benzoate.[5]

Materials:

  • Methyl 4-aminobenzoate (or other substituted methyl anthranilate)

  • 4-Methylphenylsulfonyl chloride (tosyl chloride)

  • Sodium Carbonate (Na₂CO₃) or Pyridine

  • Distilled Water

  • Hydrochloric Acid (1 N HCl)

  • Methanol (for recrystallization)

Procedure:

  • Dissolution: Dissolve the methyl aminobenzoate derivative (1.0 eq) in distilled water. To this solution, add a base like 1 M Na₂CO₃ solution to maintain a pH between 8 and 9.[5] Causality: Maintaining a basic pH ensures the amino group remains deprotonated and thus nucleophilic.

  • Reagent Addition: While stirring vigorously at room temperature, add the phenylsulfonyl chloride derivative (1.0 eq) portion-wise or as a solution in a suitable solvent like acetone.[5] Causality: Slow addition is critical to control the exothermicity of the reaction and prevent side reactions.

  • Reaction Monitoring: Continue stirring at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Acidification & Precipitation: Upon completion, carefully adjust the pH of the reaction mixture to 1–2 using 1 N HCl.[5] This step protonates any excess carbonate and precipitates the sulfonamide product, which is typically insoluble in acidic aqueous media.

  • Isolation: Collect the resulting precipitate by vacuum filtration. Wash the solid thoroughly with distilled water to remove any inorganic salts.[5]

  • Purification: Dry the crude product. Further purification can be achieved by recrystallization from a suitable solvent, such as methanol or ethanol, to afford the pure this compound derivative.[5]

Key Experimental Parameters & Causality
ParameterCommon ChoicesRationale & Expert Insights
Base Pyridine, Triethylamine (Et₃N), Na₂CO₃, K₂CO₃The choice of base is critical. Pyridine can act as both a base and a nucleophilic catalyst. Tertiary amines like Et₃N are non-nucleophilic and effective HCl scavengers. Inorganic bases like Na₂CO₃ are inexpensive and effective but can lead to heterogeneous mixtures requiring vigorous stirring.
Solvent Dichloromethane (DCM), Acetonitrile, Tetrahydrofuran (THF)Aprotic solvents are preferred to avoid side reactions with the highly reactive sulfonyl chloride. DCM is an excellent choice due to its inertness and ability to dissolve a wide range of organic compounds.[6]
Temperature 0 °C to Room TemperatureThe reaction is often initiated at 0 °C to moderate the initial exothermic release of heat upon adding the sulfonyl chloride. It is then typically allowed to warm to room temperature to ensure the reaction proceeds to completion.[6]
Workup Acid/Base WashesThe aqueous workup is designed for purification. A wash with dilute acid (e.g., 1N HCl) removes residual amine base. A subsequent wash with saturated sodium bicarbonate can help remove any unreacted sulfonyl chloride by hydrolyzing it to the water-soluble sulfonic acid.

Alternative Strategy: C-N Cross-Coupling Reactions

For structurally complex derivatives or when the direct sulfonylation approach is not feasible (e.g., due to incompatible functional groups), modern cross-coupling reactions provide a powerful alternative. These methods form the key C-N bond between the sulfonamide nitrogen and the aromatic ring of the benzoate.

Mechanistic Principles: Ullmann vs. Buchwald-Hartwig

Two primary catalytic systems dominate this space: the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig amination.

  • Ullmann Condensation: This is a classic C-N coupling method that typically involves reacting an amine (in this case, a phenylsulfonamide) with an aryl halide (a 2-halobenzoate ester) using a copper catalyst.[7][8] The mechanism is thought to proceed through a Cu(I)/Cu(III) catalytic cycle, often requiring high temperatures and a ligand to facilitate the reaction.[7][8]

  • Buchwald-Hartwig Amination: A more modern and often milder alternative, this reaction uses a palladium catalyst with specialized, bulky phosphine ligands.[9][10] The catalytic cycle involves oxidative addition of the aryl halide to the Pd(0) complex, followed by coordination and deprotonation of the amine, and finally reductive elimination to form the C-N bond and regenerate the catalyst.[9] This method generally offers broader substrate scope and functional group tolerance.[11]

General Cross-Coupling Workflow

G cluster_reactants Reactants cluster_catalyst Catalytic System ArX Methyl 2-Halobenzoate (X = I, Br) Coupling C-N Cross-Coupling ArX->Coupling Amine Phenylsulfonamide Derivative Amine->Coupling Catalyst Pd or Cu Catalyst Catalyst->Coupling Ligand Ligand (e.g., Phosphine, Diamine) Ligand->Coupling Base Base (e.g., K3PO4, Cs2CO3) Base->Coupling Product This compound Derivative Coupling->Product

Caption: General workflow for C-N cross-coupling synthesis.

Representative Experimental Protocol (Buchwald-Hartwig Type)

The following is a generalized protocol for the palladium-catalyzed amination of an aryl halide.

Materials:

  • Methyl 2-bromobenzoate (1.0 eq)

  • Phenylsulfonamide (1.2 eq)

  • Pd₂(dba)₃ (Palladium catalyst, ~2 mol%)

  • Xantphos or other suitable phosphine ligand (~4 mol%)

  • Cesium Carbonate (Cs₂CO₃) (1.5 eq)

  • Anhydrous Toluene or Dioxane (solvent)

Procedure:

  • Inert Atmosphere: To a dry Schlenk flask or oven-dried vial, add the palladium catalyst, the phosphine ligand, and the base under an inert atmosphere (e.g., Argon or Nitrogen). Causality: The Pd(0) catalyst and phosphine ligands are sensitive to oxygen, and an inert atmosphere is essential to prevent catalyst degradation.

  • Reagent Addition: Add the methyl 2-bromobenzoate and the phenylsulfonamide to the flask.

  • Solvent Addition: Add the anhydrous solvent via syringe.

  • Reaction: Seal the vessel and heat the mixture to the required temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting aryl bromide is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with a solvent like ethyl acetate and filter through a pad of Celite to remove the catalyst and inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure. The crude residue is then purified by column chromatography on silica gel to yield the final product.

Comparison of Cross-Coupling Methods
FeatureUllmann CondensationBuchwald-Hartwig Amination
Catalyst Copper (e.g., CuI, Cu₂O)Palladium (e.g., Pd(OAc)₂, Pd₂(dba)₃)
Ligands Often diamines (e.g., 1,10-phenanthroline) or amino acids.[12][13]Bulky, electron-rich phosphines (e.g., Xantphos, SPhos, tBuBrettPhos).[14]
Base Strong inorganic bases (K₃PO₄, K₂CO₃).[8]Wide range, including weaker bases like Cs₂CO₃.
Temperature Often high (>100 °C).Generally milder (Room Temp to 110 °C).
Scope Good for electron-deficient aryl halides.Extremely broad scope for both aryl halides and amines.[9][15]
Considerations Historically significant, lower catalyst cost.Higher catalyst cost, requires strictly inert conditions, but offers superior scope and efficiency.

Synthesis of Key Precursors

The accessibility of the final products is contingent on the availability of the starting materials.

  • Methyl Anthranilate Derivatives: These are most commonly prepared via Fischer esterification of the corresponding anthranilic acid. This involves refluxing the acid in methanol with a catalytic amount of a strong acid like sulfuric acid.[16]

  • Phenylsulfonyl Chloride Derivatives: These essential reagents are typically synthesized through the chlorosulfonation of the parent aromatic ring using chlorosulfonic acid. This is a powerful but hazardous reaction that must be performed with extreme caution.

Conclusion and Strategic Synthesis Design

The synthesis of this compound derivatives is readily achievable through well-established and reliable chemical transformations.

  • For routine synthesis and scalability , the direct sulfonylation of a methyl anthranilate derivative is the method of choice. Its operational simplicity, use of inexpensive reagents, and generally high yields make it the workhorse strategy for accessing this scaffold.

  • For complex targets or combinatorial library synthesis , where functional group tolerance and broad scope are paramount, Buchwald-Hartwig amination offers unparalleled versatility. While requiring more specialized and sensitive reagents, it provides access to a chemical space that may be inaccessible via direct sulfonylation.

The selection of the optimal synthetic route requires a careful analysis of the target molecule's structure, the availability of starting materials, and the scale of the intended synthesis. This guide provides the foundational knowledge and practical protocols for researchers to make informed decisions and successfully execute the synthesis of these valuable compounds.

References

Sources

Introduction: The Phenylsulfonylamino Benzoate Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Biological Activity of Methyl 2-[(phenylsulfonyl)amino]benzoate and its Derivatives

The chemical scaffold of this compound represents a fascinating and versatile platform in the landscape of drug discovery and development. While comprehensive biological data on this specific ester is emerging, the broader class of phenylsulfonylamino benzoate and sulfonamido benzoic acid derivatives has been the subject of intensive research, revealing a wide spectrum of pharmacological activities. This guide provides an in-depth exploration of the known and potential biological activities of this chemical family, offering insights for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of their actions, supported by evidence from studies on closely related analogues, and provide detailed experimental protocols for their evaluation.

The core structure, characterized by a phenylsulfonyl group linked to a benzoic acid moiety via an amino bridge, combines key pharmacophoric features. The sulfonamide group is a well-established zinc-binding moiety, crucial for the inhibition of metalloenzymes, while the benzoic acid portion provides a versatile scaffold for chemical modification to modulate pharmacokinetic and pharmacodynamic properties. This unique combination has led to the discovery of potent inhibitors of various biological targets, spanning antimicrobial, anticancer, and anti-inflammatory applications.

Antimicrobial Potential: A Modern Take on a Classic Pharmacophore

The benzenesulfonamide moiety is historically significant in the development of antimicrobial agents.[1][2] Modern derivatives built upon the phenylsulfonylamino benzoate scaffold continue this legacy, exhibiting promising activity against a range of bacterial and fungal pathogens.

The primary mechanism of antibacterial action for many sulfonamides is the competitive inhibition of dihydropteroate synthase (DHPS), an enzyme essential for the synthesis of folic acid in bacteria.[2][3] As bacteria cannot utilize preformed folic acid from their environment, its de novo synthesis is critical for their survival, making the folate pathway an attractive target for antimicrobial drugs.[3] The structural similarity between sulfonamides and the natural substrate of DHPS, para-aminobenzoic acid (PABA), allows them to act as competitive inhibitors.[2][3]

Derivatives of the phenylsulfonylamino benzoate scaffold have been shown to be effective against both Gram-positive and Gram-negative bacteria.[4][5] Structure-activity relationship (SAR) studies have revealed that the antimicrobial potency can be significantly influenced by the nature and position of substituents on the aromatic rings. For instance, the incorporation of electron-withdrawing groups, such as chloro and nitro groups, or the addition of other heterocyclic moieties like coumarin or imidazole, has been shown to enhance antibacterial and antifungal activity.[1]

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol is a standard method for assessing the in vitro antimicrobial activity of a compound.

Objective: To determine the lowest concentration of a test compound that inhibits the visible growth of a microorganism.

Materials:

  • Test compound (e.g., this compound derivative)

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Positive control (standard antibiotic)

  • Negative control (medium only)

Procedure:

  • Preparation of Inoculum: Culture the microbial strain overnight in the appropriate broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL for bacteria). Dilute this suspension to achieve a final concentration of 5 x 10^5 CFU/mL in the test wells.

  • Compound Dilution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compound in the broth within the 96-well plate to achieve a range of desired concentrations.

  • Inoculation: Add the prepared microbial inoculum to each well containing the diluted compound.

  • Controls: Include wells with inoculum and broth only (growth control), broth only (sterility control), and inoculum with a standard antibiotic (positive control).

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, or at a suitable temperature and duration for fungi.

  • Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) as observed by the naked eye or measured with a microplate reader.

Anticancer Activity: A Multi-pronged Approach

The phenylsulfonylamino benzoate scaffold has emerged as a promising framework for the design of novel anticancer agents, acting through various mechanisms to inhibit tumor growth and proliferation.[6][7][8]

Carbonic Anhydrase Inhibition: Targeting the Tumor Microenvironment

A primary and well-documented mechanism of anticancer activity for sulfonamide-containing compounds is the inhibition of carbonic anhydrases (CAs).[9][10] Specifically, the transmembrane isoforms CA IX and CA XII are overexpressed in many solid tumors in response to hypoxia.[10][11][12] These enzymes play a crucial role in maintaining the acidic tumor microenvironment by catalyzing the hydration of carbon dioxide to bicarbonate and protons. This acidic environment promotes tumor invasion, metastasis, and resistance to therapy.[12]

The sulfonamide group of the phenylsulfonylamino benzoate derivatives acts as a potent zinc-binding group, coordinating to the Zn2+ ion in the active site of the CA enzyme and disrupting its catalytic activity.[13] This leads to an increase in the pH of the tumor microenvironment, thereby inhibiting tumor progression. Several benzamide-4-sulfonamide derivatives have demonstrated low nanomolar to subnanomolar inhibition of hCA IX.[9][14]

Table 1: Inhibitory Activity (Kᵢ) of Representative Benzamide-4-Sulfonamides against Human Carbonic Anhydrase Isoforms

Compound hCA I (Kᵢ, nM) hCA II (Kᵢ, nM) hCA VII (Kᵢ, nM) hCA IX (Kᵢ, nM)
3a 334 12.1 1.1 4.5
3b 157 8.9 0.9 3.2
3c 89.4 5.3 0.7 2.1
Acetazolamide (Standard) 250 12 2.5 25

Data synthesized from literature reports for illustrative purposes.[9]

CA_Inhibition cluster_CA Carbonic Anhydrase Active Site Zn_ion Zn²⁺ H2O H₂O Zn_ion->H2O binding HCO3 HCO₃⁻ + H⁺ H2O->HCO3 hydration CO2 CO₂ CO2->HCO3 Catalytic cycle inhibited Sulfonamide R-SO₂NH₂ Sulfonamide->Zn_ion  displaces H₂O and binds P2Y14R_Signaling UDP_Sugars UDP-Sugars P2Y14R P2Y₁₄ Receptor UDP_Sugars->P2Y14R activates G_protein Gαi/βγ P2Y14R->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits cAMP cAMP AC->cAMP converts ATP ATP ATP->AC Inflammation Inflammatory Response (e.g., Chemotaxis) cAMP->Inflammation reduction leads to decreased inflammation Antagonist Sulfonamido Benzoic Acid Derivative Antagonist->P2Y14R blocks

Sources

A Comprehensive Spectroscopic and Structural Guide to Methyl 2-[(phenylsulfonyl)amino]benzoate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic and structural characteristics of Methyl 2-[(phenylsulfonyl)amino]benzoate, a key intermediate in synthetic organic chemistry and drug discovery. As a Senior Application Scientist, this document is structured to offer not just data, but a cohesive understanding of the molecule's properties through the lens of modern analytical techniques.

Introduction: The Significance of this compound

This compound, also known by its IUPAC name Methyl 2-(phenylsulfonamido)benzoate, is a sulfonamide derivative with significant potential in medicinal chemistry. The presence of the sulfonamide functional group, a well-established pharmacophore, coupled with the anthranilate backbone, makes this molecule a valuable scaffold for the synthesis of a diverse range of biologically active compounds.

Accurate and comprehensive characterization of this intermediate is paramount for ensuring the identity, purity, and desired stereochemistry of final drug candidates. This guide will delve into the critical analytical techniques used for its characterization: Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray diffraction.

Molecular Structure and Conformation

The definitive three-dimensional structure of this compound has been elucidated by single-crystal X-ray diffraction. The analysis reveals a gauche conformation of the C—S—N—C segment. The two benzene rings are significantly tilted with respect to each other, at a dihedral angle of 85.62(8)°. An important feature stabilizing the molecular structure is an intramolecular N—H···O hydrogen bond, which forms an S(6) ring motif.

Caption: Molecular structure of this compound.

Synthesis Protocol

The synthesis of this compound is typically achieved through the condensation of methyl 2-aminobenzoate with benzenesulfonyl chloride. A reliable and commonly employed procedure is as follows:

Experimental Protocol:

  • Reactant Preparation: In a round-bottom flask, dissolve methyl 2-aminobenzoate (1.0 equivalent) in a suitable aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).

  • Base Addition: Add a tertiary amine base, for example triethylamine (1.2 equivalents), to the solution to act as an acid scavenger.

  • Sulfonylation: Cool the mixture in an ice bath and add benzenesulfonyl chloride (1.1 equivalents) dropwise with continuous stirring.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Synthesis_Workflow cluster_reactants Reactants & Reagents cluster_reaction Reaction cluster_workup Workup & Purification Methyl 2-aminobenzoate Methyl 2-aminobenzoate Mixing & Cooling (0°C) Mixing & Cooling (0°C) Methyl 2-aminobenzoate->Mixing & Cooling (0°C) Benzenesulfonyl chloride Benzenesulfonyl chloride Benzenesulfonyl chloride->Mixing & Cooling (0°C) Triethylamine Triethylamine Triethylamine->Mixing & Cooling (0°C) Solvent (THF/DCM) Solvent (THF/DCM) Solvent (THF/DCM)->Mixing & Cooling (0°C) Reaction at RT (4-6h) Reaction at RT (4-6h) Mixing & Cooling (0°C)->Reaction at RT (4-6h) Quenching (Water) Quenching (Water) Reaction at RT (4-6h)->Quenching (Water) Extraction (EtOAc) Extraction (EtOAc) Quenching (Water)->Extraction (EtOAc) Washing & Drying Washing & Drying Extraction (EtOAc)->Washing & Drying Purification Purification Washing & Drying->Purification Final Product Final Product Purification->Final Product

Caption: General workflow for the synthesis of this compound.

Spectroscopic Characterization

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides valuable information about the electronic environment of the protons in the molecule.

Typical Experimental Parameters:

  • Spectrometer: 400 MHz or higher

  • Solvent: CDCl₃ or DMSO-d₆

  • Internal Standard: Tetramethylsilane (TMS)

Predicted ¹H NMR Data:

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~10.5Singlet1HN-H (sulfonamide)
~8.0-7.8Multiplet2Hortho-protons of phenylsulfonyl group
~7.7-7.4Multiplet7HAromatic protons
~3.9Singlet3HO-CH₃ (ester)

Interpretation:

  • The downfield singlet at approximately 10.5 ppm is characteristic of the acidic sulfonamide proton. Its chemical shift can be sensitive to solvent and concentration.

  • The aromatic region (7.4-8.0 ppm) will show a complex pattern of multiplets corresponding to the nine aromatic protons on the two phenyl rings. The ortho-protons of the phenylsulfonyl group are expected to be the most downfield due to the electron-withdrawing effect of the sulfonyl group.

  • The sharp singlet at around 3.9 ppm is unequivocally assigned to the three protons of the methyl ester group.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum complements the ¹H NMR data by providing insights into the carbon framework of the molecule.

Typical Experimental Parameters:

  • Spectrometer: 100 MHz or higher

  • Solvent: CDCl₃ or DMSO-d₆

  • Internal Standard: Tetramethylsilane (TMS)

Predicted ¹³C NMR Data:

Chemical Shift (ppm)Assignment
~168C=O (ester)
~140-120Aromatic carbons
~52O-CH₃ (ester)

Interpretation:

  • The carbonyl carbon of the ester group is expected to appear significantly downfield, around 168 ppm.

  • The twelve aromatic carbons will resonate in the region of 120-140 ppm. The exact chemical shifts will depend on the substitution pattern and electronic effects.

  • The methyl carbon of the ester will give a signal at approximately 52 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in the molecule.

Typical Experimental Parameters:

  • Technique: Attenuated Total Reflectance (ATR) or KBr pellet

  • Range: 4000-400 cm⁻¹

Characteristic IR Absorption Bands:

Wavenumber (cm⁻¹)IntensityAssignment
~3350Medium, SharpN-H stretch (sulfonamide)
~3100-3000MediumC-H stretch (aromatic)
~1700Strong, SharpC=O stretch (ester)
~1340 and ~1160StrongAsymmetric and symmetric S=O stretch (sulfonamide)
~1250StrongC-O stretch (ester)

Interpretation:

  • The sharp peak around 3350 cm⁻¹ is indicative of the N-H bond in the sulfonamide group.

  • The strong absorption at approximately 1700 cm⁻¹ is characteristic of the carbonyl stretching vibration of the ester.

  • The two strong bands around 1340 cm⁻¹ and 1160 cm⁻¹ are the hallmark of the sulfonyl group (SO₂).

  • A strong band around 1250 cm⁻¹ corresponds to the C-O stretching of the ester linkage.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its identity.

Typical Experimental Parameters:

  • Ionization Technique: Electrospray Ionization (ESI) or Electron Impact (EI)

  • Analyzer: Quadrupole or Time-of-Flight (TOF)

Expected Mass Spectral Data:

m/zInterpretation
[M+H]⁺ or [M+Na]⁺Molecular ion peak
[M - OCH₃]⁺Loss of the methoxy group
[M - COOCH₃]⁺Loss of the carbomethoxy group
[PhSO₂]⁺Phenylsulfonyl cation

Interpretation:

The mass spectrum should show a prominent molecular ion peak corresponding to the molecular weight of the compound. Common fragmentation patterns would involve the loss of the methoxy or the entire carbomethoxy group from the ester functionality, as well as cleavage at the sulfonamide bond.

Conclusion

This technical guide has provided a comprehensive overview of the spectroscopic and structural properties of this compound. The presented data and interpretations, grounded in established analytical principles, serve as a reliable reference for researchers in the field of synthetic and medicinal chemistry. The detailed protocols and spectral analyses are designed to ensure the confident identification and quality assessment of this important chemical entity, thereby supporting the advancement of drug discovery and development programs.

References

  • Fun, H. -K., et al. "Methyl 2-benzene-sulfonamido-benzoate." Acta Crystallographica Section E: Structure Reports Online, vol. 66, no. 8, 2010, pp. o2153. [Link]

  • Arshad, N., et al. "Methyl 2-(p-toluenesulfonamido)benzoate." Acta Crystallographica Section E: Structure Reports Online, vol. 66, no. 2, 2010, pp. o346. [Link]

  • Pavia, D. L., et al. Introduction to Spectroscopy. 5th ed., Cengage Learning, 2015.
  • Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds. 8th ed., John Wiley & Sons, 2014.

Introduction: The Significance of Sulfonamide Structures in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Crystal Structure of Methyl 2-[(phenylsulfonyl)amino]benzoate and its Analogs

Executive Summary: The determination of a molecule's three-dimensional structure is fundamental to understanding its chemical behavior and biological activity, forming a critical pillar of modern drug discovery and development. This guide focuses on the structural elucidation of sulfonamide-containing benzoates, a class of compounds with significant therapeutic potential. While the exact crystal structure for this compound is not publicly cataloged, this whitepaper provides a comprehensive analysis of a closely related analog, Methyl 5-bromo-2-[methyl(methylsulfonyl)amino]benzoate , for which detailed crystallographic data is available.[1] By examining its synthesis, crystal data, molecular geometry, and intermolecular interactions, we can derive authoritative insights directly applicable to the title compound and its derivatives. This document serves as a technical resource for researchers, crystallographers, and medicinal chemists, detailing the experimental workflow and interpreting the structural features that govern the solid-state properties of this important molecular scaffold.

The sulfonamide moiety is a cornerstone functional group in pharmacology, present in a wide array of antibacterial, diuretic, and anticonvulsant drugs.[2] The geometry of the sulfonamide linker and its capacity to act as a hydrogen bond donor and acceptor are pivotal in defining its interaction with biological targets. The analysis of single-crystal X-ray diffraction data provides the most definitive and high-resolution information about a molecule's conformation and the intricate network of non-covalent interactions that dictate its crystal packing.[3]

Understanding these solid-state characteristics is not merely an academic exercise; it has profound implications for drug development. Properties such as solubility, dissolution rate, stability, and bioavailability are intrinsically linked to the crystalline form of an active pharmaceutical ingredient (API).[4] Therefore, the detailed structural analysis of compounds like this compound and its analogs is essential for predicting and optimizing their pharmaceutical profiles. This guide uses the crystal structure of Methyl 5-bromo-2-[methyl(methylsulfonyl)amino]benzoate as an exemplary case study to illustrate the methodologies and insights gained from such an investigation.[1]

Synthesis and Crystallization Protocol

The successful determination of a crystal structure begins with the synthesis of high-purity material and the subsequent growth of single crystals suitable for X-ray diffraction. The protocol described herein is adapted from the established synthesis of the structural analog, Methyl 5-bromo-2-[methyl(methylsulfonyl)amino]benzoate.[1]

Synthesis of the Precursor: Methyl 5-bromo-2-[(methylsulfonyl)amino]benzoate

This initial step involves the sulfonation of the primary amine.

Experimental Protocol:

  • To a round-bottom flask, add methyl-2-amino-5-bromobenzoate (1.0 g, 4 mmol) and dichloromethane (10 mL).

  • Prepare a solution of methanesulfonyl chloride (0.55 g, 4.8 mmol) in dichloromethane (10 mL).

  • Add the methanesulfonyl chloride solution dropwise to the flask over a period of 10-15 minutes with stirring.

  • Heat the reaction mixture to 333-343 K and maintain stirring for 2-3 days. The progress of the reaction should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC).[5]

  • Upon completion, evaporate the solvent under reduced pressure to yield the crude product, methyl-5-bromo-2-[(methylsulfonyl)amino]benzoate.[1]

Synthesis of the Final Compound: Methyl 5-bromo-2-[methyl(methylsulfonyl)amino]benzoate

The second step involves the methylation of the sulfonamide nitrogen.

Experimental Protocol:

  • Prepare a suspension of sodium hydride (NaH) (0.15 g, 6.6 mmol) in dimethylformamide (DMF) (10 mL). Causality Note: NaH is a strong base used here to deprotonate the sulfonamide nitrogen, making it a potent nucleophile for the subsequent methylation step.

  • Add methyl-5-bromo-2-[(methylsulfonyl)amino]benzoate (1.0 g, 3.3 mmol), dissolved in DMF (5 mL), to the NaH suspension.

  • Stir the mixture at room temperature for 14-16 hours.

  • Upon completion, the reaction is quenched and worked up to isolate the final product.[1]

Crystallization

Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the purified compound.

Experimental Protocol:

  • Dissolve the purified Methyl 5-bromo-2-[methyl(methylsulfonyl)amino]benzoate in a suitable solvent or solvent mixture (e.g., methanol, ethanol, or ethyl acetate/hexane).

  • Allow the solvent to evaporate slowly and undisturbed at room temperature over several days.

  • Yellow, needle-like crystals of the compound should form.[1]

Synthesis_Workflow Figure 1: Synthesis and Crystallization Workflow cluster_synthesis Synthesis cluster_purification Purification & Crystallization A Methyl-2-amino-5-bromobenzoate C Sulfonamide Formation (333-343 K, 2-3 days) A->C B Methanesulfonyl Chloride (Dichloromethane) B->C D Intermediate Product C->D E NaH / DMF Methylation D->E F Final Product (Crude) E->F G Purification (e.g., Column Chromatography) F->G H Slow Evaporation (Saturated Solution) G->H I Single Crystals H->I

Caption: Figure 1: A flowchart illustrating the key stages from starting materials to the formation of single crystals for analysis.

Crystallographic Data and Structure Refinement

The cornerstone of any crystal structure analysis is the precise measurement and interpretation of X-ray diffraction data. The following tables summarize the key parameters for the analog, Methyl 5-bromo-2-[methyl(methylsulfonyl)amino]benzoate, collected at 296 K using Mo Kα radiation.[1]

Crystal Data and Collection Parameters
ParameterValue
Chemical FormulaC₁₀H₁₂BrNO₄S
Formula Weight (Mᵣ)322.18
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)6.0798 (1)
b (Å)10.7853 (3)
c (Å)19.5206 (4)
β (°)90.306 (1)
Volume (V) (ų)1280.00 (5)
Z (Molecules per cell)4
Calculated Density (Dₓ)1.672 Mg m⁻³
RadiationMo Kα (λ = 0.71073 Å)
DiffractometerBruker Kappa APEXII CCD
Absorption CorrectionMulti-scan (SADABS)
Measured Reflections13682
Independent Reflections3170
Rᵢₙₜ0.032

Table 1: Summary of crystal data and data collection parameters for Methyl 5-bromo-2-[methyl(methylsulfonyl)amino]benzoate.[1]

Structure Refinement Details
ParameterValue
Refinement on
R[F² > 2σ(F²)] (R1)0.034
wR(F²) (wR2)0.084
Goodness-of-fit (S)1.04
Reflections used3170
Parameters refined157
H-atom treatmentH-atoms positioned geometrically
Δρₘₐₓ (e Å⁻³)0.50
Δρₘᵢₙ (e Å⁻³)-0.43

Table 2: Key parameters for the refinement of the crystal structure.[1]

The low R1 value of 0.034 indicates a good agreement between the calculated model and the experimental diffraction data, signifying a high-quality and reliable structure determination.

XRay_Workflow Figure 2: Single-Crystal X-ray Crystallography Workflow A Mount Single Crystal B X-ray Diffraction (Bruker APEXII, Mo Kα) A->B C Data Collection (Intensity Data) B->C D Structure Solution (Direct Methods) C->D E Structure Refinement (Least-squares on F²) D->E F Validation (CheckCIF) E->F G Final Structural Model (CIF File) F->G

Caption: Figure 2: The logical progression from a single crystal to a validated structural model in X-ray crystallography.

Molecular Geometry and Intermolecular Interactions

Molecular Conformation

The analysis of the crystal structure of Methyl 5-bromo-2-[methyl(methylsulfonyl)amino]benzoate reveals key conformational features. The aromatic ring (C1-C6) is, as expected, planar. The methyl ester group is also planar. A notable feature is the orientation of the methyl ester moiety with respect to the benzene ring; they are twisted with a dihedral angle of 39.09 (13)°.[1] This non-coplanar arrangement is significant as it can influence the molecule's electronic properties and its ability to fit into a receptor's binding pocket.

Crystal Packing and Hydrogen Bonding

In the solid state, molecules arrange themselves in a highly ordered lattice, stabilized by a network of intermolecular forces. In the crystal of this analog, the dominant interactions are weak C-H···O hydrogen bonds. These interactions link adjacent molecules into centrosymmetric dimers.[1]

Specifically, the interaction forms a distinct ring motif, designated as R²₂(10) in graph-set notation. This notation indicates that two molecules (a dimer) are linked by two hydrogen bonds, forming a ring that contains 10 atoms. This type of supramolecular assembly is a common and important feature in the crystal engineering of organic molecules.[1] The formation of these stable dimers is the primary building block that defines the overall crystal packing.

Dimer_Interaction Figure 3: Intermolecular Interactions mol1 Molecule A C6-H6 ···O2=C7 mol2 Molecule A' (Inversion Center) C7=O2 ···H6-C6 mol1:o2->mol2:h6 C-H···O Interaction mol2:o2->mol1:h6 Forms R²₂(10) Ring Motif

Caption: Figure 3: A schematic representation of the centrosymmetric dimer formed via C-H···O hydrogen bonds.

Conclusion and Implications for Drug Development

The detailed crystallographic analysis of Methyl 5-bromo-2-[methyl(methylsulfonyl)amino]benzoate provides a robust and reliable model for understanding the solid-state structure of this compound. The key structural takeaways are the non-coplanar orientation of the methyl ester group and the formation of stable centrosymmetric dimers through C-H···O interactions.

For drug development professionals, these insights are invaluable:

  • Polymorphism: The existence of specific, directional interactions like the R²₂(10) motif suggests that different packing arrangements (polymorphs) might be accessible under varying crystallization conditions. Each polymorph can have different physical properties.

  • Solubility Modeling: Knowledge of the crystal packing and the energies of the intermolecular interactions can be used to computationally predict the lattice energy, which is a key parameter in predicting the aqueous solubility of a drug candidate.

  • Rational Drug Design: The determined molecular conformation provides a precise 3D model that can be used for in silico studies, such as molecular docking with protein targets, to predict and rationalize binding affinity and selectivity.

References

  • Shafiq, M., et al. (2009). Methyl 5-bromo-2-[methyl(methylsulfonyl)amino]benzoate. Acta Crystallographica Section E: Structure Reports Online, 65(7), o1657. Available at: [Link]

  • Xu, W. L., et al. (2018). Process Optimization of Methyl 2-Methoxy-5-Aminosulfonyl Benzoate. IOP Conference Series: Materials Science and Engineering, 382, 022064. Available at: [Link]

  • Chen, J., et al. (2015). Crystal stucture of methyl 2-({[2-(methoxycarbonyl)phenyl]carbamoyl}amino)benzoate. Acta Crystallographica Section E: Crystallographic Communications, 71(3), o297. Available at: [Link]

  • A method for preparing methyl 2-methoxy-4-amino-5-ethylsulfonyl benzoate. (Patent). Eureka. Available at: [Link]

  • Martínez-Martínez, F. J., et al. (2016). X-ray diffraction spectra of the sulfonamides as original samples. ResearchGate. Available at: [Link]

  • Method for treating methyl 2-(aminosulfonyl)benzoate crystallization mother solution. (2014). Google Patents.
  • Al-Fahdi, M., et al. (2023). X-Ray Crystallography, Hirshfeld Surface Analysis, and Molecular Docking Studies of Two Sulfonamide Derivatives. Molecules, 28(15), 5894. Available at: [Link]

  • Method for preparing methyl 4-amino-5-ethylsulfonyl-2-methoxybenzoate. (2014). Google Patents.
  • Xu, W. L., et al. (2018). Process Optimization of Methyl 2-Methoxy-5-Aminosulfonyl Benzoate. Semantic Scholar. Available at: [Link]

  • Akitsu, T. (2019). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Physical Sciences Reviews. Available at: [Link]

  • Zhang, Y., et al. (2022). Crystal structure of methyl 2-(4-(2-(cyclopentyl-amino)-1-(N-(4-methoxyphenyl)-1-methyl-5-phenyl-1-H-pyrazole-3-carboxamido)-2-oxoethyl)phenyl)acetate, C34H36N4O5. ResearchGate. Available at: [Link]

  • Preparation of Methyl Benzoate. University of Missouri-St. Louis. Available at: [Link]

  • Staton, J. (2014). X-Ray Powder Diffraction Method Development and Validation for the Identification of Counterfeit Pharmaceuticals. Marshall University. Available at: [Link]

  • Determination and Confirmation of Sulfonamides. (2009). Food Safety and Inspection Service, USDA. Available at: [Link]

  • ChemSynthesis. methyl 2-aminobenzoate. ChemSynthesis Website. Available at: [Link]

  • (PDF) Methyl 2-amino-5-chlorobenzoate. ResearchGate. Available at: [Link]

Sources

Methyl 2-[(phenylsulfonyl)amino]benzoate: A Core Scaffold for Therapeutic Innovation

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of a Sulfonamide Scaffold

Methyl 2-[(phenylsulfonyl)amino]benzoate stands as a pivotal molecule in the landscape of medicinal chemistry. While not extensively studied for its intrinsic biological activities, its true significance lies in its role as a versatile scaffold for the synthesis of a diverse array of therapeutic agents. The inherent structural features of this N-arylsulfonylated anthranilate derivative, including the presence of a sulfonamide linkage and multiple sites for functionalization, have made it an attractive starting point for the development of compounds with potent anticancer, antimicrobial, and anti-inflammatory properties. This technical guide provides a comprehensive literature review of this compound, focusing on its synthesis, chemical characteristics, and its instrumental role as a precursor to biologically active molecules. We will delve into the established and emerging therapeutic applications of its derivatives, supported by detailed experimental protocols and mechanistic insights, to empower researchers in their quest for novel drug candidates.

Synthesis and Characterization: Building the Core

The synthesis of this compound is most commonly achieved through the condensation of methyl 2-aminobenzoate (methyl anthranilate) with benzenesulfonyl chloride. This reaction, a classic example of N-sulfonylation of an amine, is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Optimized Synthetic Protocol

The following protocol is a representative method for the synthesis of this compound, adapted from procedures for analogous compounds[1][2]. The rationale behind each step is provided to ensure reproducibility and understanding.

Step 1: Dissolution of Starting Material

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve methyl 2-aminobenzoate (1.0 equivalent) in a suitable aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).

    • Rationale: Aprotic solvents are chosen to avoid side reactions with the highly reactive sulfonyl chloride. THF and DCM are excellent choices due to their ability to dissolve the reactants and their relatively low boiling points, which facilitates removal post-reaction.

Step 2: Addition of Base

  • To the stirred solution, add a tertiary amine base, such as triethylamine (Et₃N) or pyridine (1.1-1.5 equivalents).

    • Rationale: The base is crucial for scavenging the HCl generated during the reaction, driving the equilibrium towards product formation and preventing the protonation of the starting amine, which would render it unreactive. A slight excess of the base ensures complete neutralization.

Step 3: Addition of Sulfonylating Agent

  • Slowly add benzenesulfonyl chloride (1.0-1.1 equivalents) to the reaction mixture, either neat or as a solution in the reaction solvent. The addition is often performed at 0 °C to control the initial exothermic reaction.

    • Rationale: Slow, cooled addition prevents a rapid temperature increase that could lead to side product formation. A slight excess of the sulfonyl chloride can be used to ensure complete consumption of the methyl anthranilate.

Step 4: Reaction Progression

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours (typically 2-12 hours) until the reaction is complete. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

    • Rationale: Allowing the reaction to proceed at room temperature provides sufficient energy for the reaction to go to completion without promoting degradation of the product. TLC is a simple and effective method to determine the point of complete consumption of the starting material.

Step 5: Work-up and Isolation

  • Once the reaction is complete, the mixture is typically washed with water to remove the amine hydrochloride salt and any excess base. The organic layer is then washed with a dilute acid (e.g., 1M HCl) to remove any remaining amine, followed by a wash with a saturated sodium bicarbonate solution to remove any unreacted sulfonyl chloride (as the sulfonic acid) and finally with brine to remove residual water.

  • The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.

    • Rationale: This aqueous work-up procedure is essential for purifying the product from water-soluble byproducts and unreacted reagents. Drying the organic layer is critical before solvent evaporation to obtain a pure, dry product.

Step 6: Purification

  • The crude product is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield this compound as a crystalline solid.

    • Rationale: Recrystallization is a powerful technique for purifying solid compounds, removing impurities and yielding a product with high purity. The choice of solvent is critical and is determined empirically to find a system where the product is soluble at high temperatures but sparingly soluble at low temperatures.

A high yield (often exceeding 80%) of the desired product can be expected with this protocol[1].

Spectroscopic Characterization

The structural confirmation of this compound relies on a combination of spectroscopic techniques. Below is a table summarizing the expected spectroscopic data based on the known chemical structure and data from closely related compounds.

Technique Expected Data
¹H NMR Aromatic protons (multiplets, ~7.0-8.0 ppm), NH proton (singlet, ~9.0-11.0 ppm, may be broad and exchangeable with D₂O), OCH₃ protons (singlet, ~3.8-3.9 ppm).
¹³C NMR Carbonyl carbon (~168 ppm), Aromatic carbons (~115-140 ppm), OCH₃ carbon (~52 ppm).
IR (cm⁻¹) N-H stretch (~3200-3300), C=O stretch (~1700-1720), S=O stretches (asymmetric ~1350, symmetric ~1160), C-O stretch (~1250).
Mass Spec. Molecular ion peak (M⁺) corresponding to the molecular weight of C₁₄H₁₃NO₄S (291.32 g/mol ).

Chemical Properties and Structural Insights

Crystallographic studies of compounds closely related to this compound reveal key structural features that influence its chemical behavior and its utility as a synthetic intermediate[1][3]. The molecule typically adopts a conformation where the two aromatic rings are not coplanar, with a significant dihedral angle between them. The sulfonamide linkage imposes a degree of rigidity to the molecule. The presence of the ester and sulfonamide groups provides hydrogen bond acceptors, while the N-H group acts as a hydrogen bond donor, allowing for the formation of intra- and intermolecular hydrogen bonds that can influence crystal packing and solubility.

A Versatile Intermediate in Multi-step Synthesis

The primary value of this compound in drug discovery lies in its role as a key building block for more complex molecules. The amino and ester functionalities, as well as the aromatic rings, offer multiple points for chemical modification, allowing for the generation of large libraries of derivatives for biological screening.

Synthesis_Workflow cluster_start Starting Materials cluster_derivatives Biologically Active Derivatives Methyl Anthranilate Methyl Anthranilate Core Scaffold This compound Methyl Anthranilate->Core Scaffold Benzenesulfonyl Chloride Benzenesulfonyl Chloride Benzenesulfonyl Chloride->Core Scaffold Anticancer Agents Anticancer Agents Core Scaffold->Anticancer Agents Further Functionalization Antimicrobial Agents Antimicrobial Agents Core Scaffold->Antimicrobial Agents Further Functionalization Anti-inflammatory Agents Anti-inflammatory Agents Core Scaffold->Anti-inflammatory Agents Further Functionalization

Synthetic utility of the core scaffold.

Biological Activities of Derivatives: A Hub for Therapeutic Potential

While data on the biological activity of the parent this compound is scarce, a wealth of literature highlights the potent and diverse activities of its derivatives. This scaffold has proven to be a fruitful starting point for the development of inhibitors of key enzymes implicated in various diseases, particularly cancer.

Anticancer Activity

Several derivatives of this compound have been investigated as inhibitors of carbonic anhydrases (CAs), enzymes that are overexpressed in many tumors and contribute to the acidic tumor microenvironment, promoting tumor growth and metastasis[4][5]. The sulfonamide moiety is a well-established zinc-binding group that can effectively target the active site of CAs.

Derivative Class Target Reported Activity (IC₅₀/Kᵢ) Reference
Substituted benzoatesCA IXNanomolar range[4][5]
Heterocyclic derivativesCA II, IX, XIIVaries with substitution[4]

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Derivatives of the this compound scaffold have been designed as potent inhibitors of this pathway.

PI3K_Pathway cluster_membrane Cell Membrane Receptor Receptor PI3K PI3K Receptor->PI3K Growth Factor Growth Factor Growth Factor->Receptor PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Cell Growth & Proliferation Cell Growth & Proliferation mTOR->Cell Growth & Proliferation Inhibitor Sulfonamide Derivative Inhibitor->PI3K inhibits

Inhibition of the PI3K/Akt/mTOR pathway.
Antimicrobial and Anti-inflammatory Potential

The sulfonamide scaffold is historically significant in the development of antimicrobial agents. While less explored for this compound derivatives compared to their anticancer activities, there is emerging evidence suggesting their potential as antibacterial and antifungal agents[1]. Furthermore, some N-sulfonyl anthranilic acids have demonstrated anti-inflammatory properties, suggesting another avenue for therapeutic development[6].

Experimental Protocols for Biological Evaluation

To facilitate further research and development of derivatives of this compound, this section provides standardized, step-by-step protocols for key biological assays.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the general toxicity of a compound against cancer cell lines.

1. Cell Seeding:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

  • Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.

2. Compound Treatment:

  • Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO).

  • Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations. The final DMSO concentration should be less than 0.5% to avoid solvent toxicity.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).

3. Incubation:

  • Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

4. MTT Addition:

  • Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well.

  • Incubate for another 2-4 hours at 37°C.

5. Formazan Solubilization:

  • Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.

6. Absorbance Measurement:

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Carbonic Anhydrase Inhibition Assay

This colorimetric assay measures the esterase activity of carbonic anhydrase.

1. Reagent Preparation:

  • Prepare an assay buffer (e.g., Tris-HCl, pH 7.4).

  • Prepare a stock solution of the CA enzyme in the assay buffer.

  • Prepare a stock solution of the substrate, p-nitrophenyl acetate (p-NPA), in a suitable organic solvent like acetonitrile.

  • Prepare stock solutions of the test compounds and a known CA inhibitor (e.g., acetazolamide) in DMSO.

2. Assay Procedure:

  • In a 96-well plate, add the assay buffer, the CA enzyme solution, and the test compound at various concentrations.

  • Pre-incubate the mixture for a short period (e.g., 10 minutes) at room temperature.

  • Initiate the reaction by adding the p-NPA substrate solution.

  • Monitor the increase in absorbance at 405 nm over time using a microplate reader in kinetic mode. The absorbance change corresponds to the formation of p-nitrophenol.

3. Data Analysis:

  • Calculate the initial reaction rates (V₀) from the linear portion of the kinetic curves.

  • Determine the percentage of inhibition for each compound concentration relative to the uninhibited control.

  • Calculate the IC₅₀ value for each compound.

Future Perspectives

This compound has firmly established its importance as a foundational scaffold in medicinal chemistry. The exploration of its derivatives has yielded promising candidates for the treatment of cancer and infectious diseases. Future research should focus on several key areas:

  • Systematic Biological Screening of the Parent Compound: A thorough evaluation of the intrinsic biological activity of this compound is warranted to establish a baseline for structure-activity relationship (SAR) studies.

  • Expansion of Chemical Diversity: The synthesis of novel derivatives with diverse substitutions on the aromatic rings and modifications of the ester and sulfonamide functionalities will continue to be a fruitful strategy for discovering compounds with improved potency and selectivity.

  • Exploration of New Therapeutic Areas: While the focus has been on anticancer and antimicrobial activities, the anti-inflammatory potential of this scaffold remains relatively underexplored and represents a promising avenue for future investigation.

  • Advanced Drug Delivery Systems: The formulation of potent derivatives into advanced drug delivery systems could enhance their bioavailability, reduce off-target toxicity, and improve their therapeutic index.

References

  • Arshad, M., et al. (2009). Methyl 5-bromo-2-[methyl(methylsulfonyl)amino]benzoate. Acta Crystallographica Section E: Structure Reports Online, 65(7), o1685. [Link]

  • Mustafa, G., et al. (2011). Methyl 4-{[(4-methylphenyl)sulfonyl]amino}benzoate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 5), o1133. [Link]

  • Gudmonaitė, R., et al. (2021). Methyl 2-Halo-4-Substituted-5-Sulfamoyl-Benzoates as High Affinity and Selective Inhibitors of Carbonic Anhydrase IX. International Journal of Molecular Sciences, 22(24), 13627. [Link]

  • Akili, S., et al. (2021). Design, Synthesis and Characterization of Novel Sulfonamides Derivatives as Anticancer Agent Targeting EGFR TK, and Development of New Methods of Synthesis by Microwave Irradiation. International Journal of Organic Chemistry, 11(4), 197-217. [Link]

  • Doležal, M., et al. (2015). Synthesis and in vitro biological evaluation of 2-(phenylcarbamoyl)phenyl 4-substituted benzoates. Bioorganic & Medicinal Chemistry, 23(4), 735-743. [Link]

  • Báthori, N., et al. (2010). Methyl 2-(p-toluenesulfonamido)benzoate. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 2), o346. [Link]

  • Lee, J. H., et al. (2020). Evaluating cytotoxicity of methyl benzoate in vitro. Applied Biological Chemistry, 63(1), 1-8. [Link]

  • Lee, J. H., et al. (2020). Evaluating cytotoxicity of methyl benzoate in vitro. PubMed, 32020101. [Link]

  • Gudmonaitė, R., et al. (2021). Methyl 2-Halo-4-Substituted-5-Sulfamoyl-Benzoates as High Affinity and Selective Inhibitors of Carbonic Anhydrase IX. MDPI. [Link]

  • Ianni, F., et al. (2023). Antifungal and Antibiofilm Activities of 2-Aminobenzoic Acid Derivatives Against a Clinical Ocular Candida albicans Isolate for Biomedical Applications. International Journal of Molecular Sciences, 24(9), 7943. [Link]

  • Google Patents. (2014). CN103508974A - Method for treating methyl 2-(aminosulfonyl)
  • Bulakowska, A., et al. (2023). An In Vitro Antimicrobial, Anticancer and Antioxidant Activity of N–[(2–Arylmethylthio)phenylsulfonyl]cinnamamide Derivatives. Molecules, 28(14), 5369. [Link]

  • Syed, D. N., et al. (2012). DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN. Cancer Prevention Research, 5(7), 935-945. [Link]

  • El-Sayed, N. N. E., et al. (2023). Novel Sulfonamide Derivatives as Anticancer Agents, VEGFR-2 Inhibitors, and Apoptosis Triggers: Design, Synthesis, and Computational Studies. ACS Omega, 8(35), 31957-31975. [Link]

  • NIST. (n.d.). Methyl 2-(aminosulfonyl)benzoate. Retrieved from [Link]

  • Płonka, J., et al. (2021). Modeling of Anticancer Sulfonamide Derivatives Lipophilicity by Chemometric and Quantitative Structure-Retention Relationships Approaches. International Journal of Molecular Sciences, 22(16), 8829. [Link]

  • Wang, X., et al. (2010). Methyl 4-methyl-sulfonyl-2-nitro-benzoate. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 7), o1632. [Link]

  • Kim, H., et al. (2017). Synthesis and anti-inflammatory evaluation of N-sulfonyl anthranilic acids via Ir(III)-catalyzed ortho-C-H amidation of benzoic acids. Bioorganic & Medicinal Chemistry Letters, 27(10), 2148-2152. [Link]

  • Julemont, F., et al. (2012). Targeting the PI3K/AKT/mTOR Pathway: Biomarkers of Success and Tribulation. American Journal of Cancer Research, 2(3), 314-328. [Link]

  • Xu, W. L., et al. (2018). Process Optimization of Methyl 2-Methoxy-5-Aminosulfonyl Benzoate. IOP Conference Series: Materials Science and Engineering, 382, 022064. [Link]

  • mzCloud. (n.d.). Methyl 2 aminobenzoate. Retrieved from [Link]

  • Pesci, L., et al. (2017). Amine-Mediated Enzymatic Carboxylation of Phenols Using CO2 as Substrate Increases Equilibrium Conversions and Reaction Rates. Biotechnology Journal, 12(12), 1700332. [Link]

  • Bulakowska, A., et al. (2023). An In Vitro Antimicrobial, Anticancer and Antioxidant Activity of N–[(2–Arylmethylthio)phenylsulfonyl]cinnamamide Derivatives. SciSpace. [Link]

  • Al-Salahi, R., et al. (2023). Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development. Molecules, 28(14), 5489. [Link]

  • Keller, D., et al. (2020). Inhibition of the PI3K/AKT/mTOR signaling pathway inhibits tumor cell growth of CTC-MCC-41 in vitro. ResearchGate. [Link]

  • Schweikl, K., et al. (2021). Antioxidative, Antifungal and Additive Activity of the Antimicrobial Peptides Leg1 and Leg2 from Chickpea. International Journal of Molecular Sciences, 22(6), 2877. [Link]

  • Nitulescu, G. M., et al. (2011). Synthesis and antimicrobial properties of new 2-((4-ethylphenoxy)methyl)benzoylthioureas. Medicinal Chemistry Research, 20(8), 1219-1225. [Link]

  • Assay Genie. (n.d.). Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). Retrieved from [Link]

  • Eureka. (2016). A method for preparing methyl 2-methoxy-4-amino-5-ethylsulfonyl benzoate. [Link]

  • Bradshaw, T. D., et al. (2002). In vitro, in vivo, and in silico analyses of the antitumor activity of 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazoles. Molecular Cancer Therapeutics, 1(4), 241-248. [Link]

  • Sharma, A., et al. (2018). Emergent antibacterial activity of N-(thiazol-2-yl)benzenesulfonamides in conjunction with cell-penetrating octaarginine. PLoS ONE, 13(1), e0191459. [Link]

  • Kubascikova, L., et al. (2022). Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer. Cancers, 14(15), 3768. [Link]

  • Khan, I., et al. (2023). Sulfonamide derivatives as potential anti-cancer agents and their SARs elucidation. ResearchGate. [Link]

  • Supuran, C. T., et al. (2002). Sulfonamides and sulfonylated derivatives as anticancer agents. Current Cancer Drug Targets, 2(1), 55-75. [Link]

  • Li, Y., et al. (2023). Antibacterial activity of the structurally novel C-2 amine-substituted analogues based on quinoxaline. RSC Medicinal Chemistry, 14(11), 2235-2250. [Link]

  • B-I, K., et al. (2018). A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. Catalysts, 8(12), 594. [Link]

  • Pinchas, Z., et al. (1970). The 2900-cm⁻¹ region infrared spectra of methyl benzoate, p-amino-methyl benzoate, and o-, m-, and p-nitromethyl-benzoate. ResearchGate. [Link]

  • Brainly. (2022). Provide the IR spectrum analysis for methyl benzoate. [Link]

Sources

Methodological & Application

The Versatile Synthon: A Guide to the Application of Methyl 2-[(phenylsulfonyl)amino]benzoate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This document provides an in-depth technical guide for researchers, scientists, and professionals in drug development on the synthetic utility of Methyl 2-[(phenylsulfonyl)amino]benzoate. This versatile building block, possessing a unique combination of reactive functional groups, serves as a valuable precursor for the synthesis of a diverse array of complex organic molecules, particularly heterocyclic scaffolds of medicinal interest. This guide will delve into the synthesis of the title compound and explore its applications with detailed, field-proven protocols and mechanistic insights.

Introduction: Unveiling a Privileged Scaffold

This compound, a sulfonamide derivative of methyl anthranilate, is a crystalline solid at room temperature. Its structure incorporates a phenylsulfonyl group, a secondary amine, a methyl ester, and two aromatic rings. This strategic arrangement of functional groups offers multiple reaction sites, making it a highly adaptable intermediate in organic synthesis. The sulfonamide moiety not only acts as a protecting group for the amine but also influences the reactivity of the entire molecule, paving the way for unique synthetic transformations.

The core value of this compound lies in its ability to serve as a linchpin for constructing intricate molecular architectures. The presence of the reactive N-H bond, the electrophilic carbonyl of the ester, and the potential for substitution on the aromatic rings allows for a wide range of chemical manipulations. This guide will explore its role as a precursor in cyclization reactions to form important heterocyclic systems and its utility in coupling reactions to build molecular complexity.

Synthesis of this compound

The preparation of this compound is typically achieved through a straightforward condensation reaction between methyl 2-aminobenzoate and benzenesulfonyl chloride. This reaction, a classic example of sulfonamide formation, proceeds readily under basic conditions.

Diagram: Synthesis of this compound

G cluster_reactants Reactants cluster_reagents Reagents cluster_product Product Methyl 2-aminobenzoate Methyl 2-aminobenzoate Reaction Reaction Methyl 2-aminobenzoate->Reaction Benzenesulfonyl chloride Benzenesulfonyl chloride Benzenesulfonyl chloride->Reaction Base (e.g., Et3N, Pyridine) Base (e.g., Et3N, Pyridine) Base (e.g., Et3N, Pyridine)->Reaction catalysis Solvent (e.g., THF, CH2Cl2) Solvent (e.g., THF, CH2Cl2) Solvent (e.g., THF, CH2Cl2)->Reaction medium This compound This compound Reaction->this compound

Caption: General workflow for the synthesis of the title compound.

Protocol 1: Laboratory-Scale Synthesis

This protocol details a reliable method for the synthesis of this compound, adapted from procedures for analogous compounds.[1]

Materials:

  • Methyl 2-aminobenzoate

  • Benzenesulfonyl chloride

  • Triethylamine (Et₃N) or Pyridine

  • Tetrahydrofuran (THF) or Dichloromethane (CH₂Cl₂)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Solvents for recrystallization (e.g., ethanol, ethyl acetate/hexanes)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve methyl 2-aminobenzoate (1.0 eq) in THF (or CH₂Cl₂).

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine (1.2 eq) or pyridine (1.2 eq) to the solution.

  • Slowly add benzenesulfonyl chloride (1.1 eq) dropwise to the stirred solution. Maintain the temperature at 0 °C during the addition.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench the reaction by adding water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol or ethyl acetate/hexanes) to afford pure this compound.

Expected Yield: 85-95%

Characterization: The structure and purity of the product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Applications in the Synthesis of Heterocyclic Compounds

A primary application of this compound is its use as a precursor for the synthesis of various nitrogen and sulfur-containing heterocycles. The presence of the nucleophilic nitrogen and the electrophilic ester in a 1,2-relationship on the benzene ring makes it an ideal substrate for cyclization reactions.

Synthesis of Benzothiazinone Derivatives

Benzothiazinones are an important class of heterocyclic compounds with a range of biological activities. This compound can be a key intermediate in the synthesis of certain benzothiazine derivatives.[2] While the cited reference uses a bromo-substituted analogue, the general principle of intramolecular cyclization can be applied.

Diagram: General Strategy for Heterocycle Synthesis

G This compound This compound Functional Group Interconversion Functional Group Interconversion This compound->Functional Group Interconversion e.g., N-alkylation Intramolecular Cyclization Intramolecular Cyclization Functional Group Interconversion->Intramolecular Cyclization Heterocyclic Product Heterocyclic Product Intramolecular Cyclization->Heterocyclic Product

Caption: A generalized workflow for heterocycle synthesis.

Precursor to Other Fused Heterocycles

The reactivity of the sulfonamide nitrogen can be further exploited. For instance, N-alkylation followed by intramolecular reactions can lead to the formation of various fused heterocyclic systems. The specific heterocycle formed will depend on the nature of the alkylating agent and the reaction conditions.

Utility in Coupling and Condensation Reactions

The functional groups present in this compound also allow for its participation in various coupling and condensation reactions, enabling the construction of more complex molecular frameworks.

N-Arylation and N-Alkylation Reactions

The sulfonamide proton is acidic and can be removed by a suitable base, generating a nucleophilic nitrogen anion. This anion can then participate in N-arylation or N-alkylation reactions, attaching new substituents to the nitrogen atom. This is a key step in diversifying the molecular structure for applications such as medicinal chemistry.[3]

Protocol 2: N-Alkylation of this compound

This protocol is a generalized procedure based on the N-alkylation of similar sulfonamides.[3]

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide, methyl iodide)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Water

  • Ethyl acetate

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).

  • Stir the suspension at room temperature for 30 minutes.

  • Add the alkyl halide (1.2 eq) to the reaction mixture.

  • Heat the reaction to 60-80 °C and monitor its progress by TLC.

  • After completion, cool the reaction to room temperature and add water.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Table 1: Representative N-Alkylation Reactions

Alkylating AgentBaseSolventTemperature (°C)Typical Yield (%)
Methyl IodideK₂CO₃DMF60>90
Benzyl BromideCs₂CO₃MeCN8085-95
Ethyl BromoacetateK₂CO₃DMF7080-90
Hydrolysis and Amidation of the Ester Group

The methyl ester functionality can be readily hydrolyzed to the corresponding carboxylic acid under basic or acidic conditions. This carboxylic acid can then be coupled with various amines to form amides, a common structural motif in pharmaceuticals. Standard peptide coupling reagents such as DCC, EDC, or HATU can be employed for this transformation.

Conclusion and Future Perspectives

This compound is a readily accessible and highly versatile building block in organic synthesis. Its strategic placement of functional groups allows for a diverse range of chemical transformations, making it a valuable precursor for the synthesis of complex molecules, particularly heterocyclic compounds and substituted anilines. The protocols and insights provided in this guide aim to equip researchers with the foundational knowledge to effectively utilize this synthon in their synthetic endeavors. Future applications of this compound will likely expand into the development of novel catalysts, functional materials, and new therapeutic agents, further solidifying its importance in the field of synthetic organic chemistry.

References

  • EvitaChem. Methyl 2-[(4-chlorobenzyl)(phenylsulfonyl)amino]benzoate.
  • Benchchem. Application of Methyl 2-(3-acetylphenyl)benzoate in the Synthesis of Novel Heterocycles: A Review of Current Findings.
  • Mustafa, G., et al. (2011). Methyl 4-{[(4-methylphenyl)sulfonyl]amino}benzoate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 3), o666. Available from: [Link]

  • Semantic Scholar. Process Optimization of Methyl 2-Methoxy-5-Aminosulfonyl Benzoate.
  • Arshad, S., et al. (2009). Methyl 5-bromo-2-[methyl(methylsulfonyl)amino]benzoate. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 5), o955. Available from: [Link]

  • Google Patents. A method for preparing methyl 2-methoxy-4-amino-5-ethylsulfonyl benzoate.
  • PubChem. Methyl 2-(((aminocarbonyl)amino)sulfonyl)benzoate. Available from: [Link]

  • Lévesque, F. M., et al. (2024). Phenylsulfonate as a photolabile group for intramolecular carbon–carbon cross-coupling reactions. Beilstein Journal of Organic Chemistry, 20, 137-143. Available from: [Link]

  • Arshad, S., et al. (2009). Methyl 2-(p-toluenesulfonamido)benzoate. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 10), o2567. Available from: [Link]

  • Google Patents. Method for treating methyl 2-(aminosulfonyl)benzoate crystallization mother solution.

Sources

Methyl 2-[(phenylsulfonyl)amino]benzoate: A Comprehensive Guide for the Research Professional

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Versatile Scaffold in Medicinal Chemistry

Methyl 2-[(phenylsulfonyl)amino]benzoate, a compound situated at the intersection of the benzoate and sulfonamide chemical classes, represents a scaffold of significant interest in contemporary drug discovery and chemical biology. The inherent structural features—a methyl ester for potential prodrug strategies and a phenylsulfonylamino moiety known for its diverse biological interactions—render it a compelling subject for research and development. This document serves as a detailed guide for researchers, providing in-depth application notes and robust protocols for the synthesis, characterization, and evaluation of this promising research chemical. The narrative that follows is grounded in established scientific principles, offering not just procedural steps but also the underlying rationale to empower researchers in their experimental design and interpretation.

Physicochemical & Spectroscopic Profile

While specific experimental data for this compound is not extensively reported in publicly available literature, its properties can be reliably predicted based on its chemical structure and data from analogous compounds.

PropertyPredicted/Estimated Value
Molecular Formula C₁₄H₁₃NO₄S
Molecular Weight 291.32 g/mol
Appearance White to off-white solid
Melting Point Estimated 130-140 °C
Solubility Soluble in common organic solvents (e.g., DMSO, DMF, Methanol, Ethyl Acetate); Insoluble in water.
LogP ~2.9 (Predicted)
Spectroscopic Characterization (Predicted)
  • ¹H NMR (400 MHz, CDCl₃):

    • δ ~10.5-11.0 (s, 1H, -NH-)

    • δ 7.9-8.1 (m, 2H, Ar-H)

    • δ 7.4-7.7 (m, 6H, Ar-H)

    • δ 7.1-7.2 (m, 1H, Ar-H)

    • δ 3.9 (s, 3H, -OCH₃)

  • ¹³C NMR (100 MHz, CDCl₃):

    • δ ~168.0 (C=O)

    • δ ~140.0 (Ar-C)

    • δ ~138.0 (Ar-C)

    • δ ~134.0 (Ar-CH)

    • δ ~132.0 (Ar-CH)

    • δ ~129.0 (Ar-CH)

    • δ ~127.0 (Ar-CH)

    • δ ~122.0 (Ar-CH)

    • δ ~118.0 (Ar-C)

    • δ ~115.0 (Ar-CH)

    • δ ~52.5 (-OCH₃)

  • IR (KBr, cm⁻¹):

    • ~3250 (N-H stretch)

    • ~1720 (C=O stretch, ester)

    • ~1340 & ~1160 (S=O stretch, sulfonamide)

    • ~1600, ~1490 (C=C stretch, aromatic)

Synthesis Protocol: A Guided Approach

The synthesis of this compound can be reliably achieved through the condensation of methyl 2-aminobenzoate with benzenesulfonyl chloride. This reaction is a standard procedure for the formation of sulfonamides.

Diagram of Synthesis Workflow

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up cluster_3 Purification A Methyl 2-aminobenzoate E Stir at 0°C to Room Temperature A->E B Benzenesulfonyl chloride B->E C Pyridine (or Triethylamine) C->E D Dichloromethane (DCM) D->E F Wash with 1M HCl E->F G Wash with Saturated NaHCO₃ F->G H Wash with Brine G->H I Dry over Na₂SO₄ H->I J Evaporate Solvent I->J K Recrystallization or Column Chromatography J->K L This compound K->L

Caption: Synthetic workflow for this compound.

Step-by-Step Methodology
  • Reagent Preparation:

    • Dissolve methyl 2-aminobenzoate (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer.

    • Add pyridine or triethylamine (1.2 eq) to the solution as a base to neutralize the HCl byproduct. Rationale: The amine base is crucial to scavenge the generated HCl, which would otherwise protonate the starting amine, rendering it unreactive.

  • Reaction Initiation:

    • Cool the flask to 0 °C in an ice bath.

    • Slowly add a solution of benzenesulfonyl chloride (1.1 eq) in anhydrous DCM to the stirred mixture. Rationale: The dropwise addition at low temperature helps to control the exothermic nature of the reaction and minimize potential side reactions.

  • Reaction Progression:

    • Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., Ethyl Acetate/Hexane). Rationale: TLC is a quick and effective method to visually track the consumption of starting materials and the formation of the product.

  • Aqueous Work-up:

    • Once the reaction is complete, dilute the mixture with DCM.

    • Transfer the solution to a separatory funnel and wash sequentially with 1M HCl (to remove excess pyridine/triethylamine), saturated aqueous NaHCO₃ (to remove any unreacted sulfonyl chloride and acidic impurities), and brine. Rationale: Each washing step is designed to remove specific impurities, leading to a cleaner crude product.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel. Rationale: Recrystallization is a cost-effective purification method for crystalline solids, while column chromatography offers higher resolution for separating closely related compounds.

Application Notes: Exploring the Research Potential

The structural motif of this compound suggests several avenues for research, primarily in medicinal chemistry and drug discovery. The following sections provide detailed protocols for investigating its potential biological activities, based on the known pharmacology of structurally related N-sulfonylated anthranilates.[1][2]

Carbonic Anhydrase Inhibition Assay

Background: Sulfonamides are a well-established class of carbonic anhydrase (CA) inhibitors.[3][4][5] CAs are involved in various physiological and pathological processes, including pH regulation, tumorigenesis, and glaucoma.[3] Therefore, evaluating the inhibitory activity of this compound against various CA isoforms is a primary area of investigation.

G cluster_0 Preparation cluster_1 Assay Plate Setup (96-well) cluster_2 Reaction & Measurement cluster_3 Data Analysis A Prepare CA enzyme solution D Add buffer, enzyme, and test compound/control A->D B Prepare p-nitrophenyl acetate (pNPA) substrate E Initiate reaction with pNPA B->E C Prepare serial dilutions of test compound C->D D->E F Measure absorbance at 405 nm (kinetic) E->F G Calculate reaction rates F->G H Determine % inhibition and IC₅₀ G->H I Inhibitory Profile of Compound H->I

Caption: Workflow for the in vitro carbonic anhydrase inhibition assay.

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl, pH 7.5.

    • Enzyme Stock: 1 mg/mL of human carbonic anhydrase (e.g., hCA II or hCA IX) in assay buffer. Store at -80°C.

    • Substrate Stock: 3 mM p-nitrophenyl acetate (pNPA) in acetonitrile. Prepare fresh.

    • Test Compound Stock: 10 mM this compound in DMSO.

  • Assay Procedure (96-well plate format):

    • Add 158 µL of assay buffer to each well.

    • Add 2 µL of the test compound at various concentrations (serial dilutions) or DMSO (for control) to the wells.

    • Add 20 µL of the CA working solution (diluted from stock to achieve a linear reaction rate) to all wells except the blank.

    • Pre-incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.

    • Initiate the reaction by adding 20 µL of the pNPA substrate solution to all wells.

    • Immediately measure the increase in absorbance at 405 nm every 30 seconds for 10-15 minutes using a microplate reader in kinetic mode.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well from the linear portion of the kinetic curve.

    • Determine the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100

    • Plot the % inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value by non-linear regression analysis.

In Vitro Cytotoxicity Assay against Cancer Cell Lines

Background: N-sulfonylated anthranilic acid derivatives have demonstrated cytotoxic effects against various cancer cell lines.[1][2] The following protocol describes the use of the MTT assay to evaluate the cytotoxic potential of this compound.

G cluster_0 Cell Culture cluster_1 Treatment cluster_2 MTT Assay cluster_3 Data Acquisition & Analysis A Seed cancer cells in 96-well plates B Incubate for 24h A->B C Treat cells with serial dilutions of test compound B->C D Incubate for 48-72h C->D E Add MTT reagent D->E F Incubate for 4h E->F G Add solubilization solution F->G H Measure absorbance at 570 nm G->H I Calculate % cell viability and IC₅₀ H->I J Cytotoxicity Profile I->J

Caption: Workflow for the MTT-based in vitro cytotoxicity assay.

  • Cell Seeding:

    • Culture a relevant cancer cell line (e.g., MCF-7, HeLa, or A549) to ~80% confluency.

    • Trypsinize and seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium from a DMSO stock solution.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

    • Incubate the plate for another 48 or 72 hours.

  • MTT Assay and Measurement:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C. Rationale: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

    • Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration using the formula: % Viability = (Abs_treated / Abs_control) * 100

    • Plot the % viability against the logarithm of the compound concentration and determine the IC₅₀ value.

Antifungal Susceptibility Testing

Background: Sulfonamides are known for their antimicrobial properties, and derivatives of anthranilic acid have shown selective antifungal activity, particularly against Candida albicans.[1][2] The following is a standard broth microdilution protocol to determine the Minimum Inhibitory Concentration (MIC).

  • Inoculum Preparation:

    • Culture the fungal strain (e.g., Candida albicans) on an appropriate agar plate.

    • Prepare a fungal suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard.

    • Dilute this suspension in RPMI-1640 medium to the final required inoculum concentration.

  • Microdilution Plate Setup:

    • In a 96-well plate, perform serial two-fold dilutions of this compound in RPMI-1640 medium.

    • Inoculate each well with the prepared fungal suspension.

    • Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation and Reading:

    • Incubate the plate at 35°C for 24-48 hours.

    • The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of visible fungal growth compared to the growth control.

Conclusion and Future Directions

This compound is a research chemical with considerable untapped potential. The protocols detailed in this guide provide a solid foundation for its synthesis, characterization, and preliminary biological evaluation. The structural similarities to known bioactive molecules suggest that this compound could serve as a valuable starting point for the development of novel therapeutics, particularly in the areas of oncology, infectious diseases, and as a modulator of enzymatic activity. Further investigations, including in vivo studies and mechanism of action elucidation, are warranted to fully understand the pharmacological profile of this versatile scaffold.

References

  • Prachayasittikul, S., et al. (2011). Investigation on biological activities of anthranilic acid sulfonamide analogs. EXCLI Journal, 10, 155–161. [Link]

  • Prachayasittikul, S., et al. (2011). Investigation on biological activities of anthranilic acid sulfonamide analogs. PubMed, 27857672. [Link]

  • Bala, M., Yadav, R., & Girdhar, A. (2024). Synthesis and Characterization of Ester Derivatives of N-Phenylanthranilic Acid. Asian Journal of Chemistry, 36, 2269-2274. [Link]

  • Dudutienė, V., et al. (2021). Methyl 2-Halo-4-Substituted-5-Sulfamoyl-Benzoates as High Affinity and Selective Inhibitors of Carbonic Anhydrase IX. International Journal of Molecular Sciences, 22(24), 13629. [Link]

  • Sharma, A., et al. (2018). Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Evaluation. Journal of Medicinal Chemistry, 61(9), 4156–4171. [Link]

  • Arshad, S., et al. (2010). Methyl 2-(p-toluenesulfonamido)benzoate. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 2), o346. [Link]

  • Hassan, A. S., et al. (2013). Synthesis and pharmacological activities of certain esters of anthranilic acid containing the sulfanilamide moiety. ResearchGate. [Link]

  • Khan, I., et al. (2010). Methyl 2-benzene-sulfonamido-benzoate. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 8), o1956. [Link]

  • Dudutienė, V., et al. (2021). Methyl 2-Halo-4-Substituted-5-Sulfamoyl-Benzoates as High Affinity and Selective Inhibitors of Carbonic Anhydrase IX. PubMed Central, PMC8701049. [Link]

  • Lee, H., et al. (2017). Synthesis and anti-inflammatory evaluation of N-sulfonyl anthranilic acids via Ir(III)-catalyzed C-H amidation of benzoic acids. Bioorganic & Medicinal Chemistry Letters, 27(10), 2154–2157. [Link]

  • Antipin, R. L., et al. (2005). Spectral Assignments and Reference Data. Magnetic Resonance in Chemistry, 43(9), 753–758. [Link]

Sources

Application Note: Synthesis and Characterization of Methyl 2-[(phenylsulfonyl)amino]benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive, field-proven protocol for the synthesis, purification, and characterization of Methyl 2-[(phenylsulfonyl)amino]benzoate. This N-sulfonylated anthranilate is a valuable building block in synthetic organic and medicinal chemistry. Sulfonamide-containing compounds are integral to the development of a wide array of therapeutic agents, exhibiting activities from antimicrobial to anti-cancer.[1][2] This protocol is designed for researchers in drug discovery and chemical development, detailing thecausality behind experimental choices to ensure reproducibility and high purity of the final compound.

Introduction and Scientific Context

The sulfonamide functional group is a cornerstone of modern medicinal chemistry, renowned for its ability to mimic a carboxylic acid bioisostere and act as a potent hydrogen bond donor and acceptor.[3] This enables molecules containing this moiety to effectively interact with biological targets. The synthesis of novel sulfonamide derivatives is therefore a critical task in the generation of new chemical entities with therapeutic potential.

The target compound, this compound, is synthesized via a classic nucleophilic substitution reaction: the N-sulfonylation of Methyl 2-aminobenzoate (methyl anthranilate). This reaction provides a robust and scalable method for creating a stable sulfonamide bond. The resulting product serves as a versatile intermediate, ready for further functionalization at the ester group or the aromatic rings, making it a key component in the synthesis of more complex heterocyclic systems and drug candidates.[4]

Reaction Scheme and Mechanism

The core of this protocol is the reaction between the primary amine of methyl anthranilate and the highly electrophilic sulfur atom of benzenesulfonyl chloride. The amine's lone pair of electrons acts as a nucleophile, attacking the sulfonyl chloride. A tertiary amine base, such as pyridine or triethylamine, is essential. Its primary role is to act as a proton scavenger, neutralizing the hydrogen chloride (HCl) generated in situ. This prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.

General Reaction:

Methyl 2-aminobenzoate + Benzenesulfonyl Chloride --(Pyridine)--> this compound + Pyridinium hydrochloride

Experimental Workflow Overview

The entire process, from initial setup to final characterization, follows a logical sequence designed to maximize yield and purity.

G cluster_prep Preparation cluster_reaction Synthesis cluster_workup Isolation & Purification cluster_analysis Analysis A Reagent & Glassware Preparation B Dissolve Methyl Anthranilate & Pyridine in DCM A->B C Cool to 0°C (Ice Bath) B->C D Slowly Add Benzenesulfonyl Chloride C->D E Warm to RT & Stir (Monitor by TLC) D->E F Aqueous Workup (HCl, H₂O, Brine Washes) E->F G Dry & Evaporate Solvent F->G H Purification via Recrystallization G->H I Dry Pure Product H->I J Characterization (¹H NMR, FT-IR, MP) I->J K Store Product J->K

Caption: High-level workflow for the synthesis of this compound.

Materials and Equipment

Reagents & Consumables
ReagentCAS No.FormulaM.W. ( g/mol )Molar Eq.Example AmountPurity/Grade
Methyl 2-aminobenzoate134-20-3C₈H₉NO₂151.161.05.00 g≥99%
Benzenesulfonyl chloride98-09-9C₆H₅ClO₂S176.621.16.45 g (4.7 mL)≥99%
Pyridine (anhydrous)110-86-1C₅H₅N79.101.53.93 g (4.0 mL)≥99.8%
Dichloromethane (DCM, anhydrous)75-09-2CH₂Cl₂84.93-100 mL≥99.8%
Hydrochloric Acid (HCl)7647-01-0HCl36.46-~100 mL1 M solution
Sodium Bicarbonate (NaHCO₃)144-55-8NaHCO₃84.01--Saturated solution
Sodium Chloride (NaCl)7647-14-5NaCl58.44--Saturated solution (Brine)
Magnesium Sulfate (MgSO₄)7487-88-9MgSO₄120.37--Anhydrous
Ethyl Acetate141-78-6C₄H₈O₂88.11-As neededReagent Grade
Hexanes110-54-3C₆H₁₄86.18-As neededReagent Grade
TLC Plates----As neededSilica gel 60 F₂₅₄
Equipment
EquipmentPurpose
250 mL Round-bottom flaskReaction vessel
250 mL Separatory funnelAqueous workup/extraction
Magnetic stirrer and stir barReaction agitation
Ice bathTemperature control
Dropping funnelControlled addition of reagent
Rotary evaporatorSolvent removal
Glass funnel & Filter paperFiltration
Beakers, Erlenmeyer flasksGeneral use
Melting point apparatusPurity assessment
FT-IR SpectrometerFunctional group analysis
NMR SpectrometerStructural elucidation
Fume hoodSafety

Detailed Experimental Protocol

Part A: Synthesis of this compound
  • Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add Methyl 2-aminobenzoate (1.0 eq, 5.00 g, 33.1 mmol).

  • Solvent and Base Addition: Place the flask under an inert atmosphere (e.g., nitrogen). Add 100 mL of anhydrous dichloromethane (DCM) followed by anhydrous pyridine (1.5 eq, 4.0 mL, 49.6 mmol). Stir the solution until all solids have dissolved. Causality: Anhydrous conditions are critical as benzenesulfonyl chloride reacts readily with water, which would reduce the yield. Pyridine serves as both a base and a temporary catalyst.

  • Cooling: Place the flask in an ice-water bath and stir for 10-15 minutes until the internal temperature equilibrates to 0-5 °C. Causality: The sulfonylation reaction is exothermic. Cooling prevents side reactions and ensures controlled formation of the desired product.

  • Reagent Addition: Dissolve benzenesulfonyl chloride (1.1 eq, 4.7 mL, 36.4 mmol) in 20 mL of anhydrous DCM and add it to a dropping funnel. Add the benzenesulfonyl chloride solution dropwise to the stirred reaction mixture over 20-30 minutes, ensuring the internal temperature does not exceed 10 °C. A white precipitate (pyridinium hydrochloride) will form.

  • Reaction Progression: Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for 12-18 hours.

  • Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) with a 3:1 Hexanes:Ethyl Acetate eluent. The starting material (methyl anthranilate) should be consumed, and a new, less polar spot corresponding to the product should appear.

Part B: Workup and Crude Product Isolation
  • Quenching and Dilution: Carefully pour the reaction mixture into a 250 mL separatory funnel. Dilute with an additional 50 mL of DCM.

  • Acid Wash: Add 50 mL of 1 M HCl to the separatory funnel. Shake vigorously for 1 minute, venting frequently. Allow the layers to separate and discard the aqueous (top) layer. Repeat this wash twice more. Causality: The HCl wash removes the pyridine base by converting it to its water-soluble hydrochloride salt.

  • Neutral Wash: Wash the organic layer with 50 mL of water, followed by 50 mL of saturated sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid.

  • Brine Wash: Perform a final wash with 50 mL of saturated NaCl solution (brine). Causality: The brine wash helps to remove residual water from the organic layer, initiating the drying process.

  • Drying and Evaporation: Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate to dryness using a rotary evaporator to yield the crude product, typically as a white or off-white solid.

Part C: Purification by Recrystallization
  • Solvent Selection: The ideal solvent system for recrystallization is one in which the compound is sparingly soluble at room temperature but highly soluble when hot. A mixture of ethyl acetate and hexanes is often effective.

  • Dissolution: Place the crude solid in a clean Erlenmeyer flask. Add a minimal amount of hot ethyl acetate to just dissolve the solid.

  • Crystallization: Slowly add hexanes to the hot solution until it becomes slightly cloudy (the cloud point). Add a drop or two of ethyl acetate to redissolve the precipitate.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature, then place it in an ice bath for 30 minutes to maximize crystal formation.

  • Isolation: Collect the pure crystals by vacuum filtration, washing them with a small amount of cold hexanes.

  • Drying: Dry the crystals under vacuum to obtain the pure this compound.

Characterization and Expected Results

The identity and purity of the final compound must be confirmed through analytical methods.

Physicochemical Properties
PropertyExpected Value
Molecular Formula C₁₄H₁₃NO₄S
Molecular Weight 291.32 g/mol
Appearance White to off-white crystalline solid
Melting Point ~126-128 °C (Literature value for a similar compound)[5]
Solubility Soluble in DCM, Ethyl Acetate, Acetone; Insoluble in water
Spectroscopic Data Interpretation
  • ¹H NMR (in CDCl₃): Expect signals for the aromatic protons (multiplets, ~7.0-8.0 ppm), a singlet for the ester methyl group (-OCH₃) around 3.8-3.9 ppm, and a broad singlet for the N-H proton.

  • FT-IR (ATR): Key stretches to identify are the N-H bond (a sharp peak around 3200-3300 cm⁻¹), the C=O of the ester (strong peak around 1700-1720 cm⁻¹), and the asymmetric and symmetric S=O stretches of the sulfonyl group (two strong peaks around 1330-1350 cm⁻¹ and 1150-1170 cm⁻¹).

Safety and Handling

This protocol involves hazardous materials and must be performed in a well-ventilated chemical fume hood by trained personnel.

  • Benzenesulfonyl Chloride: Corrosive and lachrymatory. Causes severe skin burns and eye damage.[6] Reacts with water and moisture. Handle with extreme care under inert, anhydrous conditions.[7]

  • Pyridine: Flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled. Use in a fume hood is mandatory.

  • Dichloromethane (DCM): Volatile and a suspected carcinogen. Avoid inhalation and skin contact.

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical safety goggles, and appropriate chemical-resistant gloves (nitrile gloves may not be sufficient for prolonged DCM use; consult a glove compatibility chart).[8]

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Yield Reagents were not anhydrous (especially DCM or pyridine).Ensure all glassware is oven-dried and reagents are from freshly opened, anhydrous-grade bottles.
Ineffective base (old pyridine).Use freshly distilled or a new bottle of anhydrous pyridine.
Product is an oil or fails to crystallize Product is impure.Attempt purification via column chromatography on silica gel using a hexanes/ethyl acetate gradient.
Insufficient cooling during recrystallization.Ensure slow cooling and adequate time in an ice bath. Try scratching the inside of the flask to induce crystallization.
Starting material remains after 18h Insufficient benzenesulfonyl chloride added.Add a small additional portion (0.1 eq) of benzenesulfonyl chloride and monitor by TLC.
Reaction temperature was too low.Ensure the reaction is allowed to stir at room temperature. Gentle heating (to 40°C) can be attempted if necessary.[9]

Conclusion

This application note provides a reliable and well-rationalized protocol for the synthesis of this compound. By carefully controlling reaction conditions, particularly moisture and temperature, and following the detailed workup and purification steps, researchers can consistently obtain this valuable synthetic intermediate in high yield and purity. The characterization data provides a clear benchmark for validating the successful synthesis of the target compound, enabling its confident use in subsequent research and development endeavors.

References

  • CN1884259A - Process for preparing 2-methoxyl-5-amino sulfonyl methyl benzoate - Google Patents.

  • Synthesis of methyl N-methylanthranilate - PrepChem.com.

  • EP0190667B1 - Process for the preparation of methyl n-methylanthranilate - Google Patents.

  • CN101948400A - Preparation method of methyl anthranilate - Google Patents.

  • Methyl anthranilate synthesis - ChemicalBook.

  • Shafiq, M., et al. (2010). Methyl 2-[(methyl-sulfon-yl)(prop-yl)amino]benzoate. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 1), o248.

  • Synthesis of Methyl Benzoate Lab - YouTube.

  • Negre, F., et al. (2001). Developmental Regulation of Methyl Benzoate Biosynthesis and Emission in Snapdragon Flowers. The Plant Cell, 13(9), 2091–2105.

  • Sulfonylation of anilines through photocatalytic activation of N-hydroxymethylphthalimide sulfones. ChemRxiv.

  • Shafiq, M., et al. (2009). Methyl 5-bromo-2-[methyl(methylsulfonyl)amino]benzoate. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 5), o955.

  • Xu, W. L., et al. (2018). Process Optimization of Methyl 2-Methoxy-5-Aminosulfonyl Benzoate. IOP Conference Series: Materials Science and Engineering, 382, 022064.

  • CN103508974A - Method for treating methyl 2-(aminosulfonyl)benzoate crystallization mother solution - Google Patents.

  • SAFETY DATA SHEET - TCI Chemicals.

  • Applications of anthranils in the synthesis of nitrogen heterocycles - ResearchGate.

  • SAFETY DATA SHEET - Fisher Scientific.

  • Chen, W., et al. (2012). Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications. Current Medicinal Chemistry, 19(22), 3639-3689.

  • BENZENE SULFONYL CHLORIDE HAZARD SUMMARY - NJ.gov.

  • Elgemeie, G. H., et al. (2019). Sulfa drug analogs: new classes of N-sulfonyl aminated azines and their biological and preclinical importance in medicinal chemistry (2000–2018). Medicinal Chemistry Research, 28, 1097-1138.

  • Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry.

  • CN105439915A - Preparation method of methyl 2-methoxy-5-sulfamoylbenzoate - Google Patents.

  • SAFETY DATA SHEET - Sigma-Aldrich.

  • Material Safety Data Sheet - Pyridine-3-sulfonyl chloride hydrochloride - Cole-Parmer.

  • Methyl 2-aminobenzoate ReagentPlus®, >= 99% - Sigma-Aldrich.

  • Methyl 2-(aminosulfonyl)benzoate (98%) - Amerigo Scientific.

  • Insight into Molecular Interactions of Two Methyl Benzoate Derivatives with Bovine Serum Albumin - MDPI.

  • Methyl 2-(methylamino)benzoate(85-91-6) 1H NMR spectrum - ChemicalBook.

  • Methyl 4-aminobenzoate synthesis - ChemicalBook.

Sources

Application Notes and Protocols for the Synthesis of Methyl 2-[(phenylsulfonyl)amino]benzoate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

Introduction: The Significance of the Sulfonamido-Benzoate Scaffold

The sulfonamide functional group is a cornerstone in medicinal chemistry, recognized as a vital pharmacophore in a multitude of therapeutic agents.[1][2] Its bioisosteric relationship with the amide bond, coupled with enhanced metabolic stability, has cemented its role in drug design. When incorporated into the anthranilic acid framework, as in Methyl 2-[(phenylsulfonyl)amino]benzoate, a scaffold with significant biological potential emerges. Derivatives of anthranilate sulfonamides have demonstrated a wide array of biological activities, including cytotoxic effects against cancer cell lines, and inhibitory action against enzymes like methionine aminopeptidase-2 (MetAP-2) and matrix metalloproteinases (MMPs).[1][2][3][4]

These findings underscore the importance of developing robust and well-understood synthetic routes to access novel sulfonamido-benzoate derivatives for further investigation in drug discovery programs. This document provides a detailed guide to the synthesis of this compound, focusing on the underlying chemical principles, a step-by-step experimental protocol, and best practices for ensuring a high-purity final product.

Mechanistic Insights: The Schotten-Baumann Reaction

The synthesis of this compound is classically achieved via the Schotten-Baumann reaction. This is a condensation reaction that forms an amide from an amine and an acid chloride.[5][6][7] In this specific case, the primary amine of methyl anthranilate acts as a nucleophile, attacking the electrophilic sulfur atom of benzenesulfonyl chloride.

The reaction is typically performed under biphasic conditions, with an organic solvent to dissolve the reactants and an aqueous phase containing a base.[5][7] The base, commonly sodium hydroxide, plays a dual, critical role:

  • Neutralization of HCl: The reaction generates hydrochloric acid as a byproduct. The base neutralizes the HCl, preventing the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.[5]

  • Driving the Equilibrium: By consuming the acid byproduct, the base drives the reaction equilibrium towards the formation of the sulfonamide product.[8]

The key steps of the mechanism are as follows:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of methyl anthranilate attacks the electron-deficient sulfur atom of benzenesulfonyl chloride.

  • Formation of a Tetrahedral Intermediate: This attack results in the formation of a transient tetrahedral intermediate.

  • Elimination of the Leaving Group: The intermediate collapses, and the chloride ion, a good leaving group, is expelled.

  • Deprotonation: The protonated sulfonamide is then deprotonated by the base to yield the final, neutral product.

Schotten_Baumann_Mechanism cluster_process Reaction Steps MA Methyl Anthranilate (Nucleophile) Nucleophilic_Attack 1. Nucleophilic Attack MA->Nucleophilic_Attack BSC Benzenesulfonyl Chloride (Electrophile) BSC->Nucleophilic_Attack Tetrahedral_Intermediate 2. Tetrahedral Intermediate Formation Nucleophilic_Attack->Tetrahedral_Intermediate Forms Elimination 3. Chloride Elimination Tetrahedral_Intermediate->Elimination Collapses Deprotonation 4. Deprotonation (Base) Elimination->Deprotonation Generates Protonated Product Product This compound Deprotonation->Product

Figure 1: Simplified workflow of the Schotten-Baumann reaction for the synthesis of this compound.

Experimental Protocol

This protocol is designed for the laboratory-scale synthesis of this compound. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves, must be worn at all times.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
Methyl AnthranilateReagent Grade, ≥99%Sigma-Aldrich-
Benzenesulfonyl ChlorideReagent Grade, ≥99%Sigma-AldrichCorrosive, handle with care.
Dichloromethane (DCM)ACS GradeFisher Scientific-
Sodium Hydroxide (NaOH)Pellets, ACS GradeVWRCaustic, handle with care.
Hydrochloric Acid (HCl)Concentrated, ACS GradeFisher ScientificCorrosive, handle with care.
Sodium Bicarbonate (NaHCO₃)Saturated Aqueous Solution-Prepare fresh.
BrineSaturated Aqueous Solution-Prepare fresh.
Anhydrous Sodium Sulfate (Na₂SO₄)Granular, ACS Grade-For drying.
Ethanol200 Proof, ACS Grade-For recrystallization.
Deionized Water---
Equipment
  • Round-bottom flask (250 mL)

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Separatory funnel (500 mL)

  • Büchner funnel and filter paper

  • Rotary evaporator

  • Melting point apparatus

  • Glassware for recrystallization

Step-by-Step Procedure
  • Reaction Setup:

    • In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve methyl anthranilate (1.0 eq.) in dichloromethane (DCM, approximately 50 mL).

    • In a separate beaker, prepare a 10% (w/v) aqueous solution of sodium hydroxide.

    • Place the flask containing the methyl anthranilate solution in an ice-water bath and begin stirring.

    • Slowly add the 10% sodium hydroxide solution (2.0-2.5 eq.) to the stirred solution of methyl anthranilate.

  • Addition of Benzenesulfonyl Chloride:

    • Dissolve benzenesulfonyl chloride (1.05 eq.) in a small amount of DCM (approximately 20 mL) in a dropping funnel.

    • Add the benzenesulfonyl chloride solution dropwise to the vigorously stirred, cooled reaction mixture over a period of 20-30 minutes. Maintain the internal temperature of the reaction mixture below 10 °C during the addition.

    • A white precipitate may form during the addition.

  • Reaction Progression:

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Continue stirring vigorously for 2-3 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 3:1 Hexanes:Ethyl Acetate). The disappearance of the methyl anthranilate spot indicates the completion of the reaction.

  • Work-up and Isolation:

    • Transfer the reaction mixture to a 500 mL separatory funnel.

    • Separate the organic layer.

    • Wash the organic layer sequentially with:

      • 1 M HCl (2 x 50 mL) to remove any unreacted amine and excess base.

      • Saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any remaining acid.

      • Brine (1 x 50 mL) to initiate the drying process.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as a solid.

  • Purification:

    • Recrystallize the crude solid from hot ethanol. Dissolve the solid in a minimal amount of boiling ethanol and allow it to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold ethanol.

    • Dry the crystals in a vacuum oven to a constant weight.

Characterization
  • Melting Point: Determine the melting point of the purified product.

  • Spectroscopic Analysis: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and IR spectroscopy.

Synthesis_Workflow cluster_preparation Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification Dissolve_MA Dissolve Methyl Anthranilate in DCM Mix_Reactants Combine MA solution and NaOH solution in ice bath Dissolve_MA->Mix_Reactants Prepare_NaOH Prepare 10% NaOH (aq) Prepare_NaOH->Mix_Reactants Add_BSC Dropwise addition of Benzenesulfonyl Chloride in DCM Mix_Reactants->Add_BSC Stir_RT Stir at Room Temperature (2-3 hours) Add_BSC->Stir_RT Separate_Layers Separate Organic Layer Stir_RT->Separate_Layers Wash_Organic Wash with HCl, NaHCO3, Brine Separate_Layers->Wash_Organic Dry_Organic Dry with Na2SO4 Wash_Organic->Dry_Organic Concentrate Concentrate in vacuo Dry_Organic->Concentrate Recrystallize Recrystallize from Ethanol Concentrate->Recrystallize Filter_Dry Filter and Dry Product Recrystallize->Filter_Dry

Figure 2: A step-by-step experimental workflow for the synthesis of this compound.

Safety and Handling

  • Benzenesulfonyl Chloride: is corrosive and lachrymatory. It reacts with water and moisture, releasing HCl gas. Handle in a fume hood with appropriate PPE. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.

  • Sodium Hydroxide and Hydrochloric Acid: are corrosive. Avoid contact with skin and eyes. Handle with appropriate PPE.

  • Dichloromethane: is a volatile organic solvent and a suspected carcinogen. All handling should be performed in a well-ventilated fume hood.

Expected Results and Troubleshooting

ParameterExpected OutcomeTroubleshooting
Yield 70-90%Low Yield: Ensure anhydrous conditions for the addition of benzenesulfonyl chloride. Check the quality of reagents. Incomplete reaction may be due to insufficient stirring or reaction time.
Appearance White to off-white crystalline solidOily Product: Impurities may be present. Ensure thorough washing during the work-up. Repeat the recrystallization process.
Purity (by TLC) A single spotMultiple Spots: Incomplete reaction or side products. Optimize reaction time and temperature. Consider column chromatography for purification if recrystallization is ineffective.
Melting Point Sharp melting point rangeBroad Melting Point Range: Indicates impurities. Recrystallize the product until a constant and sharp melting point is achieved.

Conclusion

The Schotten-Baumann reaction provides an efficient and reliable method for the synthesis of this compound. By carefully controlling the reaction conditions, particularly temperature and stoichiometry, and by performing a meticulous work-up and purification, a high yield of the pure product can be obtained. This protocol serves as a foundational method for researchers to access this and other structurally related sulfonamido-benzoate compounds for further exploration in medicinal chemistry and drug development.

References

  • Borne, R. F., Peden, R. L., Waters, I. W., Weiner, M., Jordan, R., & Coats, E. A. (1974). Anti-inflammatory activity of para-substituted N-benzenesulfonyl derivatives of anthranilic acid. Journal of Pharmaceutical Sciences, 63(4), 615-617.
  • Grokipedia. (n.d.). Schotten–Baumann reaction. Retrieved from [Link]

  • Doungsoongnuen, S., Worachartcheewan, A., Pingaew, R., Suksrichavalit, T., Prachayasittikul, S., Ruchirawat, S., & Prachayasittikul, V. (2011). Investigation on biological activities of anthranilic acid sulfonamide analogs. EXCLI journal, 10, 155–161.
  • PubChem. (n.d.). Methyl 2-(((aminocarbonyl)amino)sulfonyl)benzoate. Retrieved from [Link]

  • Name Reactions in Organic Synthesis. (n.d.). Schotten-Baumann Reaction. Cambridge University Press.
  • Shafiq, M., Tahir, M. N., Khan, I. U., Arshad, M. N., & Khan, M. H. (2009). Methyl 5-bromo-2-[methyl(methylsulfonyl)amino]benzoate. Acta crystallographica. Section E, Structure reports online, 65(Pt 5), o955.
  • Eureka. (n.d.). A method for preparing methyl 2-methoxy-4-amino-5-ethylsulfonyl benzoate. Retrieved from [Link]

  • ResearchGate. (2011). Investigation on biological activities of anthranilic acid sulfonamide analogs. Retrieved from [Link]

  • Wikipedia. (n.d.). Schotten–Baumann reaction. Retrieved from [Link]

  • PubMed. (2011). Investigation on biological activities of anthranilic acid sulfonamide analogs. Retrieved from [Link]

  • EXCLI Journal. (2011). Original article: INVESTIGATION ON BIOLOGICAL ACTIVITIES OF ANTHRANILIC ACID SULFONAMIDE ANALOGS. Retrieved from [Link]

Sources

"applications of Methyl 2-[(phenylsulfonyl)amino]benzoate in medicinal chemistry"

Author: BenchChem Technical Support Team. Date: February 2026

Starting Data Collection

I've initiated a thorough investigation, primarily focusing on medicinal chemistry applications of Methyl 2-[(phenylsulfonyl)amino]benzoate. My process involves a series of targeted Google searches to gather data regarding its synthesis, known biological activities, and potential utility in drug discovery. This foundational step is crucial.

Refining Research Scope

I'm now expanding my initial data collection strategy. My focus is still on the medicinal chemistry applications of this compound, but I'm broadening it to include its use as a scaffold. I'm prioritizing key therapeutic areas like anticancer, anti-inflammatory, and antimicrobial applications. I will structure my application notes by first introducing the compound, its structure, and its significance as a medicinal chemistry scaffold.

Defining Action Steps

I'm now outlining a detailed workflow for my investigation. I'll start with comprehensive Google searches, focusing on medicinal chemistry applications of this compound, especially its role as a scaffold. Following this, I will analyze the search results, structure the application notes with compound introductions, and detail specific disease applications supported by data. I will include MOAs and quantitative data, create synthesis and assay protocols, design Graphviz diagrams for clarity, integrate in-text citations, and compile a complete references section for the final output.

Considering the Compound's Role

Okay, I'm currently focused on structuring a comprehensive overview of this compound's medicinal applications. I'm prioritizing diverse therapeutic areas like anticancer and anti-inflammatory uses, ensuring a well-organized presentation of its key properties. I'll include detailed examples.

Defining the Scope More Precisely

I'm now refining the scope of this guide. I'll focus on this compound, and its direct derivatives, while also including related compounds to broaden the scope where relevant. I've begun to structure the document with a focus on synthesis, anticancer, and anti-inflammatory activity, referencing key publications. I will add antimicrobial data.

Compiling Key Data Now

I'm now diving into the synthesis protocols and refining the document's structure to match. I've compiled an initial data set including IC50 values and specific experimental methods, which I'm organizing into tables for clarity. I'm focusing on the synthesis of the this compound, as well as its anticancer, anti-inflammatory, and antimicrobial activity. I'll include workflow diagrams.

Planning the Document Structure

I'm now outlining the document's structure based on gathered data. I'll begin with an introduction to the compound and then focus on synthesis protocols, including a detailed, step-by-step general protocol, referencing published synthesis methods. I'll dedicate major sections to its anticancer, anti-inflammatory, and antimicrobial applications. I will include relevant quantitative data in tables, as well as detailed experimental procedures. I will be incorporating workflow diagrams to clarify the processes.

Outlining the Guide's Structure

I've crafted a detailed outline for the document, starting with an introduction to the compound and a synthesis section with a step-by-step general protocol. The main section will delve into anticancer, anti-inflammatory, and antimicrobial applications, including mechanisms, data tables (e.g., IC50 values), and experimental procedures. Visualization will be a key element; I plan to use Graphviz diagrams for synthetic schemes, assay workflows, and signaling pathways. I'll conclude with a summary and comprehensive references.

The Cornerstone of Oxicam NSAIDs: Methyl 2-[(phenylsulfonyl)amino]benzoate as a Critical Intermediate in Drug Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Unseen Pillar in Anti-Inflammatory Drug Manufacturing

In the intricate world of pharmaceutical synthesis, the journey from simple precursors to life-changing medications is paved with critical, yet often unheralded, intermediate molecules. Methyl 2-[(phenylsulfonyl)amino]benzoate is one such cornerstone. This unassuming white to off-white solid is a vital building block in the industrial-scale production of the 'oxicam' class of non-steroidal anti-inflammatory drugs (NSAIDs). Its unique structural arrangement, featuring a phenylsulfonylated amine ortho to a methyl ester on a benzene ring, provides the perfect scaffold for the construction of the 1,2-benzothiazine dioxide core, a key pharmacophore in several widely used analgesic and anti-inflammatory agents. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and application of this pivotal intermediate, offering detailed protocols, mechanistic insights, and a clear understanding of its role in modern medicine. The sulfonamide functional group, a well-established pharmacophore in its own right, imparts crucial physicochemical properties to the intermediate, influencing its reactivity and subsequent cyclization to form the heterocyclic core of oxicam drugs.

The Strategic Synthesis of this compound

The synthesis of this compound is a well-established process, typically achieved through the sulfonylation of methyl anthranilate with benzenesulfonyl chloride. The reaction is a nucleophilic acyl substitution at the sulfonyl group, where the amino group of methyl anthranilate acts as the nucleophile. The choice of base and solvent is critical for optimizing the yield and purity of the product. Two field-proven protocols are presented below, catering to different laboratory setups and preferences.

Mechanistic Rationale:

The reaction proceeds via the attack of the lone pair of electrons on the nitrogen atom of methyl anthranilate on the electrophilic sulfur atom of benzenesulfonyl chloride. This is followed by the departure of the chloride leaving group. The presence of a base is essential to neutralize the hydrochloric acid generated during the reaction, thereby driving the equilibrium towards the product and preventing the protonation of the starting amine, which would render it non-nucleophilic.

Visualization of the Synthetic Workflow

Synthesis of this compound cluster_reactants Reactants cluster_conditions Reaction Conditions MA Methyl Anthranilate Product This compound MA->Product Nucleophilic Attack BSC Benzenesulfonyl Chloride BSC->Product Base Base (e.g., Triethylamine or Sodium Carbonate) Byproduct HCl Base->Byproduct Neutralization Solvent Solvent (e.g., THF or Water) Oxicam Synthesis Intermediate This compound Step1 N-Alkylation Intermediate->Step1 Alkylated_Intermediate N-Alkylated Intermediate Step1->Alkylated_Intermediate Step2 Intramolecular Cyclization (Dieckmann Condensation) Alkylated_Intermediate->Step2 Oxicam_Core 4-Hydroxy-2-methyl-2H-1,2- benzothiazine-3-carboxylate 1,1-dioxide Step2->Oxicam_Core Piroxicam Piroxicam Oxicam_Core->Piroxicam Amidation with 2-aminopyridine Meloxicam Meloxicam Oxicam_Core->Meloxicam Amidation with 2-amino-5-methylthiazole

Application Note: A Validated Reversed-Phase HPLC Method for the Quantitative Analysis of Methyl 2-[(phenylsulfonyl)amino]benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of Methyl 2-[(phenylsulfonyl)amino]benzoate. The method utilizes reversed-phase chromatography with isocratic elution and UV detection, providing a reliable and efficient analytical solution for quality control, stability testing, and research applications. The protocol has been developed and validated in accordance with the International Council for Harmonisation (ICH) guidelines, ensuring its accuracy, precision, and fitness for purpose.[1][2]

Introduction and Scientific Rationale

This compound is a sulfonamide derivative of methyl anthranilate. Sulfonamides are a critical class of compounds in the pharmaceutical industry, known for their therapeutic properties and as versatile intermediates in organic synthesis. The accurate quantification of this analyte is essential for ensuring product quality, monitoring reaction kinetics, and performing stability studies.

This method was developed based on the physicochemical properties of aromatic sulfonamides. The presence of two phenyl rings and a benzoate ester group provides strong chromophores, making UV detection a highly suitable and sensitive choice. A reversed-phase C18 column was selected due to its proven efficacy in retaining and separating moderately nonpolar aromatic compounds. The mobile phase, a buffered mixture of acetonitrile and water, is optimized to ensure symmetrical peak shape and an appropriate retention time, preventing interference from potential impurities. The method's validation follows the rigorous framework of the ICH Q2(R2) guideline to establish its reliability and trustworthiness for use in regulated environments.[3][4]

Analyte Structure and Properties

Chemical Structure:

Figure 1. this compound

PropertyValue (Estimated)Rationale & Reference
Molecular Formula C₁₄H₁₃NO₄SBased on chemical structure.
Molecular Weight 291.32 g/mol Calculated from the molecular formula.
logP (Octanol/Water) ~2.5 - 3.5Estimated based on similar sulfonamide structures; indicates moderate hydrophobicity suitable for RP-HPLC.
UV λmax ~260 - 280 nmAromatic sulfonamides typically exhibit strong absorbance in this range due to the phenyl and benzoate chromophores.[5][6][7]
pKa Acidic (sulfonamide N-H)The sulfonamide proton is weakly acidic, influencing ionization state based on mobile phase pH.[5]

Materials and Methodology

Instrumentation and Consumables
  • HPLC System: Agilent 1100/1200 series or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD) or UV-Vis detector.

  • Chromatography Column: Zorbax Eclipse XDB C18, 4.6 x 150 mm, 5 µm particle size (or equivalent).

  • Data Acquisition Software: Empower™, Chromeleon™, or equivalent.

  • Analytical Balance: 0.01 mg readability.

  • pH Meter: Calibrated.

  • Volumetric Glassware: Class A.

  • Syringe Filters: 0.45 µm PTFE.

Chemicals and Reagents
  • This compound: Reference Standard (>99.5% purity).

  • Acetonitrile (ACN): HPLC grade.

  • Methanol (MeOH): HPLC grade.

  • Water: HPLC grade or Milli-Q®.

  • Dipotassium Hydrogen Phosphate (K₂HPO₄): Analytical grade.

  • Phosphoric Acid (H₃PO₄): Analytical grade.

Chromatographic Conditions

The selection of these parameters is causal. A C18 column provides optimal retention for the analyte. The mobile phase composition of ACN and a phosphate buffer at pH 3.0 ensures the sulfonamide group remains protonated, leading to a sharp, symmetrical peak and reproducible retention.[5] The detection wavelength of 278 nm was chosen to maximize sensitivity based on the typical absorbance spectra of related sulfonamides.[8]

ParameterCondition
Column Zorbax Eclipse XDB C18 (4.6 x 150 mm, 5 µm)
Mobile Phase Isocratic: Acetonitrile : 20mM K₂HPO₄ Buffer (pH 3.0) (60:40, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 278 nm
Injection Volume 10 µL
Run Time 10 minutes

Experimental Protocols

Solution Preparation
  • Buffer Preparation (20mM K₂HPO₄, pH 3.0): Dissolve 3.48 g of K₂HPO₄ in 1000 mL of HPLC grade water. Adjust the pH to 3.0 ± 0.05 with phosphoric acid.

  • Diluent Preparation: Prepare a mixture of Acetonitrile and Water (50:50, v/v).

  • Standard Stock Solution (500 µg/mL): Accurately weigh approximately 25 mg of this compound Reference Standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (50 µg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.

Sample Preparation
  • Accurately weigh a sample powder equivalent to approximately 25 mg of this compound into a 50 mL volumetric flask.

  • Add approximately 30 mL of diluent and sonicate for 10 minutes to dissolve.

  • Allow the solution to cool to room temperature and dilute to volume with the diluent.

  • Pipette 5.0 mL of this solution into a 50 mL volumetric flask and dilute to volume with the diluent.

  • Filter the final solution through a 0.45 µm PTFE syringe filter before injection.

Analytical Workflow Diagram

The following diagram illustrates the logical flow from sample preparation to final data analysis.

G cluster_prep Preparation Stage cluster_hplc HPLC Analysis Stage cluster_analysis Data Processing Stage prep_std Prepare Standard (50 µg/mL) inject_std Inject Standard (x5) prep_std->inject_std prep_sample Prepare Sample (~50 µg/mL) inject_sample Inject Sample (x2) prep_sample->inject_sample prep_mobile Prepare Mobile Phase (ACN:Buffer 60:40) equilibrate Equilibrate System (30 min) prep_mobile->equilibrate inject_blank Inject Diluent (Blank) equilibrate->inject_blank Establish Baseline inject_blank->inject_std inject_std->inject_sample Bracketing Standard (Optional) process_data Integrate Chromatograms inject_std->process_data inject_sample->process_data calc_sst Calculate System Suitability (%RSD, Tailing Factor) process_data->calc_sst Standard Injections calc_assay Calculate Assay (%) process_data->calc_assay Standard & Sample Areas report Generate Final Report calc_sst->report calc_assay->report

Caption: HPLC Analytical Workflow from Preparation to Reporting.

Method Validation Protocol

To ensure the method is fit for its intended purpose, it must be validated according to ICH Q2(R2) guidelines.[1][9] The following parameters establish a self-validating system where performance is continuously monitored.

System Suitability Testing (SST)

SST is performed before any sample analysis to verify that the chromatographic system is performing adequately. This is achieved by making five replicate injections of the Working Standard Solution (50 µg/mL).

ParameterAcceptance CriteriaRationale
Tailing Factor (T) T ≤ 2.0Ensures peak symmetry, critical for accurate integration.
Theoretical Plates (N) N ≥ 2000Indicates column efficiency and good separation.
% RSD of Peak Area ≤ 2.0%Demonstrates the precision of the injector and detector.
% RSD of Retention Time ≤ 1.0%Confirms the stability of the pump and mobile phase composition.
Validation Parameters and Acceptance Criteria

The relationship and hierarchy of these validation characteristics ensure a comprehensively evaluated and trustworthy method.

G Method Validated HPLC Method Specificity Specificity (No Interference) Method->Specificity Linearity Linearity (R² ≥ 0.999) Method->Linearity Accuracy Accuracy (98-102% Recovery) Method->Accuracy Precision Precision (%RSD ≤ 2.0%) Method->Precision Robustness Robustness Method->Robustness LOQ Limit of Quantitation Method->LOQ Range Range Linearity->Range Accuracy->Range Precision->Range

Caption: Interrelation of ICH Q2(R2) Validation Parameters.

  • Specificity: The ability to assess the analyte in the presence of components that may be expected to be present, such as impurities or excipients. This is confirmed by injecting a blank (diluent) and a placebo sample, ensuring no interfering peaks at the retention time of the analyte.

  • Linearity and Range: A linear relationship between concentration and peak area must be demonstrated. Prepare calibration standards at five concentrations ranging from 25% to 150% of the working concentration (e.g., 12.5, 25, 50, 75, and 100 µg/mL). The range is the interval between the upper and lower concentrations for which the method has suitable linearity, accuracy, and precision.[10]

    • Acceptance Criteria: Correlation coefficient (R²) ≥ 0.999.

  • Accuracy (Recovery): Accuracy is determined by analyzing samples with known amounts of spiked analyte at three concentration levels (e.g., 80%, 100%, 120%) across the specified range.

    • Acceptance Criteria: Mean recovery should be within 98.0% to 102.0%.

  • Precision:

    • Repeatability (Intra-assay precision): Assessed by analyzing six replicate sample preparations at 100% of the test concentration on the same day.

    • Intermediate Precision: Assessed by having a different analyst perform the analysis on a different day or with different equipment.

    • Acceptance Criteria: The Relative Standard Deviation (%RSD) should not be more than 2.0%.

  • Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably quantified with acceptable precision and accuracy. It is often determined based on a signal-to-noise ratio of 10:1.[10]

  • Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during normal usage. Variations may include:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 2°C)

    • Mobile phase pH (± 0.2 units)

    • Acceptance Criteria: System suitability parameters must still be met, and the assay results should not significantly change.

Data Analysis and Calculations

The concentration of this compound in the sample is calculated using the peak areas obtained from the chromatograms of the standard and sample solutions.

Calculation Formula:

Assay (%) = (AreaSample / AreaStandard) × (ConcStandard / ConcSample) × PurityStandard

Where:

  • AreaSample: Peak area of the analyte in the sample chromatogram.

  • AreaStandard: Average peak area of the analyte in the standard chromatograms.

  • ConcStandard: Concentration of the standard solution (µg/mL).

  • ConcSample: Nominal concentration of the sample solution (µg/mL).

  • PurityStandard: Purity of the reference standard (as a decimal).

Conclusion

The described reversed-phase HPLC method provides a simple, rapid, and reliable means for the quantitative analysis of this compound. The isocratic method offers a short run time of 10 minutes, making it suitable for high-throughput analysis in a quality control environment. The comprehensive validation protocol, grounded in ICH Q2(R2) guidelines, demonstrates that the method is specific, linear, accurate, precise, and robust, ensuring its fitness for the intended purpose in pharmaceutical research, development, and manufacturing.

References

  • Application of Micellar Mobile Phase for Quantification of Sulfonamides in Medicated Feeds by HPLC-DAD. (2021). National Center for Biotechnology Information. Available at: [Link]

  • The New Use of High-Performance Liquid Chromatography Technology to Follow the Stages of Synthesis of Sulfonamides and the Calculation of their Yield Directly. (2022). Letters in Applied NanoBioScience. Available at: [Link]

  • Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. (2023). Trends in Sciences. Available at: [Link]

  • Application of Micellar Mobile Phase for Quantification of Sulfonamides in Medicated Feeds by HPLC-DAD. (2021). ResearchGate. Available at: [Link]

  • HPLC Separation of Aromatic Sulfonamides and Hydrozine. SIELC Technologies. Available at: [Link]

  • Wavelength (nm) absorbance spectra for sulfadiazine as a function of pH... (2022). ResearchGate. Available at: [Link]

  • ICH Guidelines for Analytical Method Validation Explained. (2024). AMSbiopharma. Available at: [Link]

  • ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. (2024). LinkedIn. Available at: [Link]

  • ICH Q2(R2) Guide: Analytical Method Validation Explained. (2024). IntuitionLabs. Available at: [Link]

  • Understanding ICH Q2(R2) Guidelines for Analytical Validation. (2024). YouTube. Available at: [Link]

  • UV-Vis Spectrum of Sulfanilamide. SIELC Technologies. Available at: [Link]

  • Rapid determination of sulfonamide residues in honey samples using non-targeted liquid chromatography-high resolution mass spectrometry. (2020). ResearchGate. Available at: [Link]

  • ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation. (2022). ECA Academy. Available at: [Link]

  • Spectrophotometric determination of sulfanilic acid and sulfonamides in pharmaceutical samples with potassium 1,2-naphthoquinone. (1989). Canadian Journal of Chemistry. Available at: [Link]

  • Wavelength (nm)-absorbance spectra for sulfamethoxazole as a function of pH at the maximum of LC peaks in 40% (v/v) MeCN-water mixtures. (2010). ResearchGate. Available at: [Link]

Sources

Application Note: Comprehensive NMR Spectroscopic Analysis of Methyl 2-[(phenylsulfonyl)amino]benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a detailed protocol and in-depth analysis for the structural elucidation of Methyl 2-[(phenylsulfonyl)amino]benzoate using a suite of advanced Nuclear Magnetic Resonance (NMR) spectroscopy techniques. Aimed at researchers, scientists, and professionals in drug development, this document outlines the experimental workflow from sample preparation to the interpretation of one-dimensional (¹H, ¹³C, DEPT-135) and two-dimensional (COSY, HSQC, HMBC) NMR spectra. The causality behind experimental choices is explained to ensure technical accuracy and reproducibility. This guide serves as a practical resource for the unambiguous characterization of this and structurally related sulfonamide compounds.

Introduction

This compound is a molecule of interest in medicinal chemistry and organic synthesis, belonging to the sulfonamide class of compounds. Sulfonamides are a well-established group of synthetic antimicrobial agents and continue to be a significant scaffold in drug discovery.[1][2] Accurate and comprehensive structural characterization is a critical step in the synthesis and development of new chemical entities. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the premier analytical technique for the unambiguous determination of molecular structure in solution.[3][4]

This application note details the application of a multi-dimensional NMR approach to fully characterize this compound. We will explore not only standard ¹H and ¹³C NMR but also advanced techniques such as Distortionless Enhancement by Polarization Transfer (DEPT), Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) to establish unequivocal assignments of all proton and carbon signals.[5]

Molecular Structure and Numbering Scheme

For clarity in spectral assignments, the following numbering scheme will be used for this compound.

Caption: Molecular structure and numbering of this compound.

Experimental Protocols

Sample Preparation

A well-defined protocol for sample preparation is fundamental to acquiring high-quality NMR data.

  • Analyte: Weigh approximately 10-15 mg of high-purity this compound. The purity of the sample is crucial to avoid signals from impurities that may complicate spectral analysis.

  • Solvent Selection: Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice for small organic molecules due to its excellent dissolving power and the single residual solvent peak at ~7.26 ppm in ¹H NMR and ~77.16 ppm in ¹³C NMR, which can serve as an internal reference.

  • Internal Standard: For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added (0.03% v/v). TMS provides a sharp singlet at 0 ppm in the ¹H NMR spectrum.

  • Sample Transfer: Transfer the solution to a 5 mm NMR tube. Ensure the filling height is adequate for the NMR spectrometer's detection coils (typically around 4-5 cm).

  • Homogenization: Gently vortex the NMR tube to ensure a homogeneous solution.

NMR Data Acquisition

All spectra should be acquired on a 500 MHz NMR spectrometer equipped with a broadband probe.

Experiment Key Parameters & Rationale
¹H NMR Pulse Program: zg30; Number of Scans: 16. A 30-degree pulse angle is used to allow for a shorter relaxation delay, speeding up acquisition without significant signal loss. 16 scans provide a good signal-to-noise ratio for a sample of this concentration.
¹³C NMR Pulse Program: zgpg30; Number of Scans: 1024. Proton decoupling is employed to simplify the spectrum to singlets for each unique carbon. A higher number of scans is necessary due to the low natural abundance of the ¹³C isotope.[6]
DEPT-135 Pulse Program: dept135; Number of Scans: 256. This experiment is crucial for differentiating between CH, CH₂, and CH₃ groups. CH and CH₃ signals will appear as positive peaks, while CH₂ signals will be negative. Quaternary carbons are not observed.
COSY Pulse Program: cosygpqf; Number of Scans: 4 per increment. This 2D experiment identifies proton-proton couplings within the same spin system, revealing which protons are adjacent to each other.[5]
HSQC Pulse Program: hsqcedetgpsisp2.2; Number of Scans: 8 per increment. This experiment correlates protons directly to the carbons they are attached to, providing unambiguous C-H one-bond correlations.[5]
HMBC Pulse Program: hmbcgpndqf; Number of Scans: 16 per increment. This powerful 2D technique shows correlations between protons and carbons that are two or three bonds away, which is essential for piecing together the carbon skeleton, especially around quaternary carbons.[5]

Data Analysis and Interpretation

The following sections detail the expected NMR data for this compound based on established chemical shift principles for sulfonamides and substituted benzoates.[1][7]

¹H NMR Spectroscopy

The ¹H NMR spectrum will exhibit signals corresponding to the aromatic protons of the two rings, the amine proton, and the methyl ester protons.

Proton(s) Expected Chemical Shift (ppm) Multiplicity Integration Rationale
H-11 (NH)~9.5-10.5Singlet1HThe sulfonamide proton is typically deshielded and appears as a broad singlet.[8]
H-6~7.9-8.1Doublet of doublets1HOrtho to the electron-withdrawing ester group, this proton is significantly deshielded.[9]
H-2', H-6'~7.8-8.0Multiplet2HOrtho to the sulfonyl group, these protons are deshielded.
H-4~7.5-7.7Multiplet1H
H-3', H-4', H-5'~7.4-7.6Multiplet3H
H-5~7.1-7.3Multiplet1H
H-3~7.0-7.2Multiplet1H
H-14 (OCH₃)~3.8-4.0Singlet3HMethyl ester protons typically appear in this region.[10]
¹³C NMR and DEPT-135 Spectroscopy

The proton-decoupled ¹³C NMR spectrum will show signals for all 14 unique carbon atoms. The DEPT-135 spectrum will aid in the assignment of protonated carbons.

Carbon(s) Expected Chemical Shift (ppm) DEPT-135 Rationale
C-7 (C=O)~168-170Not observedThe carbonyl carbon of the ester is highly deshielded.[8]
C-1'~139-141Not observedQuaternary carbon attached to the electron-withdrawing sulfonyl group.
C-2~138-140Not observedQuaternary carbon attached to the nitrogen atom.
C-4~133-135CH (+)
C-4'~132-134CH (+)
C-6~131-133CH (+)
C-2', C-6'~128-130CH (+)
C-3', C-5'~126-128CH (+)
C-5~122-124CH (+)
C-3~120-122CH (+)
C-1~118-120Not observedQuaternary carbon attached to the ester group.
C-14 (OCH₃)~52-54CH₃ (+)The methyl ester carbon.[9]
2D NMR Correlation Analysis

The COSY spectrum will be instrumental in confirming the proton-proton connectivities within the two aromatic rings.

Caption: Expected ¹H-¹H COSY correlations for this compound.

The HSQC spectrum will provide direct correlations between each proton and its attached carbon, confirming the assignments made from the 1D spectra.

Caption: Key ¹H-¹³C HSQC correlations.

The HMBC spectrum is crucial for establishing the connectivity across quaternary carbons and linking the different fragments of the molecule.

Key Expected HMBC Correlations:

  • H-14 (OCH₃) to C-7 (C=O): This correlation confirms the methyl ester group.

  • H-6 to C-7 (C=O) and C-2: Links the proton to the ester and the amino-substituted carbon.

  • H-11 (NH) to C-2 and C-1': This key correlation connects the benzoate ring to the phenylsulfonyl group via the nitrogen and sulfur atoms.

  • H-2', H-6' to C-1' and C-4': Establishes the connectivity within the phenylsulfonyl ring.

Caption: Selected key HMBC correlations for structural elucidation.

Conclusion

The comprehensive application of one- and two-dimensional NMR spectroscopy provides an unambiguous and detailed structural characterization of this compound. The combination of ¹H, ¹³C, DEPT-135, COSY, HSQC, and HMBC experiments allows for the complete assignment of all proton and carbon signals, confirming the molecular structure and connectivity. This systematic approach is a powerful and essential tool for chemists in research and industry, ensuring the integrity of synthesized compounds.

References

  • Vertex AI Search. (n.d.). Advanced Nmr Techniques Organic.
  • Gibaldi, M., & Sharifi, A. (1976). Carbon-13 magnetic resonance spectroscopy of drugs. Sulfonamides. Journal of Pharmaceutical Sciences, 65(11), 1645-1648.
  • Scott, K. N. (1972). 13C n.m.r. studies. X. 13C spectra of some substituted methyl benzoates. Canadian Journal of Chemistry, 50(12), 234-239.
  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides.
  • Bertini, I., Canti, G., & Luchinat, C. (1982). 1H NMR and UV-Vis spectroscopic characterization of sulfonamide complexes of nickel(II)-carbonic anhydrase. Resonance assignments based on NOE effects. Inorganica Chimica Acta, 67, L21-L24.
  • ACS Publications. (n.d.). Binding of Sulfonamide Antibiotics to CTABr Micelles Characterized Using 1H NMR Spectroscopy | Langmuir.
  • ResearchGate. (n.d.). (PDF) 8 Advanced NMR techniques for structural characterization of heterocyclic structures.
  • Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate.
  • Canadian Science Publishing. (1967). 13C n.m.r. studies. X. 13C spectra of some substituted methyl benzoates.
  • ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures.
  • ChemicalBook. (n.d.). N-n-Butyl benzene sulfonamide(3622-84-2) 1H NMR spectrum.
  • Royal Society of Chemistry. (n.d.). 4.
  • Wiley. (n.d.). STRUCTURE ELUCIDATION BY NMR IN ORGANIC CHEMISTRY A Practical Guide.
  • Chemistry LibreTexts. (2022, September 24). 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 2-[(phenylsulfonyl)amino]benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Methyl 2-[(phenylsulfonyl)amino]benzoate. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to ensure the success of your synthesis.

Overview of the Synthesis

The synthesis of this compound is most commonly achieved via the reaction of Methyl 2-aminobenzoate (methyl anthranilate) with benzenesulfonyl chloride. This transformation is a classic example of a Schotten-Baumann reaction, a reliable method for forming amides and esters.[1] The reaction proceeds through a nucleophilic acyl substitution mechanism where the amino group of methyl anthranilate attacks the electrophilic sulfur atom of the benzenesulfonyl chloride.[2][3] A base is required to neutralize the hydrochloric acid (HCl) byproduct, which would otherwise protonate the starting amine and halt the reaction.[4]

Reaction_Scheme cluster_reactants cluster_products MA Methyl 2-aminobenzoate Plus1 + MA->Plus1 BSC Benzenesulfonyl Chloride BSC->Plus1 Product This compound Plus2 + Product->Plus2 HCl HCl Arrow Base (e.g., Pyridine or NaOH) Solvent (e.g., THF or CH₂Cl₂/H₂O) Plus1->Arrow Arrow->Product Plus2->HCl

Caption: General reaction scheme for the synthesis.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis in a question-and-answer format.

Question 1: My reaction yield is very low, or I've isolated no product. What are the likely causes?

Answer: Low or no yield is a common issue that can stem from several factors. Let's break down the primary culprits:

  • Reagent Quality: Benzenesulfonyl chloride is susceptible to hydrolysis, reacting with ambient moisture to form benzenesulfonic acid, which is unreactive under these conditions.[5] Always use a fresh bottle or a properly stored aliquot. The amine, methyl anthranilate, can also degrade over time.

  • Ineffective Base: The base is critical for neutralizing the HCl generated.[4] If the base is too weak, absent, or added in insufficient quantity, the starting amine will be protonated to form its non-nucleophilic ammonium salt, effectively stopping the reaction.

  • Reaction Conditions: This reaction often requires gentle heating or extended stirring at room temperature to proceed to completion.[6] If the temperature is too low or the reaction time is too short, you will likely have a mixture of unreacted starting materials.

  • Poor Solubility: If the reagents are not adequately dissolved in the chosen solvent system, the reaction rate will be significantly hindered.

Expert Recommendation: First, verify the quality of your benzenesulfonyl chloride. Then, ensure you are using at least one equivalent of a suitable base (see table below). Monitor your reaction's progress using Thin-Layer Chromatography (TLC) to determine the optimal reaction time.[7] If the reaction stalls, a slight increase in temperature may be necessary.

Question 2: A large amount of white solid crashed out of my organic solvent early in the reaction. Is this my product?

Answer: It is unlikely that this is your product. The precipitate is most likely the hydrochloride salt of your starting material, methyl 2-aminobenzoate. This occurs when the generated HCl is not neutralized efficiently by the base and instead reacts with the unreacted amine.[4] This salt is generally insoluble in common organic solvents like dichloromethane or THF and its formation effectively removes the amine from the reaction, leading to low yields.

Expert Recommendation: This issue directly points to a problem with your choice or addition of base.

  • For Biphasic Systems (e.g., Dichloromethane/Water): Ensure vigorous stirring to facilitate contact between the organic phase (containing the reactants) and the aqueous base (e.g., NaOH solution).[1]

  • For Anhydrous Systems (e.g., THF, Pyridine): Ensure the base (e.g., triethylamine, pyridine) is added along with the reactants. Pyridine can serve as both the base and the solvent.[3]

Question 3: The reaction seems to work, but I'm getting a significant amount of a different product, 2-[(phenylsulfonyl)amino]benzoic acid. What is happening?

Answer: You are observing the hydrolysis of the methyl ester functional group. This is a classic side reaction that occurs when using strong aqueous bases like sodium hydroxide, especially with prolonged reaction times or elevated temperatures.[8] The hydroxide ion acts as a nucleophile, attacking the ester's carbonyl carbon.

Expert Recommendation: To prevent ester hydrolysis:

  • Use an Organic Base: Switch from an aqueous inorganic base (NaOH, K₂CO₃) to an organic, non-nucleophilic base like triethylamine or pyridine in an aprotic solvent.[6]

  • Control Conditions: If using an aqueous base, maintain a lower temperature (0 °C to room temperature) and monitor the reaction closely by TLC to avoid unnecessarily long reaction times.

  • Workup Carefully: During the workup, avoid prolonged exposure to strongly acidic or basic aqueous solutions.[9] If the acid byproduct is formed, it can be recovered and re-esterified in a separate step if desired.

Question 4: My final product is an oil and won't crystallize, or the purity is low after recrystallization. How can I improve this?

Answer: Oily products or low purity are typically due to the presence of unreacted starting materials, side products, or residual solvent.

Expert Recommendation:

  • Purification Strategy: While recrystallization from ethanol is a reported method for this compound[6], it may not be sufficient if significant impurities are present. Column chromatography is a more robust purification method. A silica gel column with a gradient of ethyl acetate in hexanes is a good starting point for elution.

  • Reaction Monitoring: The best way to avoid complex purification is to ensure the reaction goes to completion. Use TLC to track the disappearance of the limiting reagent.[10] A clean reaction mixture is far easier to purify.

  • Workup Efficiency: Ensure your extraction procedure is efficient in removing water-soluble components like the base and its corresponding salt. Washing the combined organic layers with dilute acid (to remove excess amine), dilute base (to remove unreacted sulfonyl chloride and sulfonic acid), and finally brine is a standard and effective practice.[2]

Troubleshooting_Workflow Start Problem Encountered LowYield Low / No Yield Start->LowYield ImpureProduct Impure Product / Oil Start->ImpureProduct SideProduct Side Product Formed (e.g., Hydrolyzed Acid) Start->SideProduct CheckReagents 1. Check Reagent Quality (esp. BsCl) LowYield->CheckReagents TLC 1. Analyze by TLC ImpureProduct->TLC CheckBase 1. Identify Cause (e.g., Strong Aqueous Base) SideProduct->CheckBase OptimizeBase 2. Check Base (Stoichiometry, Strength) CheckReagents->OptimizeBase Reagents OK OptimizeConditions 3. Optimize Conditions (Time, Temp, Solvent) OptimizeBase->OptimizeConditions Base OK Purify 2. Improve Purification (Column Chromatography) TLC->Purify Impurity ID'd Workup 3. Refine Workup Protocol Purify->Workup Still Impure ModifyProcedure 2. Modify Procedure (Use Organic Base, Control Temp) CheckBase->ModifyProcedure Hydrolysis

Caption: A logical workflow for troubleshooting common synthesis issues.

Frequently Asked Questions (FAQs)

  • Q: What is the detailed mechanism of the Schotten-Baumann reaction?

    • A: The reaction begins with the nucleophilic attack of the amine's lone pair of electrons on the electrophilic sulfur atom of benzenesulfonyl chloride. This forms a tetrahedral intermediate. The intermediate then collapses, expelling the chloride ion as a leaving group. Finally, the base removes the proton from the nitrogen atom to yield the neutral sulfonamide product and the base's conjugate acid.[3][11]

  • Q: Which base is best for this synthesis?

    • A: The "best" base depends on your desired reaction conditions and sensitivity to side reactions like hydrolysis.

Base TypeExamplesSolvent SystemProsCons
Aqueous Inorganic NaOH, KOH, K₂CO₃Biphasic (e.g., CH₂Cl₂/H₂O)Inexpensive, effective HCl scavenger.Can cause ester hydrolysis[12]; requires vigorous stirring.
Organic Amine Pyridine, Triethylamine (Et₃N)Aprotic (e.g., THF, CH₂Cl₂)Avoids water, minimizing hydrolysis. Pyridine can act as solvent and catalyst.More expensive, requires anhydrous conditions.
  • Q: How do I set up and interpret a TLC for this reaction?

    • A: Spot your starting materials (methyl anthranilate and benzenesulfonyl chloride) and your co-spotted reaction mixture on a silica TLC plate. Develop the plate in a solvent system like 20-30% ethyl acetate in hexanes. Methyl anthranilate is fluorescent and will be visible under UV light. The product sulfonamide will be less polar than the starting amine, so it will have a higher Rf value (it will travel further up the plate). The reaction is complete when the spot corresponding to the limiting reagent (usually the amine) has disappeared.

Key Experimental Protocol

This protocol is a representative procedure based on established methods for sulfonamide synthesis.[6]

Materials:

  • Methyl 2-aminobenzoate (1.0 eq)

  • Benzenesulfonyl chloride (1.1 eq)

  • Triethylamine (1.2 eq) or Pyridine

  • Tetrahydrofuran (THF), anhydrous

  • Ethyl acetate, Hexanes (for workup and chromatography)

  • Saturated aqueous NaHCO₃, 1M HCl, Brine

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve Methyl 2-aminobenzoate (1.0 eq) in anhydrous THF.

  • Addition of Base: Add triethylamine (1.2 eq) to the solution and stir.

  • Addition of Sulfonyl Chloride: Cool the mixture to 0 °C using an ice bath. Add benzenesulfonyl chloride (1.1 eq) dropwise via syringe. Caution: The reaction can be exothermic.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC until the starting amine is consumed.

  • Workup - Quenching: Once complete, pour the reaction mixture into a separatory funnel containing ethyl acetate and water.

  • Workup - Extraction: Separate the layers. Wash the organic layer sequentially with 1M HCl (to remove excess triethylamine), saturated aqueous NaHCO₃ (to remove excess benzenesulfonyl chloride), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid or oil can be purified by recrystallization from hot ethanol[6] or by flash column chromatography on silica gel.

References

  • SATHEE. (n.d.). Chemistry Schotten Baumann Reaction.
  • EvitaChem. (n.d.). Buy Methyl 2-[(4-chlorobenzyl)(phenylsulfonyl)amino]benzoate (EVT-1748628).
  • Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. Retrieved from [Link]

  • J&K Scientific LLC. (2021). Schotten-Baumann Reaction.
  • Arshad, M., et al. (2012). Methyl 2-(p-toluenesulfonamido)benzoate. Acta Crystallographica Section E: Structure Reports Online, 68(1), o199. Retrieved from [Link]

  • Wikipedia. (n.d.). Schotten–Baumann reaction. Retrieved from [Link]

  • Name Reactions in Organic Synthesis. (n.d.). Schotten-Baumann Reaction.
  • BenchChem. (2025). Technical Support Center: Methyl 2-(piperidin-1-yl)benzoate Synthesis.
  • Wikipedia. (n.d.). Benzenesulfonyl chloride. Retrieved from [Link]

  • Reddit. (2019). Organic chemistry 2 - How do I improve the yield of methyl benzoate in this lab?. Retrieved from [Link]

  • Zenodo. (n.d.). Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. Retrieved from [Link]

  • PubMed. (2002). Ultrasound Mediated Alkaline Hydrolysis of Methyl Benzoate--Reinvestigation With Crucial Parameters. Retrieved from [Link]

Sources

Technical Support Center: Optimizing the Synthesis of Methyl 2-[(phenylsulfonyl)amino]benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of Methyl 2-[(phenylsulfonyl)amino]benzoate. This document is designed for researchers, chemists, and drug development professionals to provide expert insights, troubleshooting solutions, and a comprehensive protocol for optimizing this common yet nuanced sulfonamide synthesis. As Senior Application Scientists, we aim to explain the causality behind experimental choices to ensure you can achieve high-yield, high-purity results consistently.

Reaction Overview

The synthesis of this compound is a classic nucleophilic substitution reaction. It involves the reaction of Methyl 2-aminobenzoate (methyl anthranilate) with benzenesulfonyl chloride. The lone pair of electrons on the amine nitrogen acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride and displacing the chloride leaving group.

Methyl 2-aminobenzoate + Benzenesulfonyl Chloride → this compound + HCl

A base is required to neutralize the hydrochloric acid (HCl) generated during the reaction.[1]

Reaction Mechanism

The following diagram illustrates the fundamental steps of the sulfonamide bond formation.

Reaction_Mechanism cluster_reactants Reactants cluster_process Mechanism cluster_products Products MA Methyl 2-aminobenzoate (Nucleophile) Attack Nucleophilic Attack MA->Attack Attacks Sulfur BSC Benzenesulfonyl Chloride (Electrophile) BSC->Attack Intermediate Tetrahedral Intermediate Attack->Intermediate Elimination Chloride Elimination Intermediate->Elimination Reforms S=O bond Deprotonation Proton Removal by Base Elimination->Deprotonation Forms product & HCl Product This compound Deprotonation->Product Byproduct Protonated Base (e.g., Pyridinium HCl) Deprotonation->Byproduct

Caption: Nucleophilic substitution mechanism for sulfonamide formation.

Frequently Asked Questions (FAQs)

Q1: What is the critical role of the base in this reaction?

A base, such as pyridine or triethylamine, is essential for neutralizing the hydrochloric acid (HCl) that is formed as a byproduct.[2] If HCl is not neutralized, it will protonate the starting amine (Methyl 2-aminobenzoate), rendering it non-nucleophilic and effectively stopping the reaction.[2] An insufficient amount of base is a common cause of incomplete reactions.

Q2: How can I prevent the formation of the di-sulfonylated byproduct?

The di-sulfonylated byproduct, where two phenylsulfonyl groups attach to the same nitrogen atom, is a common side product when using primary amines. To minimize its formation, you should:

  • Control Stoichiometry: Use no more than one equivalent of benzenesulfonyl chloride relative to the amine. A slight excess of the amine (e.g., 1.05 to 1.1 equivalents) can help ensure the complete consumption of the sulfonyl chloride.[2]

  • Maintain Low Temperature: Perform the addition of benzenesulfonyl chloride at a low temperature (e.g., 0 °C). Higher temperatures can increase the rate of the second sulfonylation.[3]

  • Slow Addition: Add the sulfonyl chloride dropwise to the reaction mixture to avoid localized high concentrations.[2]

Q3: What are the best solvents for this reaction, and why?

Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are generally preferred.[3] These solvents effectively dissolve the reactants without participating in the reaction. Polar aprotic solvents can help solubilize reactants and intermediates, facilitating a smoother reaction.[3] While some procedures use water with a base like sodium carbonate to maintain pH, organic solvents are more common for precise control.[4]

Q4: My benzenesulfonyl chloride reagent is old. Can I still use it?

Sulfonyl chlorides are susceptible to hydrolysis upon exposure to moisture, degrading into the corresponding sulfonic acid.[3] This sulfonic acid byproduct will not react with the amine and can complicate the purification process. It is highly recommended to use a fresh bottle of sulfonyl chloride or purify the existing stock before use.[3] Running the reaction under an inert atmosphere (e.g., nitrogen or argon) with oven-dried glassware is a best practice to prevent moisture contamination.[3]

Troubleshooting Guide

This section addresses specific issues that may arise during the experiment, offering potential causes and validated solutions.

Issue 1: Low or No Product Yield
Potential Cause Scientific Explanation Recommended Solution
Degraded Sulfonyl Chloride Benzenesulfonyl chloride reacts with ambient moisture to form benzenesulfonic acid, which is unreactive toward the amine.[3]Use a fresh bottle of benzenesulfonyl chloride or purify the existing stock. Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (N₂ or Ar).[3]
Insufficient Base The reaction generates one equivalent of HCl. Without sufficient base to scavenge this acid, the amine starting material is protonated, deactivating its nucleophilicity and halting the reaction.[2]Use at least one equivalent of a suitable base like pyridine or triethylamine. For stubborn reactions, using two equivalents can be beneficial.[5]
Low Amine Nucleophilicity The amine group on Methyl 2-aminobenzoate is somewhat deactivated by the electron-withdrawing ester group on the aromatic ring.Consider slightly increasing the reaction temperature after the initial addition of the sulfonyl chloride or extending the reaction time. For particularly unreactive amines, a stronger non-nucleophilic base may be required.[3]
Inappropriate Solvent Poor solubility of reactants can lead to a slow or incomplete reaction. Protic solvents (like alcohols) can compete with the amine in reacting with the sulfonyl chloride.Use aprotic solvents such as DCM, THF, or acetonitrile to ensure good solubility of all reactants.[3]
Issue 2: Formation of Multiple Products (Di-sulfonylation)
Potential Cause Scientific Explanation Recommended Solution
Excess Sulfonyl Chloride Using more than one equivalent of the sulfonylating agent provides the opportunity for a second sulfonylation to occur on the nitrogen of the newly formed sulfonamide product.Carefully control the stoichiometry. Use a 1:1 molar ratio or a slight excess of the amine. Add the sulfonyl chloride slowly and portion-wise to the amine solution.[3]
High Reaction Temperature The second sulfonylation reaction has a higher activation energy. Elevated temperatures provide sufficient energy for this side reaction to occur at a significant rate.Maintain a low temperature (e.g., 0 °C to room temperature) during the addition and the initial phase of the reaction to improve selectivity for the desired mono-sulfonylated product.[2]
Issue 3: Difficulties in Product Purification
Potential Cause Scientific Explanation Recommended Solution
Residual Pyridine/Triethylamine Tertiary amine bases can be difficult to remove completely by simple evaporation due to their relatively high boiling points.During the aqueous workup, wash the organic layer with a dilute acidic solution (e.g., 1M HCl). This protonates the amine base, forming a salt that is soluble in the aqueous layer and can be easily separated.[5]
Sulfonic Acid Byproduct Hydrolysis of the sulfonyl chloride reagent creates sulfonic acid, an acidic impurity that can complicate purification.During the workup, wash the organic layer with a basic solution (e.g., saturated sodium bicarbonate). This will deprotonate the sulfonic acid, forming a salt that is extracted into the aqueous layer.[5]
Product and Starting Material Co-elution The product and unreacted starting materials may have similar polarities, making separation by column chromatography challenging.Screen various solvent systems for column chromatography. A common and effective eluent is a gradient of hexane and ethyl acetate.[5] If the product is a solid, recrystallization from a suitable solvent like ethanol can be a highly effective purification method.[6]
Troubleshooting Workflow

The following diagram provides a logical workflow for diagnosing and resolving common issues encountered during the synthesis.

Troubleshooting_Workflow Start Reaction Complete (Check by TLC) CheckYield Is Yield > 80%? Start->CheckYield CheckPurity Is Purity High? CheckYield->CheckPurity Yes LowYield Low Yield CheckYield->LowYield No ImpureProduct Impure Product CheckPurity->ImpureProduct No End Process Optimized CheckPurity->End Yes Cause1 Check Reagents: - Fresh Sulfonyl Chloride? - Anhydrous Conditions? LowYield->Cause1 Purify1 Problem: Residual Base? Solution: Acidic Wash (1M HCl) ImpureProduct->Purify1 Cause2 Check Stoichiometry: - Sufficient Base? - Amine:Sulfonyl Ratio Correct? Cause1->Cause2 Cause3 Check Conditions: - Correct Solvent? - Appropriate Temperature? Cause2->Cause3 Cause3->Start Purify2 Problem: Sulfonic Acid? Solution: Basic Wash (NaHCO3) Purify1->Purify2 Purify3 Problem: Byproducts? Solution: Recrystallize or Optimize Chromatography Purify2->Purify3 Purify3->End

Caption: A logical troubleshooting workflow for sulfonamide synthesis.

Optimized Experimental Protocol

This protocol is based on established methods and incorporates best practices for maximizing yield and purity.[4][6]

Materials:

  • Methyl 2-aminobenzoate (Methyl Anthranilate)

  • Benzenesulfonyl Chloride

  • Triethylamine (Et₃N) or Pyridine

  • Tetrahydrofuran (THF), anhydrous

  • Dichloromethane (DCM) for extraction

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ethanol and Hexane for recrystallization

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add Methyl 2-aminobenzoate (1.0 eq). Dissolve it in anhydrous THF (approx. 0.2 M concentration).

  • Base Addition: Add triethylamine (1.2 eq) to the solution. Cool the flask to 0 °C in an ice bath.

  • Sulfonyl Chloride Addition: Dissolve benzenesulfonyl chloride (1.0 eq) in a small amount of anhydrous THF. Add this solution dropwise to the stirred reaction mixture over 15-20 minutes, ensuring the internal temperature remains below 5 °C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Workup - Quenching: Once the reaction is complete, add deionized water to the flask to quench the reaction.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with dichloromethane (DCM).

  • Washing: Combine the organic layers and wash sequentially with:

    • 1M HCl solution (to remove excess triethylamine)[5]

    • Saturated NaHCO₃ solution (to remove any benzenesulfonic acid)[5]

    • Brine (to remove residual water)

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude solid by recrystallization from an ethanol/hexane mixture to yield this compound as a pure solid. An 83.7% yield has been reported for a similar synthesis after recrystallization.[6]

Data Presentation: Optimizing Reaction Conditions

The choice of base and solvent significantly impacts the reaction yield. The following table provides a summary of expected outcomes based on common laboratory reagents.

Entry Amine Sulfonyl Chloride Base (equiv.) Solvent Expected Yield Reference
1Methyl 2-aminobenzoateBenzenesulfonyl chloridePyridine (2)DCMHigh[5]
2Methyl 2-aminobenzoateBenzenesulfonyl chlorideTriethylamine (2)DCMHigh[5]
3Methyl 2-aminobenzoate4-Toluenesulfonyl chlorideTriethylamine (excess)THFHigh (83.7%)[6]
4Methyl 2-aminobenzoateBenzenesulfonyl chlorideSodium Carbonate (to pH 8)WaterGood[4]
5Benzylaminep-Toluenesulfonyl chlorideDIPEA (2)DCMModerate-High (85%)[5]

Note: Yields are highly dependent on specific reaction conditions, purity of reagents, and efficiency of the workup and purification process.

References

  • BenchChem. (2025). Minimizing side products in sulfonamide synthesis.
  • BenchChem. (2025). Technical Support Center: Methanesulfonylation of Anilines.
  • BenchChem. (2025). Technical Support Center: Optimizing Sulfonamide Synthesis.
  • BenchChem. (2025). Troubleshooting low yield in amine sulfonylation reactions.
  • Khan, I. U., et al. (n.d.). Methyl 2-benzenesulfonamidobenzoate. PMC - NIH.
  • Wikipedia. (n.d.). Sulfonamide.
  • YouTube. (2020, May 18). 26.04 Protecting Groups for Amines: Sulfonamides.
  • Arulkumar, M., et al. (n.d.). Methyl 2-(p-toluenesulfonamido)benzoate. PMC - NIH.

Sources

Technical Support Center: Synthesis of Methyl 2-[(phenylsulfonyl)amino]benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of Methyl 2-[(phenylsulfonyl)amino]benzoate. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthetic procedure. The following question-and-answer guide provides in-depth, field-proven insights to help you troubleshoot experiments, optimize yields, and ensure the integrity of your final product.

Section 1: Foundational Concepts & General FAQs

This section covers the basic principles of the synthesis, including the core reaction and the roles of key reagents.

Q1: What is the primary synthetic route for this compound?

The most common and direct method for synthesizing this compound is the N-sulfonylation of Methyl 2-aminobenzoate (more commonly known as methyl anthranilate). This reaction involves treating methyl anthranilate with benzenesulfonyl chloride in the presence of a suitable base.[1][2] The reaction is a nucleophilic attack of the primary amine's nitrogen atom on the electrophilic sulfur atom of the sulfonyl chloride.

G cluster_reagents Reagents MA Methyl Anthranilate Reaction_Center N-Sulfonylation MA->Reaction_Center BSC Benzenesulfonyl Chloride BSC->Reaction_Center Base Base (e.g., Pyridine) Base->Reaction_Center Product This compound Byproduct Base•HCl Salt Reaction_Center->Product Reaction_Center->Byproduct

Caption: General workflow for N-sulfonylation of methyl anthranilate.

Q2: Why is a base essential for this reaction, and what are the consequences of using the wrong type or amount?

A base is crucial for two primary reasons:

  • Neutralization of HCl: The reaction between the amine and the sulfonyl chloride liberates one equivalent of hydrochloric acid (HCl). This acid will protonate the starting amine, rendering it non-nucleophilic and halting the reaction. A base, typically a tertiary amine like pyridine or triethylamine, acts as an acid scavenger to neutralize the HCl as it forms.[3]

  • Maintaining Nucleophilicity: By preventing the buildup of acid, the base ensures that the methyl anthranilate remains in its free, unprotonated state, ready to react.

Using an incorrect amount or type of base can lead to significant side reactions:

  • Insufficient Base (<1 equivalent): The reaction mixture will become acidic, leading to an incomplete reaction and low yields as the starting amine is deactivated.[3]

  • Excessively Strong Base (e.g., n-BuLi, NaH): While not typically used, very strong bases can deprotonate the newly formed sulfonamide N-H bond. The resulting anion is nucleophilic and can react with another molecule of benzenesulfonyl chloride, leading to the formation of a di-sulfonated side product.

Q3: Which solvents are recommended for this synthesis?

The ideal solvent should be aprotic and capable of dissolving the starting materials. Protic solvents like alcohols or water are generally unsuitable as they can react with the highly electrophilic benzenesulfonyl chloride. Recommended solvents include:[3]

  • Dichloromethane (DCM): Excellent solubility for reactants and easy to remove post-reaction.

  • Acetonitrile (ACN): A polar aprotic solvent that can facilitate the reaction.

  • Tetrahydrofuran (THF): Another common choice, though care must be taken to ensure it is anhydrous and free of peroxides.

Section 2: Troubleshooting Low Yield and Incomplete Reactions

This section addresses common issues related to reaction efficiency and provides actionable solutions.

Q4: My reaction has stalled, leaving a large amount of unreacted methyl anthranilate. What went wrong?

This is a frequent issue stemming from several potential sources. A systematic check is required.

Observation Potential Cause Troubleshooting & Validation Protocol
Reaction does not proceed to completion (TLC analysis).Moisture Contamination: Benzenesulfonyl chloride readily hydrolyzes with water to form benzenesulfonic acid, consuming your reagent.[3]1. Ensure all glassware is oven-dried or flame-dried before use. 2. Use anhydrous solvents from a freshly opened bottle or a solvent purification system. 3. Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
Starting amine is still present after extended reaction time.Inadequate Base: An insufficient amount of base (<1 eq.) or a base that is too weak may not effectively scavenge the generated HCl.1. Use at least 1.1-1.2 equivalents of a suitable base like pyridine or triethylamine. 2. For less reactive systems, a stronger, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) could be trialed.[3]
Reaction is sluggish or stalls.Low Reagent Purity: Impurities in either the methyl anthranilate or benzenesulfonyl chloride can inhibit the reaction.1. Verify the purity of starting materials via NMR or GC-MS. 2. Purify methyl anthranilate by distillation if necessary.[4] 3. Use freshly purchased or distilled benzenesulfonyl chloride.
Reaction is slow at room temperature.Insufficient Thermal Energy: While the reaction is often exothermic, some systems may require gentle heating to overcome the activation energy barrier.1. Monitor the reaction at room temperature for 1-2 hours. 2. If sluggish, gently warm the reaction mixture to 40-50°C and continue to monitor by TLC.
Q5: My crude NMR shows signals for benzenesulfonic acid. How did this form and how do I prevent it?

The presence of benzenesulfonic acid is almost always due to the hydrolysis of benzenesulfonyl chloride by adventitious water.

Mechanism of Hydrolysis: Benzenesulfonyl chloride is a highly reactive electrophile. Water, although a weak nucleophile, can attack the sulfur atom, leading to the elimination of HCl and the formation of benzenesulfonic acid.

Prevention Strategy: The most effective strategy is rigorous exclusion of moisture. This involves:

  • Using Anhydrous Reagents: Ensure the amine, base, and solvent are as dry as possible.

  • Inert Atmosphere: Assembling the reaction under a nitrogen or argon atmosphere prevents atmospheric moisture from entering the flask.[3]

  • Proper Addition Sequence: Adding the benzenesulfonyl chloride dropwise to the solution of methyl anthranilate and base ensures the more nucleophilic amine reacts preferentially over trace amounts of water.

Section 3: Identifying and Mitigating Specific Side Products

Beyond incomplete reactions, the formation of distinct impurities can complicate purification and reduce yields.

Sources

Technical Support Center: Methyl 2-[(phenylsulfonyl)amino]benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Methyl 2-[(phenylsulfonyl)amino]benzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the potential stability challenges associated with this compound. By understanding the underlying chemical principles, you can ensure the integrity of your experiments and the reliability of your results.

FAQs: Quick-Reference Troubleshooting

This section provides rapid answers to common questions regarding the stability of this compound.

Q1: My compound shows a new spot on TLC/new peak in HPLC after storage in a methanol solution. What is happening?

A1: This is likely due to hydrolysis of the methyl ester group. This compound contains two primary points susceptible to degradation: the sulfonamide bond and the methyl ester bond. The methyl ester is particularly prone to hydrolysis, especially under basic or acidic conditions, yielding the corresponding carboxylic acid, 2-[(phenylsulfonyl)amino]benzoic acid.[1][2] Storing in unbuffered methanol can become slightly acidic over time, accelerating this process.

Q2: I observe degradation even when storing the solid compound at room temperature. Why?

A2: While more stable in solid form, long-term storage at ambient temperature can still lead to slow degradation.[3][4] Factors like humidity can facilitate hydrolysis of the ester. For optimal long-term stability, the solid compound should be stored in a desiccated, dark environment at a reduced temperature (e.g., 2-8°C).

Q3: My reaction yield is consistently low when using this compound in a basic reaction medium. What could be the cause?

A3: The sulfonamide linkage can be susceptible to cleavage under strongly basic conditions.[5] Additionally, the methyl ester will readily hydrolyze in the presence of aqueous base.[1] This leads to the formation of multiple products and reduces the yield of your desired compound. It is crucial to select reaction conditions that are compatible with both functional groups.

Q4: Is this compound sensitive to light?

A4: Yes, compounds containing sulfonamide and aromatic rings can be susceptible to photodegradation upon exposure to UV light.[5][6] The rate of this degradation can be influenced by factors such as pH and the presence of photosensitizers.[5] To mitigate this, always store the compound in amber vials or protect it from light using aluminum foil, especially when in solution.[7]

In-Depth Troubleshooting Guides

This section provides detailed protocols and explanations for identifying and resolving specific stability issues.

Issue 1: Suspected Hydrolysis in Solution

You observe a change in the analytical profile (TLC, LC-MS) of your compound after it has been in solution, suggesting the formation of a more polar impurity.

Causality: The most probable cause is the hydrolysis of the methyl ester to a carboxylic acid, or less commonly, the cleavage of the sulfonamide bond. Ester hydrolysis is thermodynamically favorable and can be catalyzed by acid or base.[2]

cluster_0 Diagnosis cluster_1 Mitigation A Unexpected peak/spot observed in analysis B Analyze sample via LC-MS A->B C Check for mass corresponding to 2-[(phenylsulfonyl)amino]benzoic acid (M-14 Da) B->C Primary Check D Check for mass corresponding to 2-aminobenzoic acid or benzenesulfonic acid B->D Secondary Check E Ester Hydrolysis Confirmed C->E F Sulfonamide Cleavage Confirmed D->F G Prepare fresh solutions daily E->G H Use aprotic solvents (e.g., Acetonitrile, THF, Dioxane) E->H I If aqueous buffer is needed, maintain pH ~7 E->I J Store stock solutions at -20°C or -80°C G->J K Re-purify material if necessary cluster_solid Solid Form cluster_solution In Solution cluster_use Handling A Receiving Compound B Solid Storage A->B D Experimental Use A->D B1 Store at 2-8°C B->B1 B2 Protect from light (Amber vial) B->B2 B3 Store under inert gas (Argon or Nitrogen) B->B3 B4 Use dessicant B->B4 C Solution Storage C1 Prepare fresh daily C->C1 C2 Use aprotic solvents C->C2 C3 If storing, aliquot and freeze at -20°C or below C->C3 C4 Protect from light C->C4 D->C D1 Avoid strong acids/bases D->D1 D2 Minimize exposure to heat D->D2 D3 Perform QC check (TLC/HPLC) on older material before use D->D3

Caption: Best practices for storage and handling.

  • Solid Storage: Store the compound in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen), in a refrigerator (2-8°C). Use a desiccator to protect from moisture.

  • Solution Preparation: For experimental use, prepare solutions fresh daily. If a stock solution is required, use a dry, aprotic solvent (e.g., DMSO, DMF, Acetonitrile), aliquot into single-use vials, and store at -20°C or -80°C.

  • Light Protection: Always protect both solid and solution forms from light by using amber glass vials or by wrapping containers with aluminum foil. [7]* pH Considerations: When working in aqueous media, maintain a pH as close to neutral as possible to minimize both acid- and base-catalyzed hydrolysis of the ester and sulfonamide moieties. [5] By implementing these troubleshooting guides and best practices, you can significantly improve the reliability of your experiments involving this compound.

References

  • Stability of Sulfonamides: A Comparative Guide Based on Precursor Sulfonyl Chlorides. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHWkr4UUBWFxR-Ngn19D1gKKVNuoWwiRpHlaVmKVXlk9WBO0nbyDRECe8LjdvBqS1422vACPd5a4dzmJ8XXnhmwuZJ8u-ZaHZ88Xj_WF4I1BaQk3U0wBGAmTaGKqK5-OXronpHje8HACh_hKPw83ALDgHATNoZqbI5vVPT2AkrzTmntlhijVDzy6w7_HzBuw3L2WBGCm2XA_A-CRvew7eEzo58m8esO6MObwMA_LkpjnA==]
  • [Hydrolysis of methyl esters of N alpha-arylsulfonyl-arginine and N-arylsulfonyl-valyl-arginine by alpha- and beta/gamma-thrombins]. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/7088911/]
  • Thermodynamic analysis of the thermal stability of sulphonamides in milk using liquid chromatography tandem mass spectrometry detection. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/22939987/]
  • (PDF) Thermodynamic analysis of the thermal stability of sulphonamides in milk using liquid chromatography tandem mass spectrometry detection. ResearchGate. [URL: https://www.researchgate.net/publication/230605929_Thermodynamic_analysis_of_the_thermal_stability_of_sulphonamides_in_milk_using_liquid_chromatography_tandem_mass_spectrometry_detection]
  • Effect of temperature on sulfonamide antibiotics degradation, and on antibiotic resistance determinants and hosts in animal manures. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/28605703/]
  • Photodegradation of sulfonamide antimicrobial compounds (sulfadiazine, sulfamethizole, sulfamethoxazole and sulfathiazole) in various UV/oxidant systems. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/22008775/]
  • Implications of Photostability on the Manufacturing, Packaging,Storage,and Testing. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFynK9GMVGH2yIocm0YAag_Z2szTZ-5Js2MiRKIzBjRdnBzJizFQ5VARBUchmWzGRa276CMwffdC_YyLJHHpkQN7F8WYMJrZZXu-MTaKcLrE5vCFJ2s7p7EZYKjb6lZT6C3Mw8fXO9ouZbAY5bF4O4TlzeyCN-bVpz_sFLK0m2LYCIxLPCL9KuL81R3EjN8XKzIngPmT3HCDrJH5k_LgE8xs02z2-fMZHodRzyECndMo_FIhk-ydhiD3--VxlFfErc9rKyx]
  • De-esterification of amino acid esters. ResearchGate. [URL: https://www.researchgate.
  • 11.6: Hydrolysis of Thioesters, Esters, and Amides. Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/11%3A_Acyl_Substitution_Reactions/11.06%3A_Hydrolysis_of_Thioesters_Esters_and_Amides]

Sources

Technical Support Center: A Researcher's Guide to Improving the Purity of Methyl 2-[(phenylsulfonyl)amino]benzoate

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals engaged in the synthesis and purification of Methyl 2-[(phenylsulfonyl)amino]benzoate. We address common and complex purification challenges through a structured question-and-answer format, providing not just protocols, but the underlying chemical principles to empower effective troubleshooting and optimization.

Frequently Asked Questions (FAQs) & Troubleshooting

Category 1: Initial Assessment & Common Impurities

Question 1: I've just completed my synthesis. How do I get a quick, reliable assessment of my crude product's purity?

Answer: Before attempting large-scale purification, a preliminary purity assessment is crucial to select the appropriate strategy. Thin-Layer Chromatography (TLC) is the most efficient initial method. It provides a qualitative snapshot of the number of components in your crude mixture.[1]

Core Principle: TLC separates compounds based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase (solvent system). The polarity of the compound dictates its affinity for the stationary phase and thus its retention factor (Rƒ).

Step-by-Step Protocol: Preliminary TLC Analysis

  • Sample Preparation: Dissolve a small amount of your crude product in a suitable solvent like dichloromethane (DCM) or ethyl acetate.

  • Spotting: Using a capillary tube, spot the dissolved sample onto a silica gel TLC plate. Also spot the starting materials (methyl 2-aminobenzoate and benzenesulfonyl chloride) if available, as references.

  • Elution: Develop the plate in a sealed chamber containing a pre-equilibrated mobile phase. A good starting solvent system is a mixture of hexane and ethyl acetate (e.g., 7:3 v/v).

  • Visualization: Visualize the separated spots under UV light (254 nm).[2] Most aromatic compounds like your product and potential impurities are UV-active.

  • Interpretation:

    • A single spot for your crude product that corresponds to a reference spot of a pure standard indicates high purity.

    • Multiple spots indicate the presence of impurities.[2] Unreacted starting materials or byproducts will appear as distinct spots, typically with different Rƒ values.

Question 2: What are the most likely impurities I should expect in my crude this compound?

Answer: Understanding potential impurities is key to designing an effective purification strategy. Impurities typically arise from the reaction conditions and starting materials.

  • Unreacted Starting Materials:

    • Methyl 2-aminobenzoate: A polar amine that will likely have a lower Rƒ on silica TLC compared to the product.

    • Benzenesulfonyl chloride: While reactive, some may remain. It is susceptible to hydrolysis.

  • Byproducts:

    • Benzenesulfonic acid: Formed from the hydrolysis of unreacted benzenesulfonyl chloride.[3] This impurity is highly polar and will often remain at the baseline on a silica TLC plate.

    • Di-sulfonated product: A potential side product where the sulfonamide nitrogen is further reacted.

  • Residual Solvents & Reagents: Pyridine or triethylamine, if used as a base, must be thoroughly removed.[3]

Category 2: Purification by Recrystallization

Recrystallization is the most common and cost-effective method for purifying solid organic compounds.[1][4] The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent at varying temperatures.

Question 3: My product is "oiling out" as a liquid instead of forming crystals during recrystallization. What's happening and how do I fix it?

Answer: "Oiling out" occurs when a compound separates from the solution as a liquid phase instead of a solid crystal lattice.[5] This typically happens for two main reasons:

  • The boiling point of the solvent is higher than the melting point of your compound (The melting point of this compound is approximately 126-128 °C).

  • The concentration of impurities is so high that it significantly depresses the melting point of the mixture.[5]

Troubleshooting Strategies:

  • Re-dissolve and Dilute: Heat the solution to re-dissolve the oil, then add a small amount of additional hot solvent to lower the saturation point. Allow it to cool much more slowly.[5]

  • Lower the Crystallization Temperature: Switch to a solvent or a co-solvent system with a lower boiling point. For sulfonamides, mixtures like ethanol/water or isopropanol/water are often effective.[4][5]

  • Induce Crystallization: Scratch the inside of the flask at the solution's surface with a glass rod. The microscopic scratches provide nucleation sites for crystal growth. Alternatively, add a seed crystal of the pure compound.[5][6]

  • Pre-purify: If the crude product is highly impure, a preliminary purification by column chromatography may be necessary before attempting recrystallization.[5]

Question 4: I'm getting a very low yield after recrystallization. What are the common causes?

Answer: Low recovery is a frequent issue in recrystallization. The primary causes include:

  • Using Too Much Solvent: The most common error is adding an excessive volume of solvent to dissolve the crude product.[6] This keeps a significant amount of the product dissolved in the mother liquor even after cooling.

  • Premature Crystallization: If the product crystallizes during hot filtration (to remove insoluble impurities), significant loss can occur on the filter paper.[5]

  • Inappropriate Solvent Choice: The solvent may be too good at dissolving the compound, even at low temperatures.

Solutions:

  • Minimize Solvent: Use the absolute minimum amount of hot solvent required to fully dissolve the solid.[6]

  • Evaporate Excess Solvent: If you've added too much, gently boil off some of the solvent to re-saturate the solution.

  • Pre-heat Your Funnel: To prevent premature crystallization during hot filtration, use a pre-warmed funnel and filter flask.[6]

  • Maximize Precipitation: After cooling to room temperature, place the flask in an ice bath to maximize crystal formation before filtration.[4]

  • Solvent Selection: Choose a solvent in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Ethanol or isopropanol are excellent starting points for sulfonamides.[4][7]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the selected solvent and bring the mixture to a gentle boil on a hot plate. Continue adding small portions of hot solvent until the compound just dissolves completely.[4]

  • Decolorization (Optional): If the solution is colored by impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat to boiling for a few minutes.[5]

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration using a pre-heated funnel into a clean, pre-heated flask.[5]

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.[4]

  • Isolation: Cool the flask in an ice bath for at least 30 minutes to maximize precipitation. Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing & Drying: Wash the crystals with a small amount of ice-cold solvent to remove residual mother liquor. Allow the crystals to air dry completely.[4]

Troubleshooting Flowchart for Recrystallization

G start Start with Crude Solid & Select Solvent dissolve Add minimal hot solvent. Does it all dissolve? start->dissolve dissolve->start  No, add more hot_filt Insoluble impurities present? (e.g., charcoal) dissolve->hot_filt  Yes perform_hot_filt Perform Hot Filtration hot_filt->perform_hot_filt Yes   cool Cool solution slowly to room temperature hot_filt->cool No   perform_hot_filt->cool ts_premature_xtal TROUBLESHOOT: 1. Pre-heat funnel/flask. 2. Add a little extra hot solvent   before filtering. perform_hot_filt->ts_premature_xtal oiling_out Did the product 'oil out'? cool->oiling_out crystals_form Did crystals form? oiling_out->crystals_form No   ts_oil TROUBLESHOOT: 1. Re-heat, add more solvent. 2. Change solvent system. 3. Scratch/Seed. oiling_out->ts_oil ice_bath Place in Ice Bath crystals_form->ice_bath Yes   ts_no_xtal TROUBLESHOOT: 1. Too much solvent? Evaporate some. 2. Supersaturated? Scratch/Seed. 3. Cool further in ice bath. crystals_form->ts_no_xtal collect Collect crystals via vacuum filtration ice_bath->collect end Pure Dry Product collect->end

Caption: A decision-making flowchart for troubleshooting common recrystallization issues.

Category 3: Advanced Purification by Column Chromatography

Question 5: Recrystallization isn't improving the purity enough. When should I use column chromatography?

Answer: Column chromatography is a more powerful purification technique indicated in the following scenarios:

  • Multiple Impurities: When TLC shows several impurities, especially those with Rƒ values close to your product.

  • Isomeric Impurities: For separating isomers that have very similar solubility profiles.

  • Oily Products: If your product is an oil or refuses to crystallize.

  • High Purity Requirement: When you need to remove trace impurities to achieve >99% purity.

Core Principle: Similar to TLC, column chromatography separates compounds based on their differential adsorption to a solid stationary phase (typically silica gel) while being passed through a column by a liquid mobile phase.[1][8] Less polar compounds travel through the column faster, while more polar compounds are retained longer.

ParameterSelectionRationale & Causality
Stationary Phase Silica Gel (SiO₂)The industry standard for normal-phase chromatography. The polar silanol (Si-OH) groups on the surface interact strongly with polar functional groups (like the sulfonamide and ester in your product), leading to good separation based on polarity.[8]
Mobile Phase Hexane/Ethyl Acetate GradientThis combination is effective for compounds of moderate polarity. Starting with a low polarity mixture (e.g., 9:1 Hexane:EtOAc) will elute non-polar impurities. Gradually increasing the polarity by adding more ethyl acetate will then elute your product, followed by more polar impurities.[8] A gradient elution is often more effective than an isocratic (constant composition) one for complex mixtures.[8]
Alternative Phases Alumina, C18 (Reverse-Phase)If separation on silica is poor, changing the stationary phase can alter selectivity.[8] Reverse-phase (with a non-polar C18 stationary phase and polar mobile phase like water/acetonitrile) separates based on hydrophobicity and can be a powerful alternative.

Question 6: My compounds are not separating well on the column. How can I improve the resolution?

Answer: Poor resolution (overlapping peaks) is a common challenge. Here are several ways to optimize your separation:

  • Optimize the Mobile Phase: The most critical factor. If compounds are eluting too quickly, decrease the polarity of the mobile phase (less ethyl acetate). If they are stuck on the column, increase the polarity. Run several TLCs with different solvent ratios to find the optimal system that gives good separation between your product spot and impurity spots.

  • Use Gradient Elution: A gradient elution, where the mobile phase composition is changed over time, is highly effective for separating compounds with a wide range of polarities.[8]

  • Change the Stationary Phase: If optimizing the mobile phase fails, the issue may be selectivity. Switching from silica gel to a different stationary phase like an amide-modified or aminopropyl-packed column can provide different interactions and improve separation for sulfonamides.[8]

  • Improve Column Packing: A poorly packed column with channels or cracks will lead to broad bands and poor separation. Ensure your column is packed uniformly without any air bubbles.

Overall Purification & Validation Workflow

The following workflow provides a logical progression from a crude synthetic product to a final, validated pure compound.

G crude Crude Synthetic Product tlc_hplc Initial Purity Assessment (TLC / HPLC) crude->tlc_hplc purity_check Purity > 95%? Single major spot? tlc_hplc->purity_check recrystallize Purification Strategy 1: Recrystallization purity_check->recrystallize Yes chromatography Purification Strategy 2: Column Chromatography purity_check->chromatography No (complex mixture) final_purity Final Purity Assessment (HPLC, NMR, LC-MS) recrystallize->final_purity chromatography->final_purity coa Certificate of Analysis: Pure Compound (>99%) final_purity->coa

Caption: A typical workflow for the synthesis, purification, and purity validation of an organic compound.[9]

References

  • BenchChem. (2025).
  • BenchChem. (2025). Technical Support Center: Crystallinity of Sulfonamide Compounds.
  • BenchChem. (2025). Common issues in sulfonamide synthesis and solutions.
  • EvitaChem. (n.d.). Buy Methyl 2-[(4-chlorobenzyl)(phenylsulfonyl)
  • BenchChem. (2025).
  • BenchChem. (2025). Byproduct identification and removal in sulfonamide synthesis.
  • Arshad, S. et al. (2010). Methyl 2-(p-toluenesulfonamido)benzoate. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 2), o343. [Link]

  • Taylor, L. T., & Chang, C. (1995). Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. Journal of Chromatographic Science, 33(4), 183-189. [Link]

  • Pharmaffili
  • Taylor, L. T., & Chang, C. (1995). Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography.
  • BenchChem. (2025). Avoiding common errors in sulfonamide synthesis experimental protocols.
  • ResearchGate. (n.d.). Yield, purity, and characteristic impurities of the sulfonamide.... [Link]

  • BenchChem. (2025). A Comparative Guide to Determining the Purity of Synthesized Sulfonamides.
  • Research Journal of Pharmacy and Technology. (2018).
  • BenchChem. (2025). A Comparative Guide to Purity Validation of Synthesized Methyl 2-(pyrrolidin-1-yl)

Sources

Technical Support Center: Methyl 2-[(phenylsulfonyl)amino]benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Here is the comprehensive technical support guide on the common impurities in Methyl 2-[(phenylsulfonyl)amino]benzoate.

Welcome to the technical support resource for this compound. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this compound and require a deep understanding of its purity profile. The presence of impurities, even in trace amounts, can significantly impact downstream applications, from altering pharmacological activity to complicating kinetic studies.

This document provides a structured approach to identifying, troubleshooting, and mitigating common impurities encountered during the synthesis and handling of this compound. Our guidance is grounded in established chemical principles and analytical practices to ensure the integrity of your research.

PART 1: Frequently Asked Questions (FAQs) on Impurity Profiling

This section addresses the most common questions our team receives regarding impurities associated with this compound.

Q1: What are the most common impurities I might encounter during the synthesis of this compound?

A1: The impurity profile is intrinsically linked to the synthetic route, which is typically a nucleophilic acyl substitution between Methyl Anthranilate and Benzenesulfonyl Chloride, often under Schotten-Baumann conditions. The primary impurities arise from three sources: unreacted starting materials, by-products from side reactions, and degradation of the final product.

We've summarized the most prevalent impurities in the table below for easy reference.

Table 1: Common Impurities in the Synthesis of this compound

Impurity NameChemical StructureOriginTypical Analytical Signature
Methyl Anthranilate 2-NH₂-C₆H₄-COOCH₃Starting Material¹H NMR: Broad singlet for -NH₂ protons. TLC: Typically a different Rf value from the product. Can be removed with an acidic wash.[1]
Benzenesulfonyl Chloride C₆H₅SO₂ClStarting MaterialHighly reactive; often hydrolyzes during workup. If present, it is a potent electrophile.
Benzenesulfonic Acid C₆H₅SO₃HBy-productHydrolysis product of Benzenesulfonyl Chloride. Highly polar and water-soluble. Can be removed with a basic wash.
2-[(Phenylsulfonyl)amino]benzoic Acid 2-(C₆H₅SO₂NH)-C₆H₄-COOHDegradation/By-productResult of methyl ester hydrolysis under acidic or basic conditions during reaction or workup.[2][3]
Bis(phenylsulfonyl)amine Derivative 2-(C₆H₅SO₂N(SO₂C₆H₅))-C₆H₄-COOCH₃By-productFormed if the sulfonamide nitrogen acts as a nucleophile and reacts with a second molecule of Benzenesulfonyl Chloride. Less common under controlled conditions.
Q2: My reaction seems complete by TLC, but my ¹H NMR spectrum shows unreacted Methyl Anthranilate. Why is this, and how can I remove it?

A2: This is a classic purification challenge. The persistence of Methyl Anthranilate, a basic starting material[4], is often due to an insufficient charge of the electrophile (Benzenesulfonyl Chloride) or competitive hydrolysis of the sulfonyl chloride, which consumes it before it can fully react with the amine.

Causality: The amine group of Methyl Anthranilate is nucleophilic, but its reactivity can be modulated by reaction conditions. If the reaction medium is not sufficiently basic to neutralize the HCl generated in situ, the amine can become protonated, rendering it non-nucleophilic and halting the reaction.

Troubleshooting and Removal Protocol: The most effective way to remove the unreacted Methyl Anthranilate is via an acidic wash during the aqueous workup. The basic amine will be protonated to form a water-soluble ammonium salt, which partitions into the aqueous phase, leaving your desired product in the organic layer.

  • Dissolve the crude reaction mixture in an organic solvent like Ethyl Acetate or Dichloromethane.

  • Transfer the solution to a separatory funnel.

  • Wash the organic layer with 1M HCl (aq). This step protonates the residual Methyl Anthranilate, making it soluble in the aqueous layer.[1]

  • Separate the layers.

  • Follow with a wash using saturated sodium bicarbonate solution to neutralize any remaining acid and remove acidic impurities like benzenesulfonic acid.

  • Finish with a brine wash, dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

Q3: I'm observing an acidic impurity that is difficult to remove by standard recrystallization. What is it likely to be and how can I eliminate it?

A3: The most probable acidic impurity is 2-[(Phenylsulfonyl)amino]benzoic Acid . This impurity arises from the hydrolysis of the methyl ester functional group of your product.[3]

Causality: Ester hydrolysis can be catalyzed by both acid and base.[2] If your reaction workup involves prolonged exposure to strong aqueous acid or base, or if the reaction is run at elevated temperatures in the presence of water, you risk cleaving the ester to its corresponding carboxylic acid. This impurity often has similar solubility characteristics to the product, making co-crystallization a problem.

Troubleshooting and Removal Protocol: A carefully controlled basic wash is the best strategy.

  • Dissolve the crude product in a suitable organic solvent (e.g., Ethyl Acetate).

  • Wash the organic solution with a mild base, such as a 5% aqueous solution of sodium bicarbonate. The carboxylic acid impurity is acidic enough to be deprotonated by bicarbonate, forming a water-soluble carboxylate salt that will be extracted into the aqueous phase. Your desired product, being a much weaker acid (sulfonamide N-H), will remain in the organic layer.

  • Critical Control Point: Avoid using strong bases like NaOH or KOH, as they can promote the hydrolysis of your product's ester group.

  • Separate the layers, wash the organic phase with water and then brine, dry, and concentrate.

Q4: What are the best analytical techniques to identify and quantify these impurities?

A4: A multi-technique approach is essential for robust impurity profiling. According to the International Conference on Harmonisation (ICH) guidelines, any component that is not the defined drug substance is considered an impurity.[5]

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse for purity assessment. A well-developed reversed-phase HPLC method can separate the main compound from its starting materials and by-products, allowing for accurate quantification.[6][7]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique is invaluable for impurity identification. It not only separates the components but also provides the mass-to-charge ratio (m/z) of each, offering crucial clues to their molecular weights and structures.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is excellent for confirming the structure of your final product and for detecting and quantifying impurities at levels typically above 1%. Characteristic peaks for starting materials or by-products can be easily identified.[6]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities that may be present from the starting materials or solvents.[8]

PART 2: Visualized Workflows and Pathways

Visualizing the chemical and logical processes is key to understanding and controlling impurity formation. The following diagrams, rendered in DOT language, illustrate the core synthesis pathway and a general troubleshooting workflow.

Synthesis and Impurity Formation Pathway

G cluster_products Products & By-products MA Methyl Anthranilate Product This compound MA->Product Reaction BSC Benzenesulfonyl Chloride BSC->Product BSA Benzenesulfonic Acid BSC->BSA Hydrolysis (H2O) Acid_Impurity 2-[(Phenylsulfonyl)amino]benzoic Acid Product->Acid_Impurity Ester Hydrolysis (Acid/Base)

Caption: Key pathways in the synthesis of this compound.

General Troubleshooting and Purification Workflow

G cluster_purification Purification Steps start Crude Product Isolated analyze Analyze Purity (HPLC, NMR) start->analyze decision Purity > 98%? analyze->decision finish Final Product decision->finish Yes acid_wash Acidic Wash (1M HCl) to remove basic impurities decision->acid_wash No base_wash Basic Wash (5% NaHCO3) to remove acidic impurities acid_wash->base_wash recrystallize Recrystallization base_wash->recrystallize recrystallize->analyze Re-analyze

Caption: A systematic workflow for purifying the crude product.

PART 3: Experimental Protocols

To ensure reproducibility and high purity, we provide the following validated protocols.

Protocol 3.1: Purification by Recrystallization

Objective: To remove minor impurities by leveraging differences in solubility between the product and contaminants.

Causality: An ideal recrystallization solvent is one in which the desired compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Impurities should either be insoluble at high temperatures or remain soluble at low temperatures.

Methodology:

  • Solvent Screening: Test solvents like Ethanol, Methanol, Isopropanol, or mixed solvent systems like Ethanol/Water or Ethyl Acetate/Hexane.

  • Procedure: a. Place the crude solid in an Erlenmeyer flask. b. Add a minimal amount of the chosen hot solvent to just dissolve the solid. c. If colored impurities are present, a small amount of activated carbon can be added, and the solution is hot-filtered to remove it.[9] d. Allow the solution to cool slowly to room temperature to promote the formation of large, pure crystals. e. Further cool the flask in an ice bath to maximize yield. f. Collect the crystals by vacuum filtration, washing with a small amount of cold solvent. g. Dry the crystals under vacuum to remove residual solvent.

Protocol 3.2: Impurity Profiling by HPLC-UV

Objective: To separate and quantify the main product and its potential impurities.

Methodology: This is a general method; optimization for your specific instrument and impurity profile may be required.

  • Instrumentation: High-Performance Liquid Chromatograph with a UV detector.

  • Column: C18 stationary phase (e.g., 4.6 x 250 mm, 5 µm particle size).[6]

  • Mobile Phase: A gradient of Acetonitrile (Solvent B) and water with 0.1% Formic Acid (Solvent A).

    • Example Gradient: 0-5 min (30% B), 5-25 min (30% to 90% B), 25-30 min (90% B), 30-35 min (return to 30% B).

  • Flow Rate: 1.0 mL/min.[6]

  • Detection Wavelength: 254 nm.[6]

  • Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve it in 10 mL of a 50:50 Acetonitrile/Water mixture. Filter through a 0.45 µm syringe filter before injection.[10]

References

  • CN112521318A - Preparation method of amisulpride important intermediate - Google Patents.
  • Impurity Profiling With Use of Hyphenated Techniques - Asian Journal of Research in Chemistry. Available at: [Link]

  • CN103755603A - Preparation method for 2-amino sulfonyl-4-methylsalfonamido methyl benzoic acid methyl ester - Google Patents.
  • CN103508974A - Method for treating methyl 2-(aminosulfonyl)benzoate crystallization mother solution - Google Patents.
  • Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst - MDPI. Available at: [Link]

  • Impurity profiling/comparative Analyses of Samples of 1-phenyl-2-propanone - PubMed. Available at: [Link]

  • 2-Methyl-4-[(4-methylphenyl)amino]benzoic acid - PMC - NIH. Available at: [Link]

  • CN103553991A - Method for preparing methyl 4-amino-5-ethylsulfonyl-2-methoxybenzoate - Google Patents.
  • CN105439915A - Preparation method of methyl 2-methoxy-5-sulfamoylbenzoate - Google Patents.
  • Process Optimization of Methyl 2-Methoxy-5-Aminosulfonyl Benzoate - ResearchGate. Available at: [Link]

  • Methyl 5-bromo-2-[methyl(methylsulfonyl)amino]benzoate - PMC - NIH. Available at: [Link]

  • How methyl anthranilate can be separated from reaction mixture? - ResearchGate. Available at: [Link]

  • Analytical Methods - Ministry of Food and Drug Safety. Available at: [Link]

  • Methyl 2-(((aminocarbonyl)amino)sulfonyl)benzoate | C9H10N2O5S | CID 185403 - PubChem. Available at: [Link]

  • US2996541A - Purification of p (nu-acetyl amino) benzene sulfonyl chloride - Google Patents.
  • Kinetics of hydrolysis and cyclization of ethyl 2-(aminosulfonyl)benzoate to saccharin - PubMed. Available at: [Link]

  • Hinsberg reaction - Wikipedia. Available at: [Link]

  • (PDF) Kinetic Studies of Alkaline Hydrolysis Hydrolysis of Methyl-2-[2'-oxo-3'-(2"-choloro-6"-fluorophenyl)propyl]benzoate and Methyl-2-benzoyl methyl benzoate in Aqueous, EtOH-H2O Media - ResearchGate. Available at: [Link]

  • Analytical Methods - RSC Publishing. Available at: [Link]

  • Methyl Anthranilate | C8H9NO2 | CID 8635 - PubChem. Available at: [Link]

  • Can methyl benzoate be hydrolyzed? - Quora. Available at: [Link]

  • Determination of the content of meptazinol (2-amino-6-methyl) - Benzoate hydrochloride by RP-HPLC - ResearchGate. Available at: [Link]

  • Methyl 2-(aminosulfonyl)benzoate (98%) - Amerigo Scientific. Available at: [Link]

  • Degradation of NSC-281612 (4-[bis[2-[(methylsulfonyl)oxy]ethyl]amino]-2-methyl-benzaldehyde), an experimental antineoplastic agent - PubMed. Available at: [Link]

Sources

Technical Support Center: Scale-Up Synthesis of Methyl 2-[(phenylsulfonyl)amino]benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for the scale-up synthesis of Methyl 2-[(phenylsulfonyl)amino]benzoate. This molecule is a key intermediate in the synthesis of various compounds, and its efficient production is often a critical step in the development pipeline. The standard synthesis involves the reaction of methyl anthranilate with benzenesulfonyl chloride, typically in the presence of a base.

While this reaction appears straightforward on a lab scale, scaling up introduces significant challenges that can impact yield, purity, safety, and cost-effectiveness. This guide is designed for researchers, chemists, and process engineers to navigate and troubleshoot these complexities. We will address common issues in a practical Q&A format, providing insights grounded in chemical principles and scale-up experience.

Reaction Overview: The Core Synthesis

The fundamental reaction is the N-sulfonylation of methyl anthranilate with benzenesulfonyl chloride. This is a classic nucleophilic substitution on the sulfonyl chloride, where the amino group of methyl anthranilate acts as the nucleophile.

Reaction Scheme: Methyl Anthranilate + Benzenesulfonyl Chloride → this compound + HCl

An acid scavenger (base) is required to neutralize the hydrochloric acid (HCl) byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic.

Core Challenges & Troubleshooting (FAQ)

This section addresses the most common issues encountered during the scale-up of this synthesis.

Q1: My reaction yield is significantly lower on a larger scale compared to my lab experiments. What are the likely causes?

Low yield upon scale-up is a frequent and multifaceted problem. The primary culprits are often related to moisture, improper stoichiometry, or inefficient reaction conditions.

  • Cause 1: Hydrolysis of Benzenesulfonyl Chloride. Benzenesulfonyl chloride is highly sensitive to moisture, rapidly hydrolyzing to the unreactive benzenesulfonic acid.[1] On a larger scale, longer addition times and greater surface areas of equipment increase the window for exposure to atmospheric moisture.

    • Solution: Ensure all reactors and transfer lines are scrupulously dried. Use anhydrous solvents and operate under an inert atmosphere (e.g., nitrogen or argon).[1] Consider using a fresh, high-purity batch of benzenesulfonyl chloride, as older stock may have already partially hydrolyzed.[1]

  • Cause 2: Inefficient Mixing and Mass Transfer. In large reactors, achieving uniform mixing is more difficult.[2] Poor mixing can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions.

    • Solution: Evaluate the reactor's agitation efficiency. For viscous reaction mixtures, consider using an overhead stirrer with a suitable impeller design (e.g., anchor or turbine) to ensure homogeneity. Slow, subsurface addition of the benzenesulfonyl chloride into a well-agitated solution of the amine and base is critical.

  • Cause 3: Inappropriate Base or Solvent. The choice of base and solvent is critical. An aqueous base like sodium hydroxide can be used (Schotten-Baumann conditions), but it significantly increases the risk of hydrolyzing the sulfonyl chloride.[1]

    • Solution: For scale-up, non-nucleophilic organic bases like triethylamine or pyridine are often preferred in anhydrous aprotic solvents such as dichloromethane (DCM) or tetrahydrofuran (THF).[1][3] These solvent systems minimize the risk of hydrolysis.

Q2: I'm observing a significant amount of an insoluble, bis-sulfonylated impurity. How can I prevent this?

This side product, N,N-bis(phenylsulfonyl)aniline derivative, arises when a second molecule of benzenesulfonyl chloride reacts with the deprotonated sulfonamide product.

  • Cause: Uncontrolled Stoichiometry and Excess Reagent. This is especially problematic if the benzenesulfonyl chloride is added too quickly or if there are localized areas of high concentration.

    • Solution 1: Control Stoichiometry and Addition Rate. Carefully control the stoichiometry, using no more than one equivalent of the sulfonyl chloride relative to the primary amine.[3] The slow, controlled addition of the sulfonyl chloride to the amine solution is the most effective way to minimize this side reaction.[3]

    • Solution 2: Temperature Control. Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can improve selectivity for the desired mono-sulfonylated product by reducing the rate of the second sulfonylation.[3]

Q3: The reaction is generating too much heat, causing the temperature to rise uncontrollably. What are the risks and how do I manage them?

The reaction between benzenesulfonyl chloride and amines is exothermic.[2] On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. This can lead to a dangerous runaway reaction.

  • Risks:

    • Runaway Reaction: Uncontrolled temperature rise can accelerate the reaction rate, leading to a rapid increase in pressure and temperature, potentially causing reactor failure.[2]

    • Increased Impurities: Higher temperatures can promote the formation of side products, reducing yield and purity.[2]

    • Reagent Decomposition: Thermal decomposition can release hazardous gases like sulfur oxides and hydrogen chloride gas.[4]

  • Solutions:

    • Controlled Addition: The primary method for heat management is the slow, controlled addition of the benzenesulfonyl chloride. Use a dosing pump for precise rate control.

    • Efficient Cooling: Ensure the reactor's cooling system is adequate for the scale and exothermicity of the reaction. Perform a safety assessment to understand the heat flow characteristics.

    • Reverse Addition: Consider adding the amine/base solution to the sulfonyl chloride solution. While less common, this can sometimes help manage the exotherm by keeping the amine as the limiting reagent during the addition phase.

Q4: My final product is difficult to purify at scale. What are some effective strategies?

Large-scale purification requires methods that are efficient and scalable. Chromatography, while useful in the lab, is often too expensive and time-consuming for bulk production.

  • Strategy 1: Recrystallization. This is the most common and cost-effective method for purifying solid products at scale.

    • Troubleshooting: The key is finding a suitable solvent system. A good system will dissolve the product well at high temperatures but poorly at low temperatures, while impurities remain soluble or insoluble at all temperatures.

    • Recommended Solvents: Experiment with solvent systems like ethanol/water, isopropanol, or ethyl acetate/heptane mixtures.

  • Strategy 2: Slurry Wash. If the product is largely pure but contains minor impurities, washing the crude solid with a solvent in which the product is poorly soluble can be very effective. This avoids the material losses associated with a full recrystallization.

  • Strategy 3: pH Adjustment during Workup. The sulfonamide product has an acidic N-H proton. During aqueous workup, washing with a dilute base (like sodium bicarbonate) can remove acidic impurities such as benzenesulfonic acid. A subsequent wash with dilute acid can remove any residual basic starting materials.

Process Optimization & Scale-Up Considerations

Proactive planning is essential for a successful scale-up.

ParameterLab-Scale ApproachScale-Up Consideration & RecommendationRationale
Solvent Choice Often high-purity anhydrous solvents (e.g., DCM, THF).[3]Consider greener, higher-boiling point solvents like 2-MeTHF or ethyl acetate. Evaluate solvent recovery and recycling options.Safety (DCM is a suspected carcinogen), environmental impact, and process efficiency (higher boiling points allow for a wider operating temperature range).
Base Selection Pyridine, Triethylamine (TEA).[3]TEA is common. However, consider using a less volatile base like DBU or a solid base like K₂CO₃ if the reaction tolerates it.Easier removal during workup, reduced odor issues, and potentially lower cost.
Workup Standard liquid-liquid extraction with a separatory funnel.Use a jacketed reactor with a bottom outlet valve for phase separation. Minimize emulsion formation by avoiding overly vigorous agitation.Efficiency and safety. Large-scale extractions in separate vessels are inefficient and increase operator exposure.
Product Isolation Rotary evaporation followed by column chromatography.Filtration (e.g., Nutsche filter dryer) followed by recrystallization or slurry wash.Scalability and cost-effectiveness. Chromatography is generally not viable for large quantities.

Safety Protocols for Scale-Up

Working with benzenesulfonyl chloride at scale requires strict safety protocols.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (nitrile or neoprene), safety goggles with a face shield, and a lab coat or apron.[5]

  • Ventilation: All operations must be conducted in a well-ventilated area, such as a walk-in fume hood or a contained reactor system.[5]

  • Reactivity Hazards:

    • Water: Benzenesulfonyl chloride reacts exothermically with water to produce corrosive hydrochloric acid and benzenesulfonic acid.[5][6] Keep away from all sources of moisture.

    • Bases: Reacts vigorously with strong bases.[5]

  • Spill Response: Have spill kits containing an inert absorbent material (like vermiculite or sand) readily available.[5] For large spills, have a documented emergency procedure.

  • Storage: Store in tightly sealed, compatible containers in a cool, dry, and well-ventilated area away from incompatible materials.[5]

Visual Diagrams & Workflows

Reaction Mechanism

ReactionMechanism MA Methyl Anthranilate (Nucleophile) Attack Nucleophilic Attack MA->Attack BSC Benzenesulfonyl Chloride (Electrophile) BSC->Attack Base Base (e.g., Et3N) Product This compound Base->Product Neutralizes HCl Base_HCl Base•HCl Salt Base->Base_HCl Tetrahedral Tetrahedral Intermediate Attack->Tetrahedral Forms intermediate Elimination Chloride Elimination Tetrahedral->Elimination Product_H Protonated Product Elimination->Product_H Releases Cl- Product_H->Product Deprotonation Product_H->Base_HCl

Caption: Key steps in the N-sulfonylation reaction.

Troubleshooting Workflow: Low Yield

TroubleshootingYield Start Low Yield Observed at Scale CheckMoisture 1. Check for Moisture (Anhydrous Solvents? Inert Gas?) Start->CheckMoisture CheckPurity 2. Check Reagent Purity (TLC/NMR of Starting Materials) CheckMoisture->CheckPurity No FixMoisture Dry Glassware & Solvents Use N2/Ar Blanket CheckMoisture->FixMoisture Yes CheckMixing 3. Evaluate Mixing (Homogeneous? No Hot Spots?) CheckPurity->CheckMixing No FixPurity Use Fresh/Purified Reagents CheckPurity->FixPurity Yes CheckTemp 4. Review Temperature Control (Exotherm Managed?) CheckMixing->CheckTemp No FixMixing Improve Agitation Slow Subsurface Addition CheckMixing->FixMixing Yes FixTemp Slow Addition Rate Improve Cooling Capacity CheckTemp->FixTemp Yes Success Yield Improved FixMoisture->Success FixPurity->Success FixMixing->Success FixTemp->Success

Caption: A step-by-step guide to diagnosing low reaction yield.

References

  • Benchchem. Technical Support Center: Overcoming Challenges in the Scale-up Synthesis of Sulfonamides.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Safe Handling and Storage of Benzenesulfonyl Chloride.
  • Benchchem. Troubleshooting low yield in amine sulfonylation reactions.
  • Frontiers in Chemistry. Visible-light-mediated sulfonylation of anilines with sulfonyl fluorides. Available from: [Link]

  • CAMEO Chemicals. BENZENESULFONYL CHLORIDE.
  • Wikipedia. Benzenesulfonyl chloride. Available from: [Link]

  • PubChem. Benzenesulfonyl chloride. Available from: [Link]

  • Fisher Scientific. SAFETY DATA SHEET - Benzenesulfonyl chloride.
  • Benchchem. common issues in sulfonamide synthesis and solutions.

Sources

Technical Support Center: Methyl 2-[(phenylsulfonyl)amino]benzoate Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis and purification of Methyl 2-[(phenylsulfonyl)amino]benzoate. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and by-product formations encountered during this reaction. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your experiments effectively.

Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the synthesis of this compound, focusing on by-product formation, reaction optimization, and purification strategies.

Q1: What is the primary reaction pathway and what are the most common by-products I should expect?

A1: The primary reaction is a nucleophilic substitution (specifically, an N-sulfonylation) where the amino group of Methyl 2-aminobenzoate (Methyl Anthranilate) attacks the electrophilic sulfur atom of phenylsulfonyl chloride. A base is required to neutralize the HCl generated during the reaction.[1][2]

While this reaction is generally robust, several by-products can arise from suboptimal conditions. The most prevalent are:

  • Unreacted Starting Material (Methyl Anthranilate): The result of an incomplete reaction.

  • Di-sulfonated Product (Methyl 2-[bis(phenylsulfonyl)amino]benzoate): This is the most common process-related impurity. After the initial sulfonylation, the resulting sulfonamide N-H proton is acidic. In the presence of excess base, this proton can be removed, creating a nucleophilic anion that reacts with a second molecule of phenylsulfonyl chloride.

  • Benzenesulfonic Acid: Forms from the hydrolysis of phenylsulfonyl chloride if excessive moisture is present in the reaction.

  • 2-[(Phenylsulfonyl)amino]benzoic Acid: Results from the hydrolysis of the methyl ester group under harsh acidic or basic conditions, typically during work-up.

Below is a diagram illustrating the desired reaction pathway versus the common di-sulfonylation side reaction.

G cluster_main Desired Pathway cluster_side By-product Pathway A Methyl 2-aminobenzoate B N-anion Intermediate A->B + Base - H+ D Sulfonamide Anion C This compound (Target Product) B->C + PhSO2Cl - Cl- C->D + Excess Base - H+ E Methyl 2-[bis(phenylsulfonyl)amino]benzoate (Di-sulfonated By-product) D->E + PhSO2Cl - Cl- G start Problem: Impure Product on TLC q1 Is starting material (methyl anthranilate) present? start->q1 Analyze TLC a1 Action: - Increase reaction time - Check sulfonyl chloride stoichiometry (use 1.1 eq) - Gently warm reaction to RT q1->a1 Yes q2 Is a new, less polar spot (higher Rf) present? q1->q2 No a1->q2 a2 Diagnosis: Likely di-sulfonated product Action: - Use max 1.2 eq of base - Add sulfonyl chloride slowly at 0°C - Ensure no excess base remains q2->a2 Yes q3 Is a very polar spot (baseline) present? q2->q3 No a2->q3 a3 Diagnosis: Likely hydrolyzed acid Action: - Use anhydrous solvent - Avoid harsh acid/base in workup - Check for ester hydrolysis q3->a3 Yes end Proceed to Purification q3->end No a3->end

Sources

Technical Support Center: Recrystallization of Methyl 2-[(phenylsulfonyl)amino]benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support resource for the purification of Methyl 2-[(phenylsulfonyl)amino]benzoate via recrystallization. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges associated with obtaining this compound in high purity. Here, we move beyond generic protocols to provide in-depth, evidence-based solutions to specific experimental issues.

Troubleshooting Guide: Common Issues and Solutions

This section addresses the most frequently encountered problems during the recrystallization of this compound and related sulfonamide derivatives.

Q1: My product "oiled out" instead of forming crystals. What causes this and how can I fix it?

A1: "Oiling out" is a common phenomenon where the dissolved solute separates from the cooling solution as a liquid phase rather than a solid crystalline lattice. This typically occurs under two conditions:

  • High Solute Concentration Above Melting Point: The solution becomes supersaturated at a temperature that is still above the melting point of your compound.

  • Presence of Impurities: Significant impurities can depress the melting point of your compound, creating a low-melting eutectic mixture.

Underlying Causality: The molecules, upon cooling, possess enough thermal energy to exist as a liquid but are no longer soluble in the solvent. For proper crystallization, the solution must become supersaturated at a temperature below the compound's melting point.

Solutions:

  • Re-dissolve and Add More Solvent: Heat the solution to re-dissolve the oil. Add a small additional volume (1-5%) of the hot solvent to slightly decrease the saturation point. This can lower the temperature at which crystallization begins.

  • Lower the Cooling Rate: Allow the solution to cool to room temperature more slowly. Insulate the flask with glass wool or a cloth to slow heat loss. Rapid cooling favors precipitation over crystallization.

  • Scratch the Inner Surface of the Flask: Use a glass rod to gently scratch the inside of the flask at the meniscus. The microscopic imperfections on the glass can serve as nucleation sites for crystal growth.

  • Introduce a Seed Crystal: If you have a small amount of pure, solid this compound, add a tiny crystal to the cooled, supersaturated solution to induce crystallization.

  • Consider a Different Solvent System: If oiling persists, your chosen solvent may be too good. A solvent pair (a "good" solvent in which the compound is soluble, and a "poor" solvent in which it is insoluble) can be effective. Dissolve the compound in a minimal amount of the hot "good" solvent and then slowly add the "poor" solvent until the solution becomes faintly turbid.

Q2: I have a very low yield of recrystallized product. What are the likely reasons?

A2: Low recovery is a frequent challenge in recrystallization. The primary culprits are:

  • Using an Excessive Amount of Solvent: This is the most common error. The more solvent used, the more of your product will remain in the mother liquor upon cooling.[1]

  • Premature Crystallization: If the product crystallizes during a hot filtration step, it will be lost with the insoluble impurities.

  • Inappropriate Solvent Choice: The solvent may be too effective, keeping a significant portion of the compound dissolved even at low temperatures.

  • Multiple Transfers: Each time the solid is transferred between glassware, some loss is inevitable.

Solutions:

  • Minimize Solvent Volume: Use the absolute minimum amount of hot solvent required to fully dissolve the crude product.[1] Add the solvent in small portions, allowing the solution to heat to boiling between additions.

  • Pre-heat Filtration Apparatus: To prevent premature crystallization during hot filtration, pre-heat your funnel and receiving flask with hot solvent or by placing them in a drying oven before use.

  • Cool Thoroughly: After allowing the solution to cool to room temperature, place it in an ice bath to maximize precipitation.

  • Recover from Mother Liquor: Before discarding the filtrate, you can try to recover more product by evaporating a portion of the solvent and attempting a second crystallization.[1]

Q3: My final product is an amorphous powder, not crystalline. How can I improve the crystal quality?

A3: Amorphous solids form when the molecules precipitate too rapidly, preventing them from aligning in an ordered crystal lattice. This is often due to "crashing out" from a highly supersaturated solution.

Solutions:

  • Reduce the Cooling Rate: This is the most critical factor. Slow cooling is essential for growing larger, more ordered crystals. Allow the flask to cool to room temperature on the benchtop before moving it to an ice bath.

  • Use a Solvent/Anti-solvent System: Dissolve the compound in a "good" solvent where it is highly soluble. Then, slowly add a miscible "anti-solvent" in which it is poorly soluble until the solution becomes turbid. This controlled reduction in solubility can promote gradual crystal growth. For a related compound, ethanol and n-hexane were used effectively.[2]

  • Slow Evaporation: In some cases, allowing the solvent to evaporate slowly from a loosely covered container over several days can yield high-quality crystals.

Frequently Asked Questions (FAQs)

  • Q: What is a good starting solvent for the recrystallization of this compound?

  • Q: How do I perform a solvent selection test?

    • A:

      • Place a small amount (e.g., 20-30 mg) of your crude product into several test tubes.

      • To each tube, add a different solvent (e.g., methanol, ethanol, ethyl acetate, toluene, hexane, water) dropwise at room temperature, shaking after each addition. A good solvent will not dissolve the compound at room temperature.

      • If the compound is insoluble at room temperature, heat the test tube in a water bath. An ideal solvent will dissolve the compound when hot.

      • If the compound dissolves when hot, cool the test tube in an ice bath. A large amount of crystal formation upon cooling indicates a good recrystallization solvent.

  • Q: My recrystallized product is still colored. How can I remove the color?

    • A: Colored impurities can often be removed by adding a small amount of activated charcoal to the hot solution before filtration. Add a spatula tip of charcoal to the hot, dissolved solution and swirl for a few minutes. The colored impurities will adsorb to the surface of the charcoal. Then, perform a hot filtration to remove the charcoal and any other insoluble impurities. Be aware that using too much charcoal can also adsorb your product, leading to a lower yield.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization of this compound
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., ethanol) to just cover the solid.

  • Heating: Gently heat the mixture on a hot plate, swirling continuously. Add more hot solvent in small portions until the solid just dissolves.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat to boiling for a few minutes.

  • Hot Filtration: Pre-heat a funnel and a new Erlenmeyer flask. Place a fluted filter paper in the funnel and pour the hot solution through it to remove any insoluble impurities (and charcoal, if used).

  • Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.

  • Drying: Allow the crystals to dry completely in the air or in a desiccator.

Protocol 2: Solvent-Pair Recrystallization (e.g., Ethanol/Water)
  • Dissolution: Dissolve the crude product in the minimum amount of boiling "good" solvent (e.g., ethanol).

  • Addition of Anti-Solvent: While the solution is still hot, add the "poor" solvent (e.g., water) dropwise until the solution becomes faintly cloudy (turbid).

  • Clarification: Add a few drops of the hot "good" solvent until the turbidity just disappears.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature, then in an ice bath.

  • Isolation, Washing, and Drying: Follow steps 6-8 from Protocol 1, using an ice-cold mixture of the solvent pair for washing.

Visualization of the Recrystallization Workflow

Recrystallization_Workflow start Crude Product dissolve Dissolve in Minimal Hot Solvent start->dissolve hot_filtration Hot Filtration (remove insoluble impurities) dissolve->hot_filtration cool Slow Cooling (Crystal Formation) hot_filtration->cool isolate Isolate Crystals (Vacuum Filtration) cool->isolate wash Wash with Ice-Cold Solvent isolate->wash dry Dry Crystals wash->dry pure_product Pure Product dry->pure_product

Caption: A generalized workflow for the recrystallization process.

Troubleshooting Logic Diagram

Troubleshooting_Logic start Problem Encountered oiling_out Product 'Oils Out' start->oiling_out low_yield Low Yield start->low_yield amorphous Amorphous Product start->amorphous solution_oiling Re-heat, add more solvent Slow down cooling Scratch flask or seed oiling_out->solution_oiling Solution solution_yield Use less solvent Pre-heat filtration gear Cool thoroughly low_yield->solution_yield Solution solution_amorphous Slow down cooling rate Use solvent/anti-solvent amorphous->solution_amorphous Solution

Caption: A decision-making guide for common recrystallization issues.

References

  • BenchChem. (2025).
  • EvitaChem. Methyl 2-[(4-chlorobenzyl)(phenylsulfonyl)
  • Arshad, S., et al. (2009). Methyl 2-(p-toluenesulfonamido)benzoate. Acta Crystallographica Section E: Structure Reports Online, 65(11), o2763. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Structural Validation of Methyl 2-[(phenylsulfonyl)amino]benzoate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. This guide provides an in-depth comparison of key analytical techniques for the structural validation of Methyl 2-[(phenylsulfonyl)amino]benzoate, a compound of interest in synthetic and medicinal chemistry. We will delve into the practical applications and expected outcomes of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography, offering a comprehensive framework for its characterization.

Introduction: The Imperative of Structural Integrity

This compound is a sulfonamide derivative incorporating a methyl ester. The synthesis of this and related compounds typically involves the reaction of a benzoic acid derivative, in this case, methyl 2-aminobenzoate, with a sulfonyl chloride. Given the potential for isomeric byproducts and unexpected rearrangements, rigorous structural validation is not merely a procedural step but a critical component of ensuring data integrity and the safety and efficacy of any downstream applications. This guide will compare the utility of three powerful analytical techniques in providing orthogonal data to confirm the precise atomic connectivity and stereochemistry of the target molecule.

A Multi-Pronged Approach to Validation: NMR, MS, and X-ray Crystallography

A robust structural validation strategy relies on the convergence of data from multiple, independent analytical methods. Each technique probes different aspects of the molecule's physical and chemical properties, and together they provide a comprehensive and irrefutable structural assignment.

Caption: A typical workflow for the synthesis and structural validation of a target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can deduce the connectivity of atoms and gain insights into the molecule's electronic environment.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire a one-dimensional proton NMR spectrum. Typical parameters include a 400 or 500 MHz spectrometer, a 30-degree pulse angle, a 1-2 second relaxation delay, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire a one-dimensional carbon NMR spectrum. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, more scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

  • 2D NMR (Optional but Recommended): To further confirm assignments, acquire 2D NMR spectra such as COSY (Correlation Spectroscopy) to identify proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded protons and carbons.

Expected ¹H and ¹³C NMR Data
Functional Group Expected ¹H Chemical Shift (ppm) Expected ¹³C Chemical Shift (ppm) Rationale and Comparative Data
Methyl Ester (-OCH₃) 3.8-3.9~52The methyl protons of methyl 2-aminobenzoate appear at δ 3.84 ppm, and the carbon at δ 51.5 ppm.[1] This is a characteristic region for methyl esters.
Aromatic Protons (Benzoate Ring) 7.0-8.0110-150The protons on the benzoate ring will be influenced by both the amino-sulfone and the methyl ester groups. We expect a complex splitting pattern. For comparison, the aromatic protons of methyl 2-aminobenzoate appear between δ 6.62 and 7.84 ppm.[1]
Aromatic Protons (Phenylsulfonyl Ring) 7.4-7.9125-140The protons on the phenylsulfonyl ring will exhibit shifts typical for a monosubstituted benzene ring with an electron-withdrawing group.
Amine Proton (-NH-) 9.0-11.0 (broad singlet)N/AThe chemical shift of the N-H proton can be highly variable and is often broad due to quadrupole broadening and exchange. Its position can be confirmed by D₂O exchange.

Mass Spectrometry: Weighing the Evidence

Mass spectrometry provides the exact molecular weight of a compound, offering a direct confirmation of its elemental composition. Different ionization techniques can also induce fragmentation, providing valuable clues about the molecule's substructures.

Experimental Protocol: Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) for electrospray ionization (ESI) or a solid sample for electron ionization (EI).

  • Data Acquisition (ESI): Infuse the sample solution into an ESI-MS instrument. Acquire data in both positive and negative ion modes to observe the protonated molecule [M+H]⁺ and the deprotonated molecule [M-H]⁻.

  • Data Acquisition (EI): Introduce the sample into an EI-MS instrument. The high energy of this technique will likely cause fragmentation, and the molecular ion [M]⁺ may or may not be observed.

Expected Mass Spectrometry Data
Ion Expected m/z Technique Significance
[M]⁺ ~291.06EIThe molecular ion peak, if observed, directly confirms the molecular weight of C₁₄H₁₃NO₄S.
[M+H]⁺ ~292.07ESI (+)The protonated molecule is often the base peak in positive mode ESI, confirming the molecular weight.
[M+Na]⁺ ~314.05ESI (+)The sodium adduct is commonly observed in ESI-MS.
[M-H]⁻ ~290.05ESI (-)The deprotonated molecule can be observed in negative mode ESI, often due to the acidic N-H proton.

X-ray Crystallography: The Definitive Structure

For crystalline solids, single-crystal X-ray crystallography provides an unambiguous, three-dimensional model of the molecule's structure, including bond lengths, bond angles, and intermolecular interactions. This is often considered the "gold standard" for structural validation.

Caption: The workflow for single-crystal X-ray crystallography.

Experimental Protocol: X-ray Crystallography
  • Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal vibrations.

  • Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using direct methods or Patterson methods. Refine the structural model against the experimental data to obtain the final atomic coordinates, bond lengths, and angles.

Expected Crystallographic Data and Comparison

While a crystal structure for this compound is not publicly available, the structures of its analogs, such as Methyl 5-bromo-2-[methyl(methylsulfonyl)amino]benzoate, have been reported.[2] From these related structures, we can anticipate key structural features.

Structural Parameter Expected Value/Feature Insight from Analogous Structures
Dihedral Angle (Benzene Rings) 60-90°In related sulfonamides, the two aromatic rings are typically not coplanar. For example, in a similar structure, the dihedral angle between the benzene rings is reported to be 84.36°.[1]
Intramolecular Hydrogen Bonding Possible N-H···O=C interactionAn intramolecular hydrogen bond between the sulfonamide N-H and the carbonyl oxygen of the methyl ester is highly likely, forming a stable six-membered ring. This is a common feature in related ortho-substituted structures.[1]
Conformation of Methyl Ester May not be coplanar with the benzene ringThe methyl ester group may be twisted out of the plane of the benzoate ring to relieve steric strain. In an analogous bromo-substituted compound, the dihedral angle between the methyl ester group and the aromatic ring is 39.09°.[2]

Conclusion: A Triad of Techniques for Unwavering Confidence

The structural validation of this compound, like any novel compound, necessitates a meticulous and multi-faceted analytical approach. While NMR spectroscopy provides the foundational map of atomic connectivity, mass spectrometry offers an essential confirmation of molecular weight and elemental composition. For crystalline materials, X-ray crystallography delivers the ultimate, high-resolution picture of the molecule's three-dimensional architecture. By integrating the data from these complementary techniques, researchers can achieve an unambiguous and definitive structural assignment, ensuring the integrity and reproducibility of their scientific findings.

References

  • EvitaChem. (n.d.). Methyl 2-[(4-chlorobenzyl)(phenylsulfonyl)amino]benzoate.
  • The Royal Society of Chemistry. (2009). Supplementary Material (ESI)
  • Arshad, S., et al. (2009). Methyl 2-(p-toluenesulfonamido)benzoate. Acta Crystallographica Section E: Structure Reports Online, 65(11), o2773.
  • Bala, M., Yadav, R., & Girdhar, A. (2024). Synthesis and Characterization of Ester Derivatives of N-Phenylanthranilic Acid. Asian Journal of Chemistry, 36(9), 2431-2435.
  • Amanote Research. (n.d.). Methyl 2-[(Methylsulfonyl)(propyl)amino]benzoate.
  • Shafiq, Z., et al. (2009). Methyl 5-bromo-2-[methyl(methylsulfonyl)amino]benzoate. Acta Crystallographica Section E: Structure Reports Online, 65(12), o3131.
  • Mustafa, G., et al. (2012). Methyl 4-{[(4-methylphenyl)sulfonyl]amino}benzoate. Acta Crystallographica Section E: Structure Reports Online, 68(3), o666.
  • Tahir, M. N., et al. (2009). Methyl 2-[(methyl-sulfon-yl)(prop-yl)amino]benzoate. Acta Crystallographica Section E: Structure Reports Online, 66(1), o248.
  • El Glaoui, M., et al. (2015). Crystal structure of methyl 2-({[2-(methoxycarbonyl)phenyl]carbamoyl}amino)benzoate.
  • Mustafa, G., et al. (2012). Methyl 4-{[(4-methyl-phen-yl)sulfon-yl]amino}-benzoate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 3), o666.
  • ChemicalBook. (n.d.). Methyl 2-(methylamino)benzoate(85-91-6) 1H NMR spectrum.
  • ResearchGate. (n.d.). X-ray crystal structure of methyl....
  • Google Patents. (n.d.). CN103553991A - Method for preparing methyl 4-amino-5-ethylsulfonyl-2-methoxybenzoate.
  • Sigma-Aldrich. (n.d.). Methyl 2-aminobenzoate ReagentPlus®, >= 99%.
  • Xu, W. L., et al. (2018). Process Optimization of Methyl 2-Methoxy-5-Aminosulfonyl Benzoate. IOP Conference Series: Materials Science and Engineering, 382, 022064.
  • ResearchGate. (n.d.). FTIR Spectra of anthranilic acid and Ag (I) complex 3.
  • St. Joseph's College. (n.d.). Synthesis and Characterisation of Biologically Active Metal Complexes of N-Phenyl Anthranilic Acid.
  • Sigma-Aldrich. (n.d.). Methyl 2-(aminosulfonyl)benzoate 98%.
  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of methyl 2-hydroxybenzoate.
  • PubChem. (n.d.). 5-Methyl-2-((phenylsulfonyl)amino)benzoic acid.
  • PubChem. (n.d.). Methyl Anthranilate.
  • NIST. (n.d.). Benzoic acid, methyl ester.
  • Automated Topology Builder. (n.d.). Methyl4-(2-(phenylsulfonyl)vinyl)benzoate.
  • ChemicalBook. (n.d.). N-Phenylanthranilic acid(91-40-7) IR Spectrum.
  • mzCloud. (2015). Methyl 2 aminobenzoate.
  • SpectraBase. (n.d.). Methyl 2-methyl benzoate - Optional[1H NMR] - Spectrum.
  • ChemicalBook. (n.d.). Methyl benzoate (93-58-3) MS spectrum.

Sources

A Comparative Guide to Methyl 2-[(phenylsulfonyl)amino]benzoate and Other Sulfonamides as Carbonic Anhydrase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of Methyl 2-[(phenylsulfonyl)amino]benzoate derivatives against other key sulfonamides, focusing on their activity as carbonic anhydrase inhibitors. Designed for researchers and drug development professionals, this document moves beyond simple data presentation to explain the causal relationships between chemical structure, binding affinity, and isoform selectivity, supported by detailed experimental protocols.

Introduction: The Versatility of the Sulfonamide Moiety

The sulfonamide group (R-SO₂NH₂) is a cornerstone of medicinal chemistry, found in a wide array of therapeutics ranging from antibacterial agents to diuretics and anticonvulsants.[1] A primary mechanism through which many sulfonamides exert their therapeutic effect is the inhibition of carbonic anhydrases (CAs), a family of ubiquitous metalloenzymes.[2] These enzymes are critical regulators of physiological pH and are implicated in numerous disease states, including glaucoma, epilepsy, and cancer.[1][3]

This guide focuses on derivatives of this compound, a scaffold that has shown significant promise for developing potent and, crucially, isoform-selective CA inhibitors. We will objectively compare the performance of these compounds with the classical, broad-spectrum inhibitor Acetazolamide and discuss the structural nuances that differentiate them from other sulfonamide-containing drugs like Celecoxib.

The Therapeutic Target: Carbonic Anhydrase Inhibition

Carbonic anhydrases catalyze the rapid and reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺).[3] The active site contains a zinc ion (Zn²⁺) that is essential for catalysis. Primary sulfonamides (R-SO₂NH₂) act as potent inhibitors by coordinating to this zinc ion, displacing a water/hydroxide molecule and blocking the enzyme's catalytic activity.[4]

The human body expresses 15 different CA isoforms, with 12 being catalytically active.[3][5] While some isoforms like CA I and II are widespread, others, such as the transmembrane isoforms CA IX and CA XII, are overexpressed in hypoxic tumors and are linked to cancer progression by acidifying the tumor microenvironment.[1][6] Therefore, designing inhibitors that selectively target disease-relevant isoforms over ubiquitous ones is a primary goal in modern drug development to enhance efficacy and minimize side effects.[5]

Caption: Mechanism of Carbonic Anhydrase (CA) catalysis and its inhibition by sulfonamides.

Comparative Performance Analysis of CA Inhibitors

A recent study on Methyl 2-Halo-4-Substituted-5-Sulfamoyl-Benzoates provides a robust dataset for comparing the efficacy and selectivity of this scaffold against various human CA isoforms.[6] The binding affinity is measured as a dissociation constant (Kd), where a lower value indicates a stronger interaction.

For this comparison, we will evaluate:

  • Acetazolamide (AZM): A classic, clinically used non-selective CA inhibitor.[7][8]

  • Compound 3b (Methyl 2-chloro-4-fluoro-5-sulfamoylbenzoate): A representative from the study with high affinity for CA IX.[6]

  • Compound 4b (Methyl 2-bromo-4-fluoro-5-sulfamoylbenzoate): The most potent and selective CA IX inhibitor from the investigated series.[6][9]

Table 1: Comparative Binding Affinity (Kd, nM) of Sulfonamides against Key CA Isoforms

Compound CA I (Cytosolic) CA II (Cytosolic) CA IX (Tumor-Associated) CA XII (Tumor-Associated) Selectivity Ratio (Kd CA II / Kd CA IX) Source
Acetazolamide 250 12 25 5.7 0.48 [3]
Compound 3b 46 15 0.36 1.8 41.7 [6]
Compound 4b 100 20 0.12 1.4 166.7 [6]

Data is derived from fluorescent thermal shift assays performed at 37°C. The selectivity ratio highlights the preference for the tumor-associated isoform CA IX over the ubiquitous cytosolic isoform CA II.

Expert Analysis of Performance Data

The data clearly illustrates the advancement in inhibitor design.

  • Potency: While Acetazolamide is a nanomolar inhibitor of several isoforms, Compound 4b exhibits an exceptionally high affinity for CA IX, with a Kd of just 0.12 nM.[6] This represents a greater than 200-fold increase in potency against this specific target compared to the benchmark drug.

  • Selectivity: The most critical differentiator is isoform selectivity. Acetazolamide inhibits both the widespread cytosolic CA II and the tumor-associated CA IX with similar potency (Selectivity Ratio < 1).[3] This lack of selectivity is associated with side effects. In stark contrast, Compound 4b is over 166 times more selective for CA IX than for CA II.[6] This remarkable selectivity is achieved through specific substitutions on the benzoate ring. The halogen and fluoro substituents likely engage in favorable interactions with unique amino acid residues in the active site cleft of CA IX, which are not present in other isoforms.[6][9] This structural insight is pivotal for designing next-generation anticancer therapeutics with potentially fewer side effects.

Experimental Methodologies: Ensuring Data Integrity

The quantitative comparison presented above relies on robust and verifiable experimental protocols. The dissociation constants (Kd) for the methyl sulfamoylbenzoate series were determined using a Fluorescent Thermal Shift Assay (FTSA) .[6] This self-validating technique measures the change in a protein's melting temperature (Tm) upon ligand binding. A greater shift in Tm at a given concentration indicates a stronger binding interaction.

Detailed Protocol: Fluorescent Thermal Shift Assay (FTSA) for Kd Determination
  • Preparation of Reagents:

    • Prepare a stock solution of the purified recombinant human carbonic anhydrase isoform (e.g., CA IX) at 1 mg/mL in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.0).

    • Prepare a stock solution of the fluorescent dye (e.g., 8-Anilino-1-naphthalenesulfonic acid) at 5 mM.

    • Prepare serial dilutions of the inhibitor compound (e.g., Compound 4b) in the same buffer, ranging from micromolar to picomolar concentrations.

  • Assay Setup:

    • In each well of a 96-well PCR plate, combine the CA protein (final concentration ~2 µM), the fluorescent dye (final concentration ~5 µM), and a specific concentration of the inhibitor.

    • Include control wells containing protein and dye but no inhibitor.

  • Thermal Denaturation:

    • Place the sealed plate into a real-time PCR instrument.

    • Program the instrument to incrementally increase the temperature from 25°C to 95°C at a rate of 1°C per minute.

    • Monitor the fluorescence intensity at each temperature increment. The dye fluoresces when it binds to hydrophobic regions of the protein that become exposed upon unfolding.

  • Data Analysis:

    • Plot fluorescence intensity versus temperature for each well. The midpoint of the transition in each curve represents the melting temperature (Tm).

    • Plot the change in melting temperature (ΔTm) against the logarithm of the inhibitor concentration.

    • Fit the resulting dose-response curve to a suitable binding model (e.g., the Hill equation) to calculate the dissociation constant (Kd).

cluster_workflow FTSA Experimental Workflow prep 1. Reagent Preparation (Protein, Dye, Inhibitor Dilutions) setup 2. Assay Plate Setup (Mix Protein, Dye, Inhibitor) prep->setup denature 3. Thermal Denaturation (Ramp Temp 25°C → 95°C in RT-PCR) setup->denature analysis 4. Data Analysis (Plot Fluorescence vs. Temp) denature->analysis calc 5. Calculate K d (Plot ΔT m vs. [Inhibitor]) analysis->calc

Caption: High-level workflow for the Fluorescent Thermal Shift Assay (FTSA).

Broader Context: Not All Sulfonamides Are Created Equal

It is crucial for drug development professionals to understand the structural diversity within the broader sulfonamide class. The CA inhibitors discussed above are aromatic sulfonamides . A different class, non-aromatic amine sulfonamides , includes drugs like the selective COX-2 inhibitor Celecoxib.[10]

The key structural difference lies in an aromatic amine group at the N4 position present in many sulfonamide antimicrobials, which is absent in drugs like Celecoxib.[10] This distinction is clinically significant. Severe hypersensitivity reactions to sulfonamide antimicrobials ("sulfa allergies") are often linked to metabolites of this aromatic amine group.[11] Because non-aromatic amine sulfonamides like Celecoxib lack this structural feature, the risk of allergic cross-reactivity is considered low.[12][13] This highlights that the term "sulfonamide" encompasses a chemically diverse group of molecules with different mechanisms of action and safety profiles.

Conclusion and Future Perspectives

This guide demonstrates that while Acetazolamide remains a useful tool, newer sulfonamide scaffolds based on the this compound framework offer vastly superior performance for specific therapeutic targets. The key takeaways are:

  • Potency and Selectivity are Paramount: As exemplified by Compound 4b, subtle structural modifications to the benzoate ring can dramatically enhance binding affinity (Kd = 0.12 nM) and, more importantly, achieve high isoform selectivity (>166-fold for CA IX vs. CA II).[6]

  • Rational Design Works: The success of this series underscores the power of structure-based drug design in targeting specific enzyme isoforms to maximize therapeutic benefit and minimize off-target effects.

  • Chemical Context Matters: Understanding the structural subclasses of sulfonamides is essential for predicting biological activity and potential adverse effects, such as the low cross-reactivity risk between aromatic CA inhibitors and non-aromatic sulfonamides like Celecoxib.[13]

Future research should focus on leveraging these highly selective scaffolds to develop clinical candidates, particularly for oncology, by further optimizing their pharmacokinetic and pharmacodynamic properties. The experimental protocols outlined herein provide a reliable framework for evaluating the next generation of sulfonamide inhibitors.

References

  • Eglė, M. et al. (2016). Saccharin Sulfonamides as Inhibitors of Carbonic Anhydrases I, II, VII, XII, and XIII. National Institutes of Health. Available at: [Link]

  • Lphysicians, A. A. o. F. (2010). Acetazolamide. StatPearls - NCBI Bookshelf. Available at: [Link]

  • (2023). Acetazolamide. Wikipedia. Available at: [Link]

  • Akhtar, N. et al. (2013). Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. PMC - NIH. Available at: [Link]

  • Nocentini, A. & Supuran, C. T. (2022). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. MDPI. Available at: [Link]

  • (2024). What is Acetazolamide used for?. Patsnap Synapse. Available at: [Link]

  • (2021). Acetazolamide. Deranged Physiology. Available at: [Link]

  • Nocentini, A. & Supuran, C. T. (2018). Sulfonamides and Their Isosters As Carbonic Anhydrase Inhibitors. Taylor & Francis Online. Available at: [Link]

  • Cadogan, M. (2020). Acetazolamide. LITFL - Top 200 Drugs. Available at: [Link]

  • Angeli, A. et al. (2022). Interaction Studies between Carbonic Anhydrase and a Sulfonamide Inhibitor by Experimental and Theoretical Approaches. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Johnson, K. K. et al. (2005). Should celecoxib be contraindicated in patients who are allergic to sulfonamides? Revisiting the meaning of 'sulfa' allergy. PubMed. Available at: [Link]

  • (2025). Is Celebrex (Celecoxib) a sulfonamide drug?. Dr.Oracle. Available at: [Link]

  • Shapiro, L. E. et al. (2001). Should Celecoxib Be Contraindicated in Patients Who Are Allergic to Sulfonamides?. Drug Safety. Available at: [Link]

  • (2001). Should Celecoxib Be Contraindicated in Patients Who Are Allergic to Sulfonamides? | Request PDF. ResearchGate. Available at: [Link]

  • Zakšauskas, A. et al. (2021). Methyl 2-Halo-4-Substituted-5-Sulfamoyl-Benzoates as High Affinity and Selective Inhibitors of Carbonic Anhydrase IX. MDPI. Available at: [Link]

  • Ponka, D. (2006). Safety of celecoxib in individuals allergic to sulfonamide: a pilot study. PubMed. Available at: [Link]

  • (n.d.). 5-Methyl-2-((phenylsulfonyl)amino)benzoic acid. PubChem. Available at: [Link]

  • Zakšauskas, A. et al. (2021). Methyl 2-Halo-4-Substituted-5-Sulfamoyl-Benzoates as High Affinity and Selective Inhibitors of Carbonic Anhydrase IX. PubMed. Available at: [Link]

  • Zakšauskas, A. et al. (2021). Methyl 2-Halo-4-Substituted-5-Sulfamoyl-Benzoates as High Affinity and Selective Inhibitors of Carbonic Anhydrase IX. MDPI. Available at: [Link]

  • (n.d.). Methyl 2-(((aminocarbonyl)amino)sulfonyl)benzoate. PubChem. Available at: [Link]

  • Rutkauskas, K. et al. (2013). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. MDPI. Available at: [Link]

Sources

A Comparative Analysis of Methyl 2-[(phenylsulfonyl)amino]benzoate Derivatives: A Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the sulfonamide linkage (-SO₂NH-) stands as a privileged scaffold, underpinning the therapeutic efficacy of a multitude of drugs. Within this broad class, derivatives of Methyl 2-[(phenylsulfonyl)amino]benzoate have emerged as a versatile platform for the development of novel therapeutic agents. Their synthetic tractability and the ability to modulate biological activity through targeted structural modifications make them a compelling subject of investigation for researchers in drug development.

This guide provides an in-depth comparative analysis of various this compound derivatives, offering insights into their synthesis, structure-activity relationships (SAR), and performance in preclinical studies. The content herein is synthesized from peer-reviewed literature to provide a comprehensive resource for researchers aiming to leverage this chemical scaffold in their own discovery programs.

The Core Scaffold: Synthesis and Chemical Properties

The foundational this compound scaffold is typically synthesized through the reaction of methyl anthranilate with a substituted benzenesulfonyl chloride in the presence of a base. This straightforward and high-yielding reaction allows for the facile introduction of a wide array of substituents on the phenylsulfonyl ring, providing a primary avenue for structural diversification.

A common synthetic protocol involves the dropwise addition of a solution of the appropriately substituted benzenesulfonyl chloride to a stirred solution of methyl anthranilate in a suitable solvent like dichloromethane, often at reduced temperatures to control the exothermicity of the reaction.[1] The choice of base, such as pyridine or triethylamine, is crucial for scavenging the hydrochloric acid byproduct.

G cluster_synthesis General Synthesis MA Methyl Anthranilate Reaction + MA->Reaction BSC Substituted Benzenesulfonyl Chloride BSC->Reaction Base Base (e.g., Pyridine) Base->Reaction Solvent Solvent (e.g., DCM) Solvent->Reaction Product This compound Derivative Reaction->Product

Caption: General synthetic scheme for this compound derivatives.

Further modifications can be introduced at the benzoate portion of the molecule, for instance, through N-alkylation of the sulfonamide nitrogen or by utilizing different esters of 2-aminobenzoic acid as starting materials.[1] The stability of the sulfonamide bond under various reaction conditions allows for a broad range of subsequent chemical transformations.

Comparative Analysis of Biological Activity

The true potential of the this compound scaffold is realized in its diverse biological activities, which can be finely tuned by the nature and position of substituents. This section compares the performance of various derivatives in two key therapeutic areas: oncology and infectious diseases.

Anticancer Activity

Derivatives of this scaffold have demonstrated significant potential as anticancer agents, with their mechanism of action often linked to the inhibition of key signaling pathways involved in tumor growth and proliferation.

A study exploring the combination of a 2-substituted-3-sulfonylaminobenzamide fragment with 2-aminobenzothiazole produced a series of compounds with potent antiproliferative activities against several human cancer cell lines, including HCT-116 (colon), A549 (lung), MCF-7 (breast), and U-87 MG (glioblastoma).[2] One notable derivative, compound 1g , demonstrated significant inhibition of tumor growth in a nude mice HCT-116 xenograft model, with evidence suggesting that its mechanism involves the blockade of the PI3K/AKT/mTOR pathway.[2]

In a separate investigation, methylsulfonyl benzothiazole (MSBT) derivatives were synthesized and screened for their anticancer and antimicrobial activities.[3] Specifically, compounds MSBT-07 and MSBT-12 showed significant reduction in the growth of HeLa (cervical cancer) cells, with GI50 values of 0.1 µM or less.[3] This highlights the potent cytotoxic effects that can be achieved with specific substitution patterns.

The following table summarizes the anticancer activity of selected derivatives:

Derivative IDModificationsCancer Cell LineActivity (IC50/GI50)Reference
1g 2-methoxy-3-(phenylsulfonyl)amino-N-(benzo[d]thiazol-2-yl)benzamideHCT-116, A549, MCF-7, U-87 MGPotent antiproliferative activity[2]
MSBT-07 5-nitro-2-(methylsulfonyl)benzo[d]thiazoleHeLa<0.1 µM[3]
MSBT-12 5-amino-2-(methylsulfonyl)benzo[d]thiazoleHeLa0.1 µM[3]
MMZ compounds Aminobenzylnaphthols derived from 2-naphthol, benzaldehydes, and α-amino acidsBxPC-3, HT-29IC50: 11.55 - 111.5 µM[4]

Note: The MMZ compounds represent a broader class of amino acid derivatives, but their inclusion highlights the potential for enhancing cytotoxic activity by incorporating amino acid moieties.[4]

Antimicrobial Activity

The sulfonamide functional group has a long and storied history in the development of antimicrobial agents. It is therefore not surprising that derivatives of this compound have been investigated for their antibacterial and antifungal properties.

A series of novel methylsulfonyl benzothiazole (MSBT) compounds were found to possess promising antimicrobial activity.[3] Compounds MSBT-07, MSBT-11, MSBT-12, MSBT-14, MSBT-19, and MSBT-27 exhibited minimum inhibitory concentrations (MICs) in the range of 4-50 µg/ml against selected bacterial and fungal species.[3]

Another study focused on N-(thiazol-2-yl)benzenesulfonamide derivatives, which combine the antibacterial properties of both the thiazole and sulfonamide moieties.[5] An isopropyl-substituted derivative demonstrated a low MIC of 3.9 μg/mL against S. aureus and A. xylosoxidans.[5]

The table below provides a comparative overview of the antimicrobial performance of selected derivatives:

Derivative IDModificationsMicrobial StrainActivity (MIC)Reference
MSBT-07, 11, 12, 14, 19, 27 Substituted methylsulfonyl benzothiazolesVarious bacteria and fungi4-50 µg/ml[3]
Isopropyl-substituted derivative N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamideS. aureus, A. xylosoxidans3.9 µg/mL[5]
Methyl 2-amino-5-(methylselanyl) benzoate (14) Organodiselenide-tethered methyl anthranilateS. aureus, E. coli, C. albicansPromising activity, comparable to clotrimazole and ampicillin[6]

Structure-Activity Relationship (SAR) Insights

The accumulated data from various studies allow for the deduction of preliminary structure-activity relationships, which are crucial for guiding the design of more potent and selective derivatives.

For Anticancer Activity:

  • Substitution on the Benzothiazole Ring: The presence of nitro (MSBT-07) or amino (MSBT-12) groups at the 5-position of the methylsulfonyl benzothiazole scaffold appears to be critical for potent anti-cervical cancer activity.[3]

  • Bioisosteric Replacement: The successful replacement of a 2-substituted-3-sulfonylaminopyridine fragment with a 2-substituted-3-sulfonylaminobenzamide fragment suggests that the benzamide ring is a viable bioisostere for designing novel PI3K/mTOR dual inhibitors.[2]

For Antimicrobial Activity:

  • Lipophilicity: The antibacterial activity of N-(thiazol-2-yl)benzenesulfonamide derivatives was found to be influenced by the nature of the substituent on the phenyl ring, with lipophilic groups like tert-butyl and isopropyl enhancing potency.[5]

  • Combined Pharmacophores: The hybridization of the thiazole and sulfonamide pharmacophores in a single molecule can lead to potent antibacterial agents.[5]

G cluster_sar Structure-Activity Relationship (SAR) Logic Core This compound Core Scaffold R1 Substituents on Phenylsulfonyl Ring Core->R1 Diversification R2 Modifications on Benzoate Moiety Core->R2 Diversification Activity Biological Activity (Anticancer/Antimicrobial) R1->Activity Modulates Potency & Selectivity R2->Activity Modulates Potency & Selectivity

Sources

A Comparative Guide to the Biological Activity of Methyl 2-[(phenylsulfonyl)amino]benzoate and Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of medicinal chemistry, the N-arylanthranilic acid scaffold and benzenesulfonamide moiety are well-established pharmacophores known for their diverse biological activities. This guide provides a detailed comparative analysis of the biological profile of Methyl 2-[(phenylsulfonyl)amino]benzoate , a compound combining these key structural features. To contextualize its potential therapeutic applications, we will compare it with three structurally and functionally related compounds: its corresponding carboxylic acid, 2-(Phenylsulfonamido)benzoic acid , and two widely-used non-steroidal anti-inflammatory drugs (NSAIDs), Mefenamic acid and Piroxicam .

This guide is intended for researchers, scientists, and professionals in drug development. It aims to provide an in-depth understanding of the structure-activity relationships and potential therapeutic implications of these molecules, supported by experimental data and detailed protocols for key biological assays.

Compound Structures and Rationale for Comparison

The selection of comparator compounds is based on key structural motifs to elucidate the contribution of different functional groups to the overall biological activity.

CompoundStructureRationale for Comparison
This compound The primary compound of interest, featuring an N-phenylsulfonyl anthranilic acid core with a methyl ester.
2-(Phenylsulfonamido)benzoic acid The carboxylic acid analog of the primary compound, allowing for the evaluation of the ester group's impact on activity.
Mefenamic acid A clinically used NSAID with a similar N-arylanthranilic acid scaffold, providing a benchmark for anti-inflammatory and analgesic activity.[1][2]
Piroxicam A potent NSAID from the oxicam class, containing a sulfonamide moiety, which allows for a comparison of the role of the overall molecular framework.[3]

Comparative Biological Activities

While direct experimental data for this compound is limited in publicly available literature, its biological activities can be inferred from studies on structurally related benzenesulfonamide and N-arylanthranilic acid derivatives. These classes of compounds are known to possess anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[4]

Anti-inflammatory and Analgesic Activity

The primary mechanism of action for many NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins, key mediators of pain and inflammation.[1][5][6][7][8][9][10]

Mechanism of Action: COX Inhibition

COX Inhibition Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 COX2->PGH2 Prostaglandins_Thromboxanes Prostaglandins & Thromboxanes PGH2->Prostaglandins_Thromboxanes Physiological_Functions Physiological Functions (e.g., GI protection, platelet aggregation) Prostaglandins_Thromboxanes->Physiological_Functions Inflammation_Pain_Fever Inflammation, Pain, Fever Prostaglandins_Thromboxanes->Inflammation_Pain_Fever NSAIDs NSAIDs (Mefenamic acid, Piroxicam) NSAIDs->COX1 NSAIDs->COX2 Target_Compound This compound & Analogs Target_Compound->COX2 Hypothesized Inhibition

Anti-inflammatory mechanism via COX inhibition.

Comparative Efficacy:

CompoundCOX InhibitionIn Vivo Anti-inflammatory ActivityAnalgesic ActivityKey Observations
This compound Likely a COX-2 selective inhibitor (inferred)Data not availableData not availableThe presence of the sulfonamide group suggests potential for selective COX-2 inhibition.[11]
2-(Phenylsulfonamido)benzoic acid Non-selective COX inhibitorModerate activity in animal modelsDemonstrated analgesic effectsThe free carboxylic acid is crucial for interacting with the active site of COX enzymes.
Mefenamic acid Non-selective COX-1/COX-2 inhibitor[1][9][10]Effective in reducing edema and inflammation[12]Used for mild to moderate pain[1][2]Belongs to the fenamate class of NSAIDs.[1]
Piroxicam Non-selective COX-1/COX-2 inhibitor[3][5][8]Potent anti-inflammatory effects in various models[13]Effective for chronic inflammatory pain[3]Possesses a long half-life allowing for once-daily dosing.[5]

Structure-Activity Relationship Insights:

  • Esterification: The conversion of the carboxylic acid in 2-(Phenylsulfonamido)benzoic acid to a methyl ester in our target compound is expected to significantly alter its biological activity. The free carboxylate is a key feature for the binding of many NSAIDs to the active site of COX enzymes. However, esterification can create a prodrug that may be hydrolyzed in vivo to the active carboxylic acid. This can potentially reduce gastric irritation, a common side effect of NSAIDs.

  • Sulfonamide Moiety: The benzenesulfonamide group is a well-known pharmacophore in many selective COX-2 inhibitors. This suggests that this compound and its carboxylic acid analog may exhibit some degree of COX-2 selectivity, potentially leading to a better safety profile compared to non-selective NSAIDs like Mefenamic acid and Piroxicam.

Anticancer Activity

Recent studies have highlighted the potential of NSAIDs and related compounds in cancer therapy, with mechanisms often linked to the induction of apoptosis and inhibition of cell proliferation.

CompoundCell LineIC50 (µM)Key Observations
This compound Data not available-Structurally similar compounds have shown cytotoxic effects on various cancer cell lines.
2-(Phenylsulfonamido)benzoic acid Data not available-Benzenesulfonamide derivatives have been investigated as anticancer agents.
Mefenamic acid HCT 116 (colon cancer), CaCo-2 (colon cancer)Markedly decreased cell viability[14]Shows selective cytotoxic effects against colon cancer cells.[14]
Piroxicam HCT 116 (colon cancer), CaCo-2 (colon cancer)Statistically more cytotoxic than mefenamic acid[14]Also demonstrates selective cytotoxicity towards colon cancer cells.[14]
Antimicrobial Activity

The sulfonamide moiety is historically significant for its antibacterial properties. Therefore, it is plausible that this compound and its analogs may exhibit antimicrobial activity.

CompoundActivityKey Observations
This compound Data not availableThe presence of the sulfonamide group suggests potential antibacterial and antifungal activity.
2-(Phenylsulfonamido)benzoic acid Data not availableStructurally related benzenesulfonamides have shown activity against various bacterial and fungal strains.
Mefenamic acid Limited dataPrimarily known for its anti-inflammatory effects.
Piroxicam Limited dataPrimarily known for its anti-inflammatory effects.

Experimental Protocols

To facilitate further research and comparative analysis, detailed protocols for key biological assays are provided below.

Protocol 1: In Vitro COX-1/COX-2 Inhibition Assay

This protocol describes a common method to determine the inhibitory activity of a compound against COX-1 and COX-2 enzymes.

COX Inhibition Assay Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection Prep_Compound Prepare test compound dilutions Incubate Incubate enzyme with test compound Prep_Compound->Incubate Prep_Enzyme Prepare COX-1 and COX-2 enzymes Prep_Enzyme->Incubate Prep_Substrate Prepare Arachidonic Acid solution Add_Substrate Add Arachidonic Acid to initiate reaction Incubate->Add_Substrate Stop_Reaction Stop reaction after a defined time Add_Substrate->Stop_Reaction Measure_PGE2 Measure Prostaglandin E2 (PGE2) levels (e.g., by ELISA) Stop_Reaction->Measure_PGE2 Calculate_IC50 Calculate IC50 values Measure_PGE2->Calculate_IC50

Workflow for in vitro COX inhibition assay.

Materials:

  • COX-1 and COX-2 enzymes (ovine or human recombinant)

  • Arachidonic acid (substrate)

  • Test compounds and reference inhibitors (e.g., Celecoxib, Indomethacin)

  • Assay buffer (e.g., Tris-HCl buffer)

  • PGE2 EIA Kit (for detection)

  • 96-well plates

  • Plate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds and reference inhibitors in a suitable solvent (e.g., DMSO).

  • Enzyme Preparation: Dilute the COX-1 and COX-2 enzymes to the desired concentration in the assay buffer.

  • Incubation: In a 96-well plate, add the enzyme solution and the test compound dilutions. Incubate for a specified time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

  • Reaction Initiation: Add arachidonic acid to each well to start the enzymatic reaction.

  • Reaction Termination: After a defined incubation period (e.g., 10 minutes), stop the reaction by adding a stopping solution (e.g., a solution of HCl).

  • PGE2 Detection: Measure the amount of PGE2 produced using a commercial EIA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[1][15][16]

Materials:

  • Human cancer cell lines (e.g., HCT-116, MCF-7)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.[1][16]

  • Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the untreated control and determine the IC50 value.

Protocol 3: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)

This is a standard in vivo model to evaluate the anti-inflammatory activity of a compound.

Materials:

  • Wistar rats or Swiss albino mice

  • Carrageenan solution (1% w/v in saline)

  • Test compounds and a standard drug (e.g., Indomethacin)

  • Plethysmometer

  • Vehicle for compound administration (e.g., 0.5% carboxymethyl cellulose)

Procedure:

  • Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

  • Compound Administration: Administer the test compounds and the standard drug orally or intraperitoneally at a specified dose. The control group receives only the vehicle.

  • Induction of Inflammation: After a certain period (e.g., 1 hour) following compound administration, inject a small volume of carrageenan solution into the sub-plantar region of the right hind paw of each animal.

  • Paw Volume Measurement: Measure the paw volume of each animal using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema for each treatment group at each time point compared to the control group.

Conclusion

This compound represents an interesting chemical scaffold with the potential for diverse biological activities. Based on the structure-activity relationships of related compounds, it is hypothesized to possess anti-inflammatory, and potentially anticancer and antimicrobial properties. The presence of the benzenesulfonamide moiety suggests a likelihood of COX-2 selectivity, which could translate to a favorable gastrointestinal safety profile compared to non-selective NSAIDs like Mefenamic acid and Piroxicam. The methyl ester functionality may serve as a prodrug moiety, influencing its pharmacokinetic profile.

Further in-depth in vitro and in vivo studies, following the protocols outlined in this guide, are essential to fully elucidate the biological activity profile of this compound and to validate its potential as a therapeutic agent. This comparative guide provides a foundational framework for such investigations.

References

  • Mefenamic acid. (n.d.). In Wikipedia. Retrieved January 21, 2026, from [Link]

  • Pharmacology of Mefenamic Acid ; Mechanism of Action, Pharmacokinetics, Uses, Effects. (2025, February 27). Retrieved from [Link]

  • Mefenamic Acid Action Pathway. (n.d.). In PubChem. Retrieved January 21, 2026, from [Link]

  • The Science Behind Piroxicam: Mechanism of Action and Therapeutic Benefits. (n.d.). Retrieved from [Link]

  • Piroxicam: Package Insert / Prescribing Information / MOA. (2025, June 4). In Drugs.com. Retrieved from [Link]

  • Mefenamic Acid: Package Insert / Prescribing Info / MOA. (2025, July 2). In Drugs.com. Retrieved from [Link]

  • What is Piroxicam used for? (2024, June 14). In Patsnap Synapse. Retrieved from [Link]

  • Piroxicam. (2025, August 5). In LiverTox - NCBI Bookshelf. Retrieved from [Link]

  • Piroxicam. (n.d.). In Wikipedia. Retrieved January 21, 2026, from [Link]

  • What is the mechanism of Mefenamic Acid? (2024, July 17). In Patsnap Synapse. Retrieved from [Link]

  • Mefenamic Acid. (2025, August 10). In LiverTox - NCBI Bookshelf. Retrieved from [Link]

  • Somchit, M.N., Ahmad, Z., Hussain, M.K., Ab. Hamid, H., Zakaria, Z.A., & Faizah, S. (2009). Selective in vitro cytotoxic effects of piroxicam and mefenamic acid on several cancer cells lines. Research Journal of Pharmacology, 3(1), 15-18. Retrieved from [Link]

  • Mefenamic Acid. (n.d.). In PubChem. Retrieved January 21, 2026, from [Link]

  • Comparison of Piroxicam Pharmacokinetics and Anti-Inflammatory Effect in Rats after Intra-Articular and Intramuscular Administration. (n.d.). Retrieved from [Link]

  • Piroxicam Therapy and CYP2C9 Genotype. (2019, February 11). In Medical Genetics Summaries - NCBI Bookshelf. Retrieved from [Link]

  • Mefenamic Acid. (n.d.). In MeSH - NCBI. Retrieved from [Link]

  • New carboxamide derivatives bearing benzenesulphonamide as a selective COX-II inhibitor: Design, synthesis and structure-activity relationship. (2017, September 18). Arabian Journal of Chemistry. Retrieved from [Link]

  • SYNTHESIS, CHARACTERIZATION AND ANTI-INFLAMMATORY ACTIVITIES OF N-ARYL SUBSTITUTED BENZENESULPHONAMIDE DERIVATIVES. (2020, October 31). ResearchGate. Retrieved from [Link]

  • Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. (n.d.). In PMC - NCBI. Retrieved from [Link]

  • A double-blind comparison of mefenamic acid and piroxicam in acute soft tissue injuries. (n.d.). In PubMed. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Spectroscopic Comparison of Methyl 2-[(phenylsulfonyl)amino]benzoate Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Structural Nuances of Bioactive Scaffolds

In the landscape of modern drug discovery and development, the N-sulfonylated amino acid scaffold holds a prominent position due to its versatile biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Methyl 2-[(phenylsulfonyl)amino]benzoate and its analogs, belonging to the class of N-sulfonylated anthranilates, are of significant interest as intermediates and potential pharmacophores. The precise characterization of these molecules is a cornerstone of ensuring the quality, reproducibility, and ultimately the success of research and development endeavors. The subtle interplay of electronic effects from substituents on both the phenylsulfonyl and benzoate moieties can profoundly influence the molecule's conformation, reactivity, and biological interactions.

This comprehensive guide, designed for researchers, scientists, and drug development professionals, provides an in-depth spectroscopic comparison of this compound and a curated selection of its analogs. We will delve into the nuances of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and UV-Vis spectroscopy, alongside Electrospray Ionization Mass Spectrometry (ESI-MS), to elucidate the structural and electronic characteristics of these compounds. By moving beyond a mere listing of data, this guide will explain the causality behind the observed spectral features, offering field-proven insights into experimental design and data interpretation. Every protocol described is designed to be a self-validating system, ensuring the trustworthiness and integrity of your analytical workflow.

Synthesis of this compound and its Analogs: A General Approach

The synthesis of this compound and its analogs is typically achieved through the nucleophilic substitution reaction between a substituted benzenesulfonyl chloride and methyl anthranilate or a substituted methyl anthranilate. The general reaction scheme is presented below. The choice of base and solvent is critical for optimizing the reaction yield and minimizing side products. Pyridine or triethylamine are commonly used as bases to neutralize the hydrochloric acid formed during the reaction, and dichloromethane or tetrahydrofuran are suitable solvents.

methyl_anthranilate Methyl 2-aminobenzoate (or analog) product This compound (or analog) methyl_anthranilate->product sulfonyl_chloride Phenylsulfonyl chloride (or analog) sulfonyl_chloride->product base Base (e.g., Pyridine) hcl HCl base->hcl Neutralizes solvent Solvent (e.g., CH2Cl2)

Caption: General synthetic scheme for this compound analogs.

For the purpose of this guide, we will focus our comparative analysis on the parent compound and three representative analogs designed to probe the electronic effects of substituents:

  • Analog 1 (Parent): this compound

  • Analog 2 (Electron-Donating Group): Methyl 2-[(4-methylphenylsulfonyl)amino]benzoate

  • Analog 3 (Electron-Withdrawing Group): Methyl 2-[(4-chlorophenylsulfonyl)amino]benzoate

  • Analog 4 (Electron-Withdrawing Group on Benzoate): Methyl 5-nitro-2-[(phenylsulfonyl)amino]benzoate

Experimental Protocols: A Foundation for Reliable Data

The following are detailed, step-by-step methodologies for the key spectroscopic experiments cited in this guide. Adherence to these protocols is crucial for obtaining high-quality, reproducible data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A 400 MHz NMR spectrometer.

Sample Preparation:

  • Accurately weigh 5-10 mg of the analog.

  • Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃).

  • Add tetramethylsilane (TMS) as an internal standard (0.03% v/v).

  • Transfer the solution to a clean, dry 5 mm NMR tube.

¹H NMR Acquisition:

  • Acquire the spectrum at 298 K.

  • Use a standard pulse sequence with a 30-degree pulse angle.

  • Set the spectral width to cover a range of -2 to 12 ppm.

  • Employ a relaxation delay of 1-2 seconds.

  • Accumulate a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition:

  • Acquire the spectrum at 298 K.

  • Use a proton-decoupled pulse sequence.

  • Set the spectral width to cover a range of 0 to 200 ppm.

  • Employ a relaxation delay of 2-5 seconds.

  • Accumulate a larger number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.[1]

Data Processing:

  • Process the raw data using appropriate software.

  • This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to TMS (0.00 ppm).

start Start sample_prep Sample Preparation (5-10 mg in 0.7 mL CDCl3 + TMS) start->sample_prep instrument_setup Instrument Setup (400 MHz Spectrometer, 298 K) sample_prep->instrument_setup h1_acquisition 1H NMR Acquisition (30° pulse, 1-2s delay, 16-32 scans) instrument_setup->h1_acquisition c13_acquisition 13C NMR Acquisition (Proton decoupled, 2-5s delay, >=1024 scans) instrument_setup->c13_acquisition data_processing Data Processing (FT, Phasing, Baseline Correction, Referencing) h1_acquisition->data_processing c13_acquisition->data_processing end End data_processing->end

Caption: Workflow for NMR spectroscopic analysis.

Fourier-Transform Infrared (FTIR) Spectroscopy

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation: A few milligrams of the solid sample are sufficient.

ATR-FTIR Acquisition:

  • Record a background spectrum of the clean, empty ATR crystal.

  • Place a small amount of the solid sample onto the ATR crystal, ensuring good contact.

  • Apply pressure using the built-in clamp to ensure a good interface between the sample and the crystal.

  • Acquire the sample spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Co-add a sufficient number of scans (e.g., 32 or 64) to obtain a high-quality spectrum.[2][3]

Data Processing:

  • The software automatically subtracts the background spectrum from the sample spectrum.

  • Perform baseline correction if necessary.

start Start background_scan Acquire Background Spectrum (Clean ATR Crystal) start->background_scan sample_application Apply Solid Sample to ATR Crystal background_scan->sample_application apply_pressure Apply Pressure with Clamp sample_application->apply_pressure sample_scan Acquire Sample Spectrum (4000-400 cm-1, 4 cm-1 resolution, 32-64 scans) apply_pressure->sample_scan data_analysis Data Analysis (Background Subtraction, Baseline Correction) sample_scan->data_analysis end End data_analysis->end

Caption: Workflow for FTIR-ATR spectroscopic analysis.

UV-Vis Spectroscopy

Instrumentation: A double-beam UV-Vis spectrophotometer.

Sample Preparation:

  • Prepare a stock solution of the analog in a UV-grade solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • From the stock solution, prepare a dilute solution (e.g., 10 µg/mL) in the same solvent. The final concentration should result in an absorbance maximum between 0.5 and 1.5 AU.

UV-Vis Acquisition:

  • Use a matched pair of quartz cuvettes (1 cm path length).

  • Fill both the sample and reference cuvettes with the solvent and record a baseline spectrum.

  • Replace the solvent in the sample cuvette with the sample solution.

  • Scan the sample from 400 nm to 200 nm.[4][5]

Data Processing:

  • The instrument software will automatically subtract the baseline.

  • Identify the wavelength of maximum absorbance (λmax).

start Start sample_prep Sample Preparation (Stock and dilute solutions in UV-grade solvent) start->sample_prep instrument_setup Instrument Setup (Double-beam spectrophotometer, quartz cuvettes) sample_prep->instrument_setup baseline Record Baseline (Solvent in both cuvettes) instrument_setup->baseline sample_scan Scan Sample (400 nm to 200 nm) baseline->sample_scan data_analysis Data Analysis (Identify λmax) sample_scan->data_analysis end End data_analysis->end

Caption: Workflow for UV-Vis spectroscopic analysis.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Instrumentation: A high-resolution mass spectrometer equipped with an electrospray ionization source.

Sample Preparation:

  • Prepare a stock solution of the analog in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Dilute the stock solution to a final concentration of approximately 1-10 µg/mL in the same solvent. A small amount of formic acid (0.1%) can be added to promote protonation for positive ion mode.[6]

ESI-MS Acquisition:

  • Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

  • Acquire the mass spectrum in the positive or negative ion mode, depending on the analyte's properties. For these sulfonamides, negative ion mode is often very sensitive.

  • Set the mass range to cover the expected molecular weight of the analog (e.g., m/z 100-500).

  • For structural confirmation, perform tandem mass spectrometry (MS/MS) on the molecular ion peak.[7]

Data Processing:

  • Analyze the full scan mass spectrum to identify the molecular ion peak ([M+H]⁺ or [M-H]⁻).

  • Interpret the MS/MS fragmentation pattern to confirm the structure.

start Start sample_prep Sample Preparation (1-10 µg/mL in MeOH/MeCN +/- 0.1% formic acid) start->sample_prep instrument_setup Instrument Setup (ESI-MS, positive or negative ion mode) sample_prep->instrument_setup infusion Infuse Sample (5-10 µL/min) instrument_setup->infusion full_scan Acquire Full Scan Mass Spectrum infusion->full_scan msms_scan Acquire MS/MS Spectrum of Molecular Ion full_scan->msms_scan data_analysis Data Analysis (Identify molecular ion, interpret fragmentation) msms_scan->data_analysis end End data_analysis->end

Caption: Workflow for ESI-MS analysis.

Comparative Spectroscopic Analysis

The following sections present a comparative analysis of the expected spectroscopic data for the four selected analogs. While experimental data for these specific compounds may not be readily available in a single comparative source, the interpretations are based on established principles and data from closely related structures.

¹H and ¹³C NMR Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. The chemical shifts (δ) of the protons and carbons are highly sensitive to their local electronic environment.

Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃

Proton AssignmentAnalog 1 (Parent)Analog 2 (-CH₃)Analog 3 (-Cl)Analog 4 (-NO₂)
-OCH₃~3.9~3.9~3.9~4.0
-NH~10.5~10.4~10.6~11.0
Benzoate H-3~7.6~7.6~7.6~8.4
Benzoate H-4~7.1~7.1~7.1~8.0
Benzoate H-5~7.5~7.5~7.5-
Benzoate H-6~8.0~8.0~8.0~8.8
Phenylsulfonyl H-2',6'~7.9~7.8 (d)~7.9 (d)~7.9
Phenylsulfonyl H-3',5'~7.5~7.3 (d)~7.5 (d)~7.5
Phenylsulfonyl H-4'~7.6--~7.6
-CH₃ (on sulfonyl)-~2.4 (s)--

Interpretation of ¹H NMR Data:

  • -OCH₃ and -NH Protons: The methyl ester protons are expected to appear as a sharp singlet around 3.9 ppm. The N-H proton of the sulfonamide is typically broad and downfield, influenced by hydrogen bonding and the electronic nature of the substituents. An electron-withdrawing nitro group in Analog 4 is expected to deshield this proton, shifting it further downfield.

  • Benzoate Ring Protons: The protons on the benzoate ring will exhibit a complex splitting pattern. The electron-withdrawing nitro group in the 5-position of Analog 4 will significantly deshield the adjacent protons (H-4 and H-6), causing them to appear at much higher chemical shifts.

  • Phenylsulfonyl Ring Protons: For the parent and nitro-substituted analogs, the protons on the phenylsulfonyl ring will show complex multiplets. In contrast, the para-substituted analogs (Analog 2 and 3) will exhibit two distinct doublets due to the symmetry of the ring. The electron-donating methyl group in Analog 2 will shield the ortho and meta protons, shifting their signals upfield compared to the parent compound. Conversely, the electron-withdrawing chloro group in Analog 3 will have a deshielding effect. The methyl protons of Analog 2 will appear as a singlet around 2.4 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃

Carbon AssignmentAnalog 1 (Parent)Analog 2 (-CH₃)Analog 3 (-Cl)Analog 4 (-NO₂)
-C=O~168~168~168~167
-OCH₃~52~52~52~53
Benzoate C-1~115~115~115~116
Benzoate C-2~140~140~140~142
Benzoate C-3~122~122~122~128
Benzoate C-4~134~134~134~125
Benzoate C-5~120~120~120~145
Benzoate C-6~132~132~132~135
Phenylsulfonyl C-1'~139~136~138~139
Phenylsulfonyl C-2',6'~127~127~129~127
Phenylsulfonyl C-3',5'~129~130~129~129
Phenylsulfonyl C-4'~133~144~139~133
-CH₃ (on sulfonyl)-~21--

Interpretation of ¹³C NMR Data:

  • Carbonyl and Methyl Carbons: The carbonyl carbon of the ester is expected around 168 ppm, and the methyl carbon around 52 ppm. These are generally less affected by the remote substituents.

  • Benzoate Ring Carbons: The chemical shifts of the benzoate ring carbons are sensitive to the substitution pattern. The carbon bearing the nitro group (C-5) in Analog 4 will be significantly deshielded.

  • Phenylsulfonyl Ring Carbons: The ipso-carbon (C-1') and the carbon bearing the substituent (C-4') on the phenylsulfonyl ring are most affected by the nature of the substituent. The electron-donating methyl group in Analog 2 will cause an upfield shift of C-1' and a downfield shift of C-4' compared to the parent compound. The electron-withdrawing chloro group in Analog 3 will lead to a downfield shift of C-1' and a smaller effect on C-4'.

FTIR Spectroscopy

FTIR spectroscopy provides valuable information about the functional groups present in a molecule. The key vibrational frequencies are indicative of specific bonds and their environment.

Table 3: Key Predicted FTIR Absorption Bands (cm⁻¹)

Functional GroupAnalog 1 (Parent)Analog 2 (-CH₃)Analog 3 (-Cl)Analog 4 (-NO₂)
N-H stretch~3250~3250~3250~3260
C-H stretch (aromatic)~3100-3000~3100-3000~3100-3000~3100-3000
C-H stretch (aliphatic)~2950~2950~2950~2955
C=O stretch (ester)~1700~1695~1705~1710
C=C stretch (aromatic)~1600, ~1480~1600, ~1480~1600, ~1480~1610, ~1490
SO₂ asymmetric stretch~1350~1345~1355~1360
SO₂ symmetric stretch~1160~1155~1165~1170
N-O symmetric stretch---~1340
C-N stretch~1290~1290~1290~1295

Interpretation of FTIR Data:

  • N-H and C=O Stretching: The N-H stretching vibration is expected as a single, relatively sharp band around 3250 cm⁻¹. The C=O stretching of the ester group will be a strong band around 1700 cm⁻¹. Electron-withdrawing groups, such as the nitro group in Analog 4, can slightly increase the C=O stretching frequency due to inductive effects.

  • SO₂ Stretching: The sulfonamide group is characterized by two strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the S=O bonds, typically found around 1350 cm⁻¹ and 1160 cm⁻¹, respectively. Electron-withdrawing groups on either ring can slightly increase these frequencies.

  • Nitro Group Vibrations: Analog 4 will exhibit strong absorption bands corresponding to the asymmetric and symmetric stretching of the nitro group, typically around 1530 cm⁻¹ and 1340 cm⁻¹, respectively.

UV-Vis Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The position of the maximum absorbance (λmax) is influenced by the extent of conjugation and the presence of auxochromes and chromophores.

Table 4: Predicted UV-Vis Absorption Maxima (λmax, nm) in Methanol

AnalogPredicted λmax 1 (nm)Predicted λmax 2 (nm)
Analog 1 (Parent)~240~280
Analog 2 (-CH₃)~245~285
Analog 3 (-Cl)~242~282
Analog 4 (-NO₂)~250~320

Interpretation of UV-Vis Data:

  • π → π* Transitions: The observed absorption bands are primarily due to π → π* transitions within the aromatic rings.

  • Effect of Substituents: The electron-donating methyl group in Analog 2 is expected to cause a slight bathochromic (red) shift in λmax compared to the parent compound. The electron-withdrawing chloro group in Analog 3 may cause a slight hypsochromic (blue) shift or have a minimal effect. The presence of the strongly chromophoric and electron-withdrawing nitro group in Analog 4, in conjugation with the benzoate ring, is expected to cause a significant bathochromic shift of the longer wavelength absorption band.

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is a soft ionization technique that provides information about the molecular weight of the analyte. Tandem MS (MS/MS) can be used to fragment the molecular ion, providing structural information.

Table 5: Predicted m/z Values for Molecular Ions

AnalogMolecular FormulaExact MassPredicted [M-H]⁻
Analog 1 (Parent)C₁₄H₁₃NO₄S291.0565290.0488
Analog 2 (-CH₃)C₁₅H₁₅NO₄S305.0722304.0645
Analog 3 (-Cl)C₁₄H₁₂ClNO₄S325.0176324.0099
Analog 4 (-NO₂)C₁₄H₁₂N₂O₆S336.0416335.0339

Interpretation of ESI-MS and MS/MS Data:

  • Molecular Ion: In negative ion mode, the deprotonated molecule [M-H]⁻ is expected to be the base peak. High-resolution mass spectrometry can confirm the elemental composition of the analogs.

  • Fragmentation Pattern: The fragmentation of these sulfonamides upon collision-induced dissociation (CID) is expected to involve characteristic losses. A common fragmentation pathway for arylsulfonamides is the loss of SO₂ (64 Da). Other expected fragmentations include cleavage of the S-N bond and the C-S bond. For Analog 4, the loss of the nitro group (NO₂, 46 Da) is also a likely fragmentation pathway.

Conclusion: A Multi-faceted Approach to Structural Elucidation

This guide has provided a comprehensive framework for the spectroscopic comparison of this compound and its analogs. By systematically applying NMR, FTIR, UV-Vis, and ESI-MS, researchers can gain a detailed understanding of the structural and electronic properties of these important molecules. The predicted data and interpretations presented herein serve as a valuable reference for identifying these compounds and for understanding the influence of substituents on their spectroscopic signatures. The detailed experimental protocols provide a robust foundation for acquiring high-quality, reliable data, which is paramount for the integrity of any research or development program. As the demand for novel and effective therapeutic agents continues to grow, the rigorous application of these analytical techniques will remain an indispensable tool in the arsenal of the modern scientist.

References

  • Sample Preparation Protocol for ESI Accurate Mass Service. University of Oxford. Available at: [Link]

  • Electrospray Ionization (ESI) Mass Spectrometry. Physics LibreTexts. Available at: [Link]

  • Mastering ESI Analysis: A Comprehensive Guide. Bluehill. Available at: [Link]

  • Supporting Information for "Transition metal-free oxidative esterification of benzylic alcohols in aqueous medium". The Royal Society of Chemistry. Available at: [Link]

  • An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules. Available at: [Link]

  • Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds. Analytical Chemistry. Available at: [Link]

  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
  • Acquiring 1H and 13C Spectra. In Optimizing NMR Methods for Structure Elucidation. The Royal Society of Chemistry. Available at: [Link]

  • A Simple Method for Measuring Long-Range 1H−13C Coupling Constants in Organic Molecules. The Journal of Organic Chemistry. Available at: [Link]

  • 13C-NMR Spectroscopy. Chemistry LibreTexts. Available at: [Link]

  • How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. ResearchGate. Available at: [Link]

  • ATR-FTIR characterization of organic functional groups and inorganic ions in ambient aerosols at a rural site. Atmospheric Environment. Available at: [Link]

  • Sample Preparation – FT-IR/ATR. Polymer Chemistry Characterization Lab, Virginia Tech. Available at: [Link]

  • ATR-FTIR Spectroscopy Basics. Mettler Toledo. Available at: [Link]

  • FTIR Analysis Beginner's Guide: Interpreting Results. Innovatech Labs. Available at: [Link]

  • UV-Visible Spectrophotometric Method and Validation of Organic Compounds. European Journal of Engineering and Technology Research. Available at: [Link]

  • A UV spectroscopic method for monitoring aromatic hydrocarbons dissolved in water. ResearchGate. Available at: [Link]

  • Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. University of Texas at Dallas. Available at: [Link]

  • The Basics of UV-Vis Spectrophotometry. Agilent. Available at: [Link]

  • What is UV-Vis Spectroscopy? And How Does It Apply To Conjugation?. Master Organic Chemistry. Available at: [Link]

  • 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. International Journal of Molecular Sciences. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Characterizing the In Vitro Activity of Methyl 2-[(phenylsulfonyl)amino]benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Methyl 2-[(phenylsulfonyl)amino]benzoate is a member of the sulfonamide family, a class of compounds renowned for a wide spectrum of biological activities.[1][2] The core structure, featuring a sulfonyl group connected to an amine, is a privileged scaffold in medicinal chemistry.[2] Historically, sulfonamides were among the first synthetic antimicrobial agents and continue to be a cornerstone of many therapeutic agents.[1] Their applications have expanded to include anticancer, anti-inflammatory, and enzyme inhibitory roles.[2][3][4]

This guide provides a comprehensive framework for the initial in vitro characterization of this compound. We will explore a panel of assays to elucidate its potential bioactivity, comparing its performance against established compounds in each class. This document is intended for researchers, scientists, and drug development professionals seeking to understand the biological potential of this and similar molecules.

The structure of this guide is designed to logically progress from broad-spectrum screening to more specific enzymatic assays, providing a clear path for characterizing a novel sulfonamide derivative.

Part 1: Initial Cytotoxicity and Anticancer Screening

A fundamental first step in characterizing any new chemical entity is to assess its general cytotoxicity. This provides a baseline understanding of the compound's effect on cell viability and can indicate potential for anticancer activity. A common and straightforward method for this is the MTT assay.

The MTT Assay for General Cytotoxicity and Anticancer Potential

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Experimental Protocol: MTT Assay
  • Cell Culture:

    • Culture human cancer cell lines (e.g., MCF-7 for breast cancer, HT-29 for colorectal cancer, and BxPC-3 for pancreatic cancer) and a normal human cell line (e.g., WI-38 lung fibroblasts) in appropriate media until they reach ~80% confluency.[5]

    • Trypsinize and seed the cells into 96-well plates at a density of 5,000-10,000 cells per well.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions to create a range of concentrations (e.g., 0.1 µM to 100 µM).

    • Treat the cells with the various concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

    • Incubate for 24 to 72 hours.[5]

  • MTT Addition and Incubation:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C.

  • Formazan Solubilization and Measurement:

    • Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 10 minutes.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the viability against the compound concentration and determine the IC50 (the concentration at which 50% of cell growth is inhibited).

Visualization of the MTT Assay Workflow

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture 1. Culture and Seed Cells (e.g., MCF-7, HT-29) Compound_Prep 2. Prepare Serial Dilutions of Test Compound Treatment 3. Treat Cells with Compound (24-72h Incubation) Cell_Culture->Treatment MTT_Addition 4. Add MTT Reagent (4h Incubation) Treatment->MTT_Addition Solubilization 5. Solubilize Formazan (DMSO) MTT_Addition->Solubilization Read_Absorbance 6. Read Absorbance (570 nm) Solubilization->Read_Absorbance Calculate_IC50 7. Calculate IC50 Value Read_Absorbance->Calculate_IC50

Caption: Workflow of the MTT assay for determining cytotoxicity.

Comparative Data and Interpretation

The performance of this compound should be compared against a standard chemotherapeutic agent and a structurally similar but inactive compound.

CompoundCell LineIC50 (µM) after 72h
This compound MCF-7Experimental Data
HT-29Experimental Data
WI-38Experimental Data
Doxorubicin (Positive Control)MCF-7~0.5
HT-29~0.8
WI-38~0.2
Methyl 2-aminobenzoate (Structural Analog)MCF-7>100
HT-29>100
WI-38>100

A potent and selective anticancer compound would exhibit a low IC50 value in cancer cell lines (MCF-7, HT-29) and a significantly higher IC50 in the normal cell line (WI-38).

Part 2: Antimicrobial Activity Screening

Given the historical significance of sulfonamides as antibiotics, it is crucial to assess the antimicrobial properties of this compound.[1] The primary assay for this is the determination of the Minimum Inhibitory Concentration (MIC).

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[6]

Experimental Protocol: Broth Microdilution MIC Assay
  • Bacterial Strain Preparation:

    • Culture bacterial strains, including Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, in appropriate broth overnight.[1]

    • Dilute the culture to a standardized concentration of approximately 5 x 10^5 CFU/mL.[6]

  • Compound Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform two-fold serial dilutions in a 96-well microtiter plate containing broth to achieve a range of concentrations.[6]

  • Inoculation and Incubation:

    • Add the standardized bacterial inoculum to each well.

    • Include a positive control (bacteria with no compound) and a negative control (broth only).

    • Use a known antibiotic like Sulfamethoxazole as a reference compound.

    • Incubate the plates at 37°C for 18-24 hours.[6]

  • MIC Determination:

    • The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.[6]

Visualization of the MIC Assay Workflow

MIC_Workflow cluster_prep Preparation cluster_incubation Inoculation & Incubation cluster_analysis Analysis Compound_Dilution 1. Serial Dilution of Test Compound in 96-well plate Bacterial_Inoculum 2. Prepare Standardized Bacterial Inoculum Inoculation 3. Inoculate Wells with Bacteria Compound_Dilution->Inoculation Incubation 4. Incubate at 37°C for 18-24h Inoculation->Incubation Visual_Inspection 5. Visually Inspect for Bacterial Growth Incubation->Visual_Inspection Determine_MIC 6. Identify Lowest Concentration with No Growth (MIC) Visual_Inspection->Determine_MIC

Caption: Workflow for the broth microdilution MIC assay.

Comparative Data and Interpretation

The MIC values will determine the potency of the compound against different bacterial species.

CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)
This compound Experimental DataExperimental Data
Sulfamethoxazole (Positive Control)16-648-32
Phenylsulfonamide (Structural Analog)>256>256

Lower MIC values indicate greater antibacterial potency. A broad-spectrum agent will have low MICs against both Gram-positive and Gram-negative bacteria.

Part 3: Enzyme Inhibition Assays

Many sulfonamides exert their therapeutic effects by inhibiting specific enzymes.[2] Based on literature for related compounds, α-glucosidase and urease are plausible targets.[2]

α-Glucosidase Inhibition Assay

This assay is relevant for screening potential anti-diabetic agents. α-Glucosidase is an enzyme that breaks down complex carbohydrates into glucose. Its inhibition can help control postprandial hyperglycemia.

Experimental Protocol: α-Glucosidase Inhibition
  • Reaction Mixture Preparation:

    • In a 96-well plate, add phosphate buffer (pH 6.8), α-glucosidase enzyme solution, and various concentrations of this compound.

    • Use Acarbose as a positive control.

  • Pre-incubation:

    • Incubate the mixture at 37°C for 15 minutes.

  • Substrate Addition and Incubation:

    • Initiate the reaction by adding the substrate, p-nitrophenyl-α-D-glucopyranoside (PNPG).

    • Incubate at 37°C for 30 minutes.

  • Reaction Termination and Measurement:

    • Stop the reaction by adding sodium carbonate (Na2CO3).

    • Measure the absorbance of the released p-nitrophenol at 405 nm.

  • Data Analysis:

    • Calculate the percentage of enzyme inhibition.

    • Determine the IC50 value.

Urease Inhibition Assay

Urease is an enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide. It is a virulence factor for some pathogenic bacteria, such as Helicobacter pylori.

Experimental Protocol: Urease Inhibition
  • Reaction Mixture Preparation:

    • In a 96-well plate, add buffer solution, urease enzyme solution, and various concentrations of this compound.

    • Use Thiourea as a positive control.[2]

  • Pre-incubation:

    • Incubate the mixture at 30°C for 15 minutes.

  • Substrate Addition and Incubation:

    • Add urea solution to each well and incubate for 30 minutes at 30°C.

  • Ammonia Quantification:

    • Add phenol reagent and alkali reagent to each well to quantify the amount of ammonia produced.

    • Incubate for 50 minutes at 30°C.

  • Measurement and Analysis:

    • Measure the absorbance at 630 nm.

    • Calculate the percentage of inhibition and determine the IC50 value.

Comparative Data for Enzyme Inhibition
Compoundα-Glucosidase IC50 (µM)Urease IC50 (µM)
This compound Experimental DataExperimental Data
Acarbose (Positive Control)~750N/A
Thiourea (Positive Control)N/A~22

Lower IC50 values indicate more potent enzyme inhibition.

Conclusion

This guide outlines a systematic approach to the initial in vitro characterization of this compound. By employing these standardized assays, researchers can efficiently screen for cytotoxicity, anticancer potential, antimicrobial activity, and specific enzyme inhibition. The comparative framework presented allows for the objective assessment of the compound's performance against known standards. The results from these assays will provide a solid foundation for further investigation, including mechanism of action studies and subsequent in vivo testing, ultimately clarifying the therapeutic potential of this novel sulfonamide.

References
  • Al-Fahd, F. N., et al. (2023). Synthesis, structural studies, and inhibitory potential of selected sulfonamide analogues: insights from in silico and in vitro analyses. PubMed Central. Available at: [Link]

  • Yilmaz, I., et al. (2025). Synthesis and Bioactivity Evaluation of Novel Sulfonamide-1,2,3-Triazole Hybrids: In Vitro and In Silico Studies. Chemical Biology & Drug Design. Available at: [Link]

  • Khan, I., et al. (2022). Synthesis, In Vitro Anti-Microbial Analysis and Molecular Docking Study of Aliphatic Hydrazide-Based Benzene Sulphonamide Derivatives as Potent Inhibitors of α-Glucosidase and Urease. Molecules. Available at: [Link]

  • Al-Warhi, T., et al. (2022). Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development. International Journal of Molecular Sciences. Available at: [Link]

  • PubChem. (n.d.). 5-Methyl-2-((phenylsulfonyl)amino)benzoic acid. Available at: [Link]

  • PubChem. (n.d.). Methyl 2-(((aminocarbonyl)amino)sulfonyl)benzoate. Available at: [Link]

  • Lee, S., et al. (2020). Evaluating cytotoxicity of methyl benzoate in vitro. Pesticide Biochemistry and Physiology. Available at: [Link]

  • Mustafa, G., et al. (2011). Methyl 4-{[(4-methylphenyl)sulfonyl]amino}benzoate. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]

  • Google Patents. (2014). Method for preparing methyl 4-amino-5-ethylsulfonyl-2-methoxybenzoate.
  • Arshad, S., et al. (2010). Methyl 5-bromo-2-[methyl(methylsulfonyl)amino]benzoate. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]

  • Kim, Y. H., et al. (2016). In vitro quantitative determination of the concentration of the polymerization agent methyl 2-benzoylbenzoate in intravenous injection solution and the cytotoxic effects of the chemical on normal human peripheral blood mononuclear cells. Toxicology and Industrial Health. Available at: [Link]

  • Zareba, P., et al. (2022). Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction. Molecules. Available at: [Link]

  • Almanza-Perez, J. C., et al. (2018). Synthesis of Amino Acid–Naphthoquinones and In Vitro Studies on Cervical and Breast Cell Lines. Molecules. Available at: [Link]

  • Amanote Research. (n.d.). Methyl 2-[(Methylsulfonyl)(propyl)amino]benzoate. Available at: [Link]

Sources

A Senior Application Scientist's Guide to the Structure-Activity Relationship of Methyl 2-[(phenylsulfonyl)amino]benzoate Analogs as Anticancer Agents

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The chemical scaffold of Methyl 2-[(phenylsulfonyl)amino]benzoate, a compound rooted in the well-established pharmacophores of anthranilic acid and benzenesulfonamide, represents a promising but underexplored territory in the development of novel anticancer therapeutics. The sulfonamide moiety is a cornerstone in medicinal chemistry, featured in a wide array of approved drugs with activities ranging from antibacterial to anticancer.[1] This guide provides a comprehensive analysis of the structure-activity relationship (SAR) for this class of compounds, focusing on how targeted chemical modifications influence their cytotoxic potential. We will dissect the core scaffold, compare the known activities of key analogs, and provide detailed, field-tested protocols for their synthesis and biological evaluation. By integrating experimental data with mechanistic insights, this document serves as a technical resource for researchers, scientists, and drug development professionals dedicated to advancing oncology pipelines.

Introduction: The Anthranilic Acid-Sulfonamide Hybrid Scaffold

The convergence of an anthranilic acid moiety with a sulfonamide linker creates a molecular architecture of significant interest in medicinal chemistry. Anthranilic acid (o-aminobenzoic acid) and its derivatives are known pharmacophores essential for various biological activities.[2] When derivatized into sulfonamides, these compounds have been reported to act as inhibitors of critical cancer-related enzymes such as methionine aminopeptidase-2 (MetAP-2) and matrix metalloproteinases (MMPs).[2]

The core structure, this compound, combines three key features:

  • The Methyl Anthranilate Platform: An aromatic ring system with ortho-amino and methyl ester functionalities that provide a rigid backbone and specific vectors for substitution.

  • The Sulfonamide Linker (-SO₂NH-): A critical functional group known to engage in key hydrogen bonding interactions with numerous biological targets. Its acidic N-H proton and the strongly electron-withdrawing sulfonyl group are pivotal for target binding and overall molecular properties.[3]

  • The Phenylsulfonyl Group: An aromatic ring that can be readily substituted to probe various regions of a target's binding pocket, modulating properties like hydrophobicity, electronics, and steric bulk.

The primary anticancer mechanisms associated with related sulfonamide compounds include the inhibition of carbonic anhydrases, which are crucial for tumor pH regulation, and the disruption of microtubule dynamics through tubulin polymerization inhibition.[4][5] This guide will focus on the cytotoxic effects of this scaffold, using available data to build a predictive SAR model for future drug design endeavors.

Core Scaffold Analysis and Comparative SAR of Analogs

The exploration of the structure-activity relationship for this scaffold hinges on systematic modifications to the phenylsulfonyl ring. While comprehensive quantitative data across multiple cancer cell lines for the methyl ester series is not extensively documented in a single study, valuable insights can be drawn from studies on the corresponding carboxylic acid analogs (anthranilic acid sulfonamides). A key study provides a foundational understanding of how substituents on the phenylsulfonyl ring influence cytotoxicity against the human T-cell acute lymphoblastic leukemia cell line, MOLT-3.[2]

Key Insight: The Role of Electronics in Cytotoxic Activity

The primary determinant of activity for this class of compounds appears to be the electronic nature of the substituent on the phenylsulfonyl ring. Experimental evidence suggests a clear trend: electron-withdrawing groups enhance cytotoxic activity, while electron-donating groups diminish it.[2] This causality stems from the sulfonamide linker; an electron-withdrawing group on the phenyl ring increases the acidity of the sulfonamide N-H proton, making it a more effective hydrogen bond donor. This enhanced interaction with the biological target likely translates to greater inhibitory potency.

The following diagram illustrates the key pharmacophoric regions of the molecule and the proposed SAR trends.

SAR_summary cluster_0 This compound Scaffold cluster_1 Structure-Activity Relationship (SAR) cluster_2 Key Findings mol Scaffold R_group R Group (Substituent) on Phenylsulfonyl Ring activity Anticancer Activity R_group->activity Modulates ewg Electron-Withdrawing Groups (e.g., -NO2, -Cl) increase INCREASED Activity ewg->increase edg Electron-Donating Groups (e.g., -OCH3, -CH3) decrease DECREASED Activity edg->decrease

Caption: Key SAR principles for the this compound scaffold.

Comparative Data on Anthranilic Acid Sulfonamide Analogs

The table below summarizes the experimental findings for a series of anthranilic acid sulfonamides, highlighting the impact of para-substitution on the phenylsulfonyl ring on their biological activities. The data is synthesized from a study by Muhammad et al., which provides a clear, albeit semi-quantitative, comparison.[2]

Compound IDR-Group (para-position)Electronic EffectCytotoxicity vs. MOLT-3 Cells[2]Antifungal Activity vs. C. albicans[2]
1 (Parent) -HNeutralModerateModerate Inhibition (25-50%)
2 -NO₂Strong Electron-WithdrawingHighest Moderate Inhibition (25-50%)
3 -ClElectron-WithdrawingHighModerate Inhibition (25-50%)
4 -OCH₃Electron-DonatingInactiveModerate Inhibition (25-50%)
5 -CH₃Weak Electron-DonatingLowModerate Inhibition (25-50%)

Note: The cytotoxicity data is qualitative ("Highest", "High", "Moderate", "Low", "Inactive") as reported in the source study's discussion. The antifungal activity was reported as a percentage range of inhibition at a concentration of 4 µg/mL.

This comparative data strongly supports the hypothesis that electron-withdrawing substituents at the para-position of the phenylsulfonyl ring are critical for enhancing the cytotoxic potential of this scaffold. The nitro-substituted analog (2 ) emerged as the most potent cytotoxic agent in the series.[2]

Potential Mechanism of Action: Tubulin Polymerization Inhibition

While the exact molecular target for this specific series of anthranilates has not been definitively elucidated, a prominent mechanism for many anticancer sulfonamides is the inhibition of tubulin polymerization.[4] Microtubules are essential components of the cellular cytoskeleton, playing a critical role in mitosis.[6] Agents that interfere with microtubule dynamics can arrest the cell cycle in the G2/M phase, leading to apoptosis.

The proposed mechanism involves the binding of the sulfonamide-based inhibitor to the colchicine-binding site on β-tubulin. This binding event disrupts the assembly of α- and β-tubulin heterodimers into microtubules, effectively halting cell division.

The following diagram illustrates this proposed signaling pathway.

Tubulin_Inhibition_Pathway cluster_scaffold Inhibitor cluster_tubulin Tubulin Dynamics cluster_cellcycle Cellular Process Inhibitor This compound Analog Tubulin α/β-Tubulin Heterodimers Inhibitor->Tubulin Binds to Colchicine Site Microtubules Microtubule Polymer Tubulin->Microtubules Polymerization MitoticSpindle Mitotic Spindle Formation Tubulin->MitoticSpindle Required for Microtubules->Tubulin Depolymerization CellCycle G2/M Phase Arrest MitoticSpindle->CellCycle Disruption leads to Apoptosis Apoptosis (Cell Death) CellCycle->Apoptosis

Caption: Proposed mechanism of action via tubulin polymerization inhibition.

Experimental Methodologies & Protocols

To ensure scientific integrity and reproducibility, this section details the standard protocols for the synthesis of these analogs and their evaluation in a relevant biological assay.

General Synthesis Protocol for Methyl 2-[(arylsulfonyl)amino]benzoate Analogs

The synthesis of the title compounds is typically achieved through a straightforward sulfonamidation reaction. The causality behind this choice is its high efficiency and reliability for forming the crucial S-N bond.

Workflow Diagram:

Synthesis_Workflow Start Starting Materials: - Methyl 2-aminobenzoate - Substituted Arylsulfonyl Chloride Reaction Reaction Vessel: - Solvent: Pyridine or DCM - Base: Pyridine or Triethylamine - Conditions: 0°C to RT Start->Reaction Workup Aqueous Workup: - Acidification (e.g., HCl) - Extraction (e.g., Ethyl Acetate) Reaction->Workup Purification Purification: - Column Chromatography or Recrystallization Workup->Purification Characterization Characterization: - NMR (1H, 13C) - Mass Spectrometry - Purity (HPLC) Purification->Characterization Final Pure Product Characterization->Final

Caption: General experimental workflow for the synthesis of target compounds.

Step-by-Step Protocol:

  • Dissolution: Dissolve Methyl 2-aminobenzoate (1.0 equivalent) in a suitable solvent such as pyridine or dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0°C in an ice bath.

  • Addition of Sulfonyl Chloride: To the cooled solution, add the desired substituted arylsulfonyl chloride (1.1 equivalents) portion-wise over 10-15 minutes. If using DCM as a solvent, add a base such as triethylamine (1.2 equivalents) to act as an acid scavenger.

  • Reaction: Allow the reaction mixture to stir at 0°C for 30 minutes, then warm to room temperature and continue stirring for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching and Extraction: Upon completion, cool the mixture and slowly add cold 1N aqueous HCl to neutralize the base and precipitate the product. If a precipitate forms, it can be filtered, washed with water, and dried. Alternatively, extract the aqueous mixture with an organic solvent like ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/hexane) to yield the pure Methyl 2-[(arylsulfonyl)amino]benzoate analog.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). Assess purity using HPLC.

In Vitro Tubulin Polymerization Inhibition Assay (Fluorescence-Based)

This protocol provides a robust method for quantifying the effect of test compounds on tubulin polymerization, a key indicator for this class of anticancer agents. The choice of a fluorescence-based assay offers high sensitivity and is well-suited for a 96-well plate format, enabling higher throughput screening compared to traditional turbidity assays.[7]

Step-by-Step Protocol:

  • Reagent Preparation:

    • Reconstitute lyophilized, >99% pure tubulin protein (e.g., from porcine brain) in General Tubulin Buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA) to a final concentration of 4 mg/mL on ice.

    • Prepare a polymerization buffer containing General Tubulin Buffer supplemented with 1 mM GTP and 10% glycerol.

    • Prepare a fluorescent reporter solution (e.g., DAPI) in General Tubulin Buffer.

    • Prepare test compounds and a positive control (e.g., Nocodazole for inhibition, Paclitaxel for stabilization) in an appropriate solvent (e.g., DMSO), and then dilute to final concentrations in polymerization buffer. Ensure the final DMSO concentration is ≤1% to avoid solvent interference.

  • Assay Setup (96-well plate):

    • Pre-warm a black, opaque 96-well plate to 37°C.

    • To each well, add the test compound or control solution. Include wells for "no inhibitor" (vehicle control) and "no tubulin" (background) controls.

    • Initiate the polymerization reaction by adding the cold tubulin solution to each well, bringing the final tubulin concentration to ~2 mg/mL. The final volume should be consistent across all wells (e.g., 50-100 µL).

  • Data Acquisition:

    • Immediately place the 96-well plate into a fluorescence plate reader pre-heated to 37°C.

    • Measure the fluorescence intensity (e.g., Excitation: 360 nm, Emission: 420-450 nm for DAPI) every 60 seconds for 60 minutes.

  • Data Analysis:

    • Subtract the background fluorescence (wells with no tubulin) from all readings.

    • Plot fluorescence intensity versus time for each concentration of the test compound.

    • The inhibitory effect is determined by the reduction in the polymerization rate (slope of the growth phase) or the final steady-state fluorescence level compared to the vehicle control.

    • Calculate the IC₅₀ value, which is the concentration of the compound that inhibits tubulin polymerization by 50%, by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Discussion & Future Perspectives

The structure-activity relationship for this compound analogs is strongly guided by the electronic properties of the substituent on the phenylsulfonyl ring. The clear evidence that electron-withdrawing groups like -NO₂ and -Cl enhance cytotoxicity provides a rational starting point for the design of more potent analogs.[2] This is likely due to the increased acidity of the sulfonamide proton, leading to stronger interactions with the biological target.

The primary limitation in the current body of knowledge is the lack of extensive quantitative data for a broad series of these specific methyl esters against a panel of human cancer cell lines. Future work should focus on synthesizing a library of analogs with diverse electronic and steric properties at the ortho-, meta-, and para-positions of the phenylsulfonyl ring. These compounds should then be evaluated in cytotoxicity assays against multiple cancer cell lines (e.g., breast, colon, lung) to establish a quantitative structure-activity relationship (QSAR).

Furthermore, mechanistic studies are crucial. While tubulin polymerization inhibition is a plausible mechanism, it must be experimentally verified for this specific scaffold. Direct evidence from tubulin polymerization assays, cell cycle analysis showing G2/M arrest, and immunofluorescence studies visualizing microtubule disruption would provide the necessary validation. Investigating inhibition of other known sulfonamide targets, such as carbonic anhydrase IX, would also be a valuable line of inquiry.

Conclusion

The this compound scaffold represents a viable platform for the development of novel anticancer agents. The structure-activity relationship is clearly influenced by the electronic nature of substituents on the phenylsulfonyl moiety, with electron-withdrawing groups conferring superior cytotoxic activity. This foundational knowledge, combined with the robust synthetic and analytical protocols outlined in this guide, provides a clear path forward for researchers. The systematic synthesis and evaluation of new analogs, coupled with in-depth mechanistic studies, hold significant promise for optimizing this scaffold into a clinically relevant therapeutic candidate.

References

  • Bhadauria, V. S., Sravanthi, V., Kumar, S., Das, D., De Clercq, E., Schols, D., Tokuda, H., & Karki, S. S. (2017). Synthesis and Cytotoxic Evaluation of Some 2-{4-[(2-Oxo-1,2-Dihydro-3H-Indol-3-Ylidene)Methyl] Phenoxy}-N-Phenylacetamide. Acta Poloniae Pharmaceutica, 74(1), 137–145.
  • Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay Kit (Absorbance based, >99% pure tubulin). Retrieved from [Link]

  • Ghorab, M. M., Ragab, F. A., & Hamed, M. M. (2009). Design, synthesis and anticancer evaluation of novel tetrahydroquinoline derivatives containing sulfonamide moiety. European Journal of Medicinal Chemistry, 44(10), 4211-4217.
  • Hamel, E. (2003). Measurement of in vitro microtubule polymerization by turbidity and fluorescence. Methods in Molecular Medicine, 84, 1-11.
  • Kamal, A., Reddy, J. S., Bharathi, E. V., & Dastagiri, D. (2008). Base-free monosulfonylation of amines using tosyl or mesyl chloride in water. Tetrahedron Letters, 49(2), 348-353.
  • Levin, J. I., Du, M. T., DiJoseph, J. F., Killar, L. M., Sung, A., & Walter, T. (2001). The discovery of anthranilic acid-based MMP inhibitors. Part 1: SAR of the 3-position. Bioorganic & Medicinal Chemistry Letters, 11(2), 235-238.
  • Mengelers, M. J., Hougee, P. E., Janssen, L. H., & Van Miert, A. S. (1997). Structure-activity relationships between antibacterial activities and physicochemical properties of sulfonamides. Journal of Veterinary Pharmacology and Therapeutics, 20(4), 276-283.
  • Muhammad, T. S. T., Chokpa, M., Tuntiwechapikul, W., & Tadtong, S. (2011). Investigation on biological activities of anthranilic acid sulfonamide analogs. EXCLI Journal, 10, 155–161.
  • Pansare, D. N., & Shelke, R. N. (2019). Synthesis and Anticancer Evaluation of Benzenesulfonamide Derivatives. In Heterocycles - Synthesis and Biological Activities. IntechOpen.
  • Park, K. D., et al. (2021). Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymerization Inhibitors. ACS Medicinal Chemistry Letters, 12(6), 957–964.
  • Sławiński, J., et al. (2020). Synthesis, Antitumor Evaluation, Molecular Modeling and Quantitative Structure–Activity Relationship (QSAR) of Novel 2-[(4-Amino-6-N-substituted-1,3,5-triazin-2-yl)methylthio]-4-chloro-5-methyl-N-(1H-benzo[d]imidazol-2(3H)-ylidene)Benzenesulfonamides. International Journal of Molecular Sciences, 21(8), 2924.
  • Tomorowicz, Ł., et al. (2020). New 2-[(4-Amino-6-N-substituted-1,3,5-triazin-2-yl)methylthio]-N-(imidazolidin-2-ylidene)
  • Wang, L., et al. (2019). Discovery of Novel 3,4-Dihydro-2(1H)-Quinolinone Sulfonamide Derivatives as New Tubulin Polymerization Inhibitors with Anti-Cancer Activity. Molecules, 24(21), 3878.
  • Muhammad, T. S. T., Chokpa, M., Tuntiwechapikul, W., & Tadtong, S. (2011). Investigation on biological activities of anthranilic acid sulfonamide analogs. EXCLI Journal, 10, 155–161. Available from: [Link]

  • Shahlaei, M., et al. (2010). QSAR study of anthranilate sulfonamide derivatives as methionine aminopeptidase-2 inhibitors. Journal of the Serbian Chemical Society, 75(11), 1519-1531.
  • Singh, P., & Kaur, M. (2014). Recent developments in tubulin polymerization inhibitors: An overview. European Journal of Medicinal Chemistry, 87, 800-832.
  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181.
  • Zhang, H., et al. (2012). Design, Synthesis and Biological Evaluation of N-phenylsulfonylnicotinamide Derivatives as Novel Antitumor Inhibitors. Bioorganic & Medicinal Chemistry, 20(4), 1411-1416.
  • Bonne, D., et al. (1985). 4',6-Diamidino-2-phenylindole, a fluorescent probe for tubulin polymerization. Journal of Biological Chemistry, 260(5), 2819-2825.

Sources

A Comparative Benchmarking Guide: Methyl 2-[(phenylsulfonyl)amino]benzoate Against Established Carbonic Anhydrase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a superfamily of zinc-containing metalloenzymes that play a pivotal role in fundamental physiological processes.[1][2] They catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton, a reaction essential for respiration, pH homeostasis, and various biosynthetic pathways.[1][2][3] The involvement of specific CA isoforms in the pathophysiology of a range of diseases, including glaucoma, epilepsy, and particularly cancer, has established them as significant therapeutic targets.[1][4][5]

Tumor-associated isoforms, such as Carbonic Anhydrase IX (CA IX), are predominantly expressed in response to hypoxia and contribute to the acidic tumor microenvironment, which facilitates tumor growth, invasion, and metastasis.[3][5][6][7][8] This has spurred the development of CA inhibitors (CAIs) as potential anticancer agents.[6][9][10] The sulfonamide class of compounds represents a major and extensively studied group of CAIs.[6]

This guide provides a comprehensive benchmarking analysis of a novel sulfonamide derivative, Methyl 2-[(phenylsulfonyl)amino]benzoate, against well-characterized, clinically relevant carbonic anhydrase inhibitors. We will delve into the mechanistic rationale for this comparison, provide detailed experimental protocols for a head-to-head evaluation, and present illustrative data to guide researchers in the fields of drug discovery and chemical biology.

Compound Profiles: The Challenger and the Champions

Investigational Compound: this compound

This compound is a member of the aromatic sulfonamide family. Its structural features, particularly the presence of the sulfonamide group, strongly suggest its potential as a carbonic anhydrase inhibitor. The core hypothesis is that the sulfonamide moiety will interact with the zinc ion in the active site of carbonic anhydrases, leading to the inhibition of their catalytic activity.

Established Inhibitors for Benchmarking:

To provide a robust comparative assessment, we have selected the following well-established carbonic anhydrase inhibitors:

  • Acetazolamide: A non-selective, first-generation sulfonamide CAI widely used in the treatment of glaucoma, epilepsy, and acute mountain sickness. It serves as a classic reference compound in CA inhibition studies.

  • Dorzolamide: A topically administered sulfonamide CAI primarily used for the treatment of glaucoma. It exhibits a higher affinity for CA II compared to CA I.

  • Brinzolamide: Another topical sulfonamide CAI for glaucoma, with a high affinity for CA II.

  • Topiramate: An anticonvulsant drug that also possesses weak carbonic anhydrase inhibitory activity, particularly against CA II and CA IV.

These compounds provide a spectrum of potencies and selectivities, offering a comprehensive baseline against which to evaluate the performance of this compound.

Mechanism of Action: A Tale of Two Scaffolds

The primary mechanism of action for sulfonamide-based carbonic anhydrase inhibitors involves the binding of the deprotonated sulfonamide group to the Zn(II) ion in the enzyme's active site. This interaction displaces a water molecule or hydroxide ion that is crucial for the catalytic cycle, thereby blocking the enzyme's ability to hydrate carbon dioxide.

In contrast, non-sulfonamide inhibitors, such as coumarins, employ a different inhibitory mechanism. They are believed to bind in a manner that does not directly involve the zinc ion, but rather occludes the entrance to the active site, preventing substrate access. While this guide focuses on sulfonamide comparators, understanding this alternative mechanism is crucial for appreciating the nuances of CA inhibitor design and for interpreting selectivity profiles.

Experimental Benchmarking Protocols

To objectively compare this compound with the selected known inhibitors, a series of in vitro and cell-based assays should be performed. The following protocols provide a detailed, step-by-step guide for this evaluation.

In Vitro Enzyme Inhibition Assay: Stopped-Flow CO₂ Hydration Method

This is the gold-standard method for determining the kinetic parameters of CA inhibition. It directly measures the catalytic hydration of CO₂.

Principle: The hydration of CO₂ produces protons, leading to a decrease in the pH of a buffered solution. The rate of this pH change is monitored using a pH indicator in a stopped-flow spectrophotometer. The presence of a CA inhibitor will slow down this reaction.

Protocol:

  • Reagent Preparation:

    • Buffer: 20 mM HEPES or Tris, pH 7.5.

    • pH Indicator: 0.1 mM of a suitable indicator (e.g., phenol red).

    • Enzyme Solution: Purified recombinant human carbonic anhydrase isoforms (e.g., hCA I, II, IX, and XII) at a final concentration of 1-10 µM.

    • Substrate Solution: CO₂-saturated water, prepared by bubbling CO₂ gas through chilled, deionized water.

    • Inhibitor Stock Solutions: Prepare 10 mM stock solutions of this compound and the comparator inhibitors in DMSO. Create a dilution series for each inhibitor.

  • Stopped-Flow Measurement:

    • Equilibrate the enzyme and buffer/indicator solutions to the desired temperature (typically 4°C or 25°C).

    • In the stopped-flow instrument, rapidly mix the enzyme solution (containing the inhibitor at various concentrations) with the CO₂-saturated water.

    • Monitor the change in absorbance of the pH indicator over time at its λmax.

  • Data Analysis:

    • Calculate the initial rates of reaction from the linear phase of the kinetic traces.

    • Determine the IC₅₀ value for each inhibitor by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [S]/Km), where [S] is the substrate concentration and Km is the Michaelis-Menten constant for the enzyme.[11][12]

Caption: Workflow for the stopped-flow CO₂ hydration assay.

In Vitro Enzyme Inhibition Assay: p-Nitrophenyl Acetate (p-NPA) Hydrolysis Assay

This is a colorimetric, high-throughput-compatible assay that measures the esterase activity of carbonic anhydrase.

Principle: Carbonic anhydrase can hydrolyze the colorless substrate p-nitrophenyl acetate (p-NPA) to the yellow-colored product p-nitrophenol (p-NP). The rate of p-NP formation is monitored spectrophotometrically at 405 nm.[1]

Protocol:

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl, pH 7.5.

    • Enzyme Working Solution: Dilute purified hCA isoforms in cold Assay Buffer.

    • Substrate Stock Solution: 3 mM p-NPA in acetonitrile or DMSO.

    • Inhibitor Solutions: Prepare a dilution series of the test and known inhibitors.

  • Assay Procedure (96-well plate format):

    • Add Assay Buffer, inhibitor solution (or DMSO for control), and enzyme solution to each well.

    • Pre-incubate for 10-15 minutes at room temperature to allow for enzyme-inhibitor binding.

    • Initiate the reaction by adding the p-NPA substrate solution.

    • Immediately measure the absorbance at 405 nm in kinetic mode for 10-30 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (ΔAbs/min) for each well.

    • Determine the percentage of inhibition for each inhibitor concentration.

    • Calculate IC₅₀ and Ki values as described for the stopped-flow assay.

pNPA_Assay_Workflow Reagent_Prep Reagent Preparation (Buffer, Enzyme, p-NPA, Inhibitors) Plate_Setup Plate Setup in 96-well Plate (Controls and Test Compounds) Reagent_Prep->Plate_Setup Preincubation Enzyme-Inhibitor Pre-incubation (10-15 min at RT) Plate_Setup->Preincubation Reaction_Start Reaction Initiation (Addition of p-NPA Substrate) Preincubation->Reaction_Start Kinetic_Read Kinetic Measurement (Absorbance at 405 nm) Reaction_Start->Kinetic_Read Data_Analysis Data Analysis (% Inhibition, IC50, Ki) Kinetic_Read->Data_Analysis

Caption: Workflow for the p-NPA hydrolysis assay.

Cell-Based Assay: Cytotoxicity in Cancer Cell Lines

This assay assesses the effect of the inhibitors on the viability of cancer cells, particularly those that overexpress specific CA isoforms.

Principle: The viability of cancer cells is measured after treatment with the inhibitors. A compound that effectively inhibits a CA isoform crucial for cancer cell survival will lead to a decrease in cell viability.

Protocol:

  • Cell Culture:

    • Use cancer cell lines known to express high levels of specific CA isoforms (e.g., HeLa or HT-29 for CA IX).

    • For assays targeting hypoxia-induced CAs like CA IX, culture the cells under hypoxic conditions (e.g., 1% O₂) for 24-48 hours prior to and during the experiment.[6][7]

  • Treatment:

    • Seed the cells in 96-well plates and allow them to adhere.

    • Treat the cells with a range of concentrations of this compound and the comparator inhibitors for 24, 48, or 72 hours.

  • Viability Assessment (e.g., using Acridine Orange/Ethidium Bromide Staining):

    • After treatment, wash the cells with PBS.

    • Stain the cells with a mixture of acridine orange (stains all cells) and ethidium bromide (stains cells with compromised membranes).[5]

    • Visualize the cells under a fluorescence microscope and quantify the number of live, apoptotic, and necrotic cells.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment condition.

    • Determine the IC₅₀ value for each compound, representing the concentration that causes 50% inhibition of cell growth.

Comparative Data Summary

The following tables present hypothetical data to illustrate the expected outcomes of the benchmarking experiments.

Table 1: In Vitro Inhibition of Carbonic Anhydrase Isoforms (Ki, nM)

CompoundhCA IhCA IIhCA IXhCA XII
This compound5,2001502580
Acetazolamide25012255.8
Dorzolamide2,8000.9544.2
Brinzolamide3,8003.1495.2
Topiramate25,0002001,500800

Table 2: Cytotoxicity in HeLa Cells under Hypoxic Conditions (IC₅₀, µM)

Compound24 hours48 hours72 hours
This compound855028
Acetazolamide>1009570
Dorzolamide>100>100>100
Brinzolamide>100>100>100
Topiramate>100>100>100

Discussion and Interpretation of Results

The hypothetical data suggest that this compound is a potent inhibitor of carbonic anhydrases, with a notable selectivity for the tumor-associated isoform CA IX over the ubiquitous cytosolic isoforms CA I and CA II. This selectivity is a desirable characteristic for a potential anticancer agent, as it may minimize off-target effects.

Compared to the established inhibitor Acetazolamide, this compound shows a similar potency against CA IX but a significantly lower affinity for CA I and a slightly lower affinity for CA II. This improved selectivity profile is a key advantage. Dorzolamide and Brinzolamide, while potent CA II inhibitors, are less effective against CA IX in this hypothetical scenario. Topiramate, as expected, is a weak inhibitor across all tested isoforms.

The cell-based cytotoxicity data corroborate the in vitro findings. Under hypoxic conditions, where HeLa cells are expected to upregulate CA IX, this compound demonstrates a dose- and time-dependent cytotoxic effect. In contrast, the other inhibitors, with the exception of Acetazolamide at higher concentrations and longer incubation times, show limited cytotoxicity. This suggests that the inhibition of CA IX by this compound is a key driver of its anticancer activity in this cell line.

Signaling Pathway Context

The inhibition of CA IX in the tumor microenvironment has significant downstream effects on cancer cell signaling and survival.

CAIX_Signaling_Pathway Hypoxia Hypoxia HIF1a HIF-1α Stabilization Hypoxia->HIF1a CAIX_Expression CAIX Gene Transcription and Protein Expression HIF1a->CAIX_Expression CAIX_Activity Extracellular CAIX Activity (CO2 + H2O <=> H+ + HCO3-) CAIX_Expression->CAIX_Activity pHe_Acidification Extracellular Acidification (Low pHe) CAIX_Activity->pHe_Acidification pHi_Regulation Intracellular pH Regulation (Slightly Alkaline pHi) CAIX_Activity->pHi_Regulation Apoptosis Apoptosis and Reduced Cell Proliferation pHe_Acidification->Apoptosis Reversal of Acidic Microenvironment pHi_Regulation->Apoptosis Disruption of pH Homeostasis Inhibitor This compound Inhibition Inhibition Inhibitor->Inhibition Inhibition->CAIX_Activity

Sources

Safety Operating Guide

A Guide to the Safe Disposal of Methyl 2-[(phenylsulfonyl)amino]benzoate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Understanding the Hazard Profile

  • Acute Toxicity: May be harmful if swallowed or inhaled.

  • Skin and Eye Irritation: Likely to cause skin and serious eye irritation.

  • Respiratory Irritation: May cause respiratory irritation.

The phenylsulfonyl moiety is a common feature in sulfonamide compounds, which are known to be biologically active and can be persistent in the environment if not disposed of correctly[2]. Benzoate esters, while generally less hazardous, can still pose risks, and their disposal is regulated[3]. Therefore, it is imperative to treat Methyl 2-[(phenylsulfonyl)amino]benzoate as a hazardous chemical for disposal purposes.

Table 1: Hazard Profile of Structurally Related Compounds

CompoundCAS NumberKey Hazards
Methyl 2-(((aminocarbonyl)amino)sulfonyl)benzoate95473-30-6Harmful if swallowed or inhaled, skin/eye irritant, respiratory irritant[1]
Methyl Benzoate93-58-3Harmful if swallowed, suspected of damaging fertility or the unborn child, harmful to aquatic life
Benzenesulfonyl chloride98-09-9Reacts with water, causes severe skin burns and eye damage[4]

The Disposal Decision Workflow

Proper disposal is a systematic process that begins with waste characterization and ends with documented, compliant removal. The following workflow provides a logical progression for managing this compound waste.

DisposalWorkflow Disposal Decision Workflow for this compound A Waste Generation (Pure compound, contaminated materials, solutions) B Hazard Assessment (Review this guide and any available institutional data) A->B C Segregation (Isolate from incompatible materials) B->C D Waste Characterization (Solid vs. Liquid, concentration) C->D E Containerization (Use compatible, sealed, and labeled containers) D->E F Temporary Storage (Designated, well-ventilated area) E->F G Consult EHS (Contact Environmental Health & Safety Officer) F->G H Arrange for Licensed Disposal (Use a certified hazardous waste contractor) G->H I Documentation (Maintain records of disposal) H->I

Caption: A step-by-step workflow for the safe disposal of this compound waste.

Step-by-Step Disposal Protocol

This protocol is designed to provide clear, actionable steps for the disposal of both small (lab-scale) and larger quantities of this compound waste.

Part A: Immediate Handling and Segregation
  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including nitrile gloves, safety glasses, and a laboratory coat, when handling this compound or its waste[5].

  • Work in a Ventilated Area: All handling of the compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood[5].

  • Segregation at the Source:

    • Do not mix this compound waste with other waste streams, especially incompatible materials such as strong oxidizing agents or bases[6].

    • Establish separate, clearly labeled waste containers for solid and liquid waste containing this compound.

Part B: Waste Containerization and Labeling
  • Container Selection:

    • Use chemically resistant containers, such as high-density polyethylene (HDPE) or glass, for collecting waste[7].

    • Ensure containers have secure, leak-proof lids[7].

  • Labeling:

    • Immediately label the waste container with the following information:

      • "Hazardous Waste"

      • "this compound"

      • The approximate concentration and composition of the waste.

      • The date of accumulation.

      • The name of the generating researcher or lab.

    • Use clear, indelible ink.

Part C: Disposal Procedures

For Small Quantities (e.g., < 50 mL of solution or a few grams of solid):

  • Solid Waste:

    • Carefully sweep solid material onto paper and place it in the designated solid hazardous waste container[5].

    • Contaminated items such as weighing paper, gloves, and pipette tips should also be placed in this container.

  • Liquid Waste:

    • If in an organic solvent, collect in a designated "Non-halogenated Organic Solvent Waste" container that is compatible with the solvent used[8].

    • Do not dispose of this compound down the drain. This is strictly prohibited for most organic and hazardous wastes to prevent environmental contamination[9].

For Larger Quantities:

  • Containment:

    • For liquid spills or larger volumes of liquid waste, absorb the material onto an inert absorbent such as vermiculite, perlite, or cat litter[5].

    • Carefully scoop the absorbed material into a designated hazardous waste container.

  • Licensed Disposal:

    • All quantities of this waste must be disposed of through a licensed hazardous waste contractor[10].

    • Contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup and disposal. They will have established procedures and approved vendors.

Regulatory and Compliance Considerations

The disposal of chemical waste is governed by stringent federal and local regulations. In the United States, the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) provides the framework for hazardous waste management[6].

  • Waste Determination: It is the generator's responsibility to determine if a waste is hazardous[7]. Given the characteristics of this compound, it should be managed as hazardous waste.

  • "Cradle to Grave" Responsibility: The generator of the waste is legally responsible for it from its creation to its ultimate disposal[7]. This underscores the importance of using a reputable, licensed disposal company.

  • Local Regulations: State and local regulations may be more stringent than federal laws. Always consult your local EHS office for specific requirements in your area.

Environmental Fate and the Importance of Proper Disposal

Sulfonamide-containing compounds can persist in the environment and have been detected in various water sources[2][11]. Their presence is a concern due to the potential for antibiotic resistance and unknown long-term ecological effects. Benzoic acid and its derivatives can also contribute to aquatic pollution if improperly disposed of[3].

Biodegradation of sulfonamides in the environment is a slow process, and their transformation products can also be of environmental concern[12]. Therefore, the primary goal of proper disposal is to prevent the release of this compound into the environment. High-temperature incineration by a licensed facility is the preferred method of disposal for many organic chemical wastes, as it ensures complete destruction of the compound[13].

By adhering to these procedures, you contribute to a safer laboratory environment and the protection of our ecosystem.

References

  • AERU. (n.d.). Methyl 2-((aminosulfonyl)methyl)-benzoate (Ref: IN N5297). Pesticide Properties DataBase. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 185403, Methyl 2-(((aminocarbonyl)amino)sulfonyl)benzoate. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Sustainable Recycling of Benzoic Acid Production Waste: Green and Highly Efficient Methods To Separate and Recover High Value-Added Conjugated Aromatic Compounds from Industrial Residues. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]

  • National Institutes of Health. (2021, May 7). Environmental Concentrations of Sulfonamides Can Alter Bacterial Structure and Induce Diatom Deformities in Freshwater Biofilm Communities. Retrieved from [Link]

  • Hazardous Waste Experts. (2021, April 6). How Do You Dispose of Organic Solvents?. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6102684, 5-Methyl-2-((phenylsulfonyl)amino)benzoic acid. Retrieved from [Link]

  • Chemtalk. (n.d.). Ester Disposal. Retrieved from [Link]

  • National Institutes of Health. (2023, June 15). Environmental fate of sulfonated-PCBs: Soil partitioning properties, bioaccumulation, persistence, and mobility. Retrieved from [Link]

  • Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals. Retrieved from [Link]

  • ACS Publications. (n.d.). Trace Determination of Macrolide and Sulfonamide Antimicrobials, a Human Sulfonamide Metabolite, and Trimethoprim in Wastewater Using Liquid Chromatography Coupled to Electrospray Tandem Mass Spectrometry. Retrieved from [Link]

  • ResearchGate. (2025, November 4). Determination of perfluoroalkyl sulfonyl fluorides in environmental water and soil around an abandoned manufactory. Retrieved from [Link]

  • Michigan Technological University. (n.d.). Hazardous Waste Disposal Procedures. Retrieved from [Link]

  • Wikipedia. (n.d.). Benzenesulfonyl chloride. Retrieved from [Link]

  • Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. Retrieved from [Link]

  • ResearchGate. (2013, May 25). Organic solvents disposal strategies?. Retrieved from [Link]

  • EPA NEPIC. (n.d.). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. Retrieved from [Link]

  • WASH in Health Care Facilities. (n.d.). LABORATORY WASTE MANAGEMENT GUIDELINES. Retrieved from [Link]

  • Google Patents. (n.d.). ES2380693T3 - Procedure for the preparation of esters of benzoic acid.
  • National Institutes of Health. (2017, April 12). Degradation of Methyl 2-Aminobenzoate (Methyl Anthranilate) by H₂O₂/UV: Effect of Inorganic Anions and Derived Radicals. Retrieved from [Link]

  • ACS Publications. (2026, January 9). Serendipity-Driven Telescoped Synthesis of 2-Aryl Glycidic Esters from Aldehydes. Retrieved from [Link]

  • I.R.I.S. (2023, February 13). Biotic transformation products of sulfonamides in environmental water samples. Retrieved from [https://www.iris.unina.it/retrieve/handle/11588/1127051/270417/Molecules 2023, 28, 1899.pdf]([Link] 2023, 28, 1899.pdf)

  • National Institutes of Health. (n.d.). Environmental fate and global distribution of polychlorinated biphenyls. Retrieved from [Link]

  • ResearchGate. (2025, August 7). (PDF) Assessment of methyl 2-({[(4,6-dimethoxypyrimidin-2-yl)carbamoyl] sulfamoyl}methyl)benzoate through biotic and abiotic degradation modes. Retrieved from [Link]

Sources

Essential Safety and Logistical Guide for Handling Methyl 2-[(phenylsulfonyl)amino]benzoate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the date of this publication, a comprehensive, publicly available Safety Data Sheet (SDS) for Methyl 2-[(phenylsulfonyl)amino]benzoate (CAS No. 10038-81-0) could not be located. The following guidance is synthesized from safety data for structurally similar compounds, including Methyl 2-(aminosulfonyl)benzoate, and established best practices for handling chemical reagents in a laboratory setting. This guide should be used as a supplementary resource to your institution's safety protocols and a thorough risk assessment should be conducted prior to handling this compound.

Understanding the Hazards: A Precautionary Overview

Assumed Hazard Classifications:

Hazard ClassCategoryGHS Hazard Statement
Skin IrritationCategory 2H315: Causes skin irritation
Eye IrritationCategory 2AH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation

This table is based on the hazard profile of the structurally similar compound, Methyl 2-(aminosulfonyl)benzoate.[1]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential to minimize exposure risk when handling this compound. The following recommendations are based on the potential for skin, eye, and respiratory irritation.

PPE ComponentSpecificationRationale
Eye and Face Protection Chemical safety goggles and a face shield.Protects against splashes and airborne particles that could cause serious eye irritation.
Hand Protection Nitrile gloves (minimum thickness of 0.11 mm).Provides a barrier against skin contact. Double-gloving is recommended, especially during weighing and transfer operations.
Body Protection A lab coat worn over full-length pants and closed-toe shoes.Prevents incidental skin contact with the compound.
Respiratory Protection A NIOSH-approved N95 respirator or higher.Recommended, particularly when handling the powder outside of a certified chemical fume hood, to prevent respiratory tract irritation.

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational workflow is critical for minimizing the risk of exposure and contamination.

Preparation and Weighing
  • Designated Work Area: All handling of solid this compound should be conducted in a designated area, preferably within a certified chemical fume hood to control airborne particles.

  • Pre-weighing Checks: Before weighing, ensure all necessary PPE is correctly donned. Prepare all required equipment (spatulas, weigh boats, etc.) to minimize movement and potential for spills.

  • Weighing Procedure:

    • Tare the balance with a clean weigh boat.

    • Carefully transfer the desired amount of the compound using a clean spatula. Avoid creating dust clouds.

    • Once the desired weight is achieved, securely close the primary container.

    • Clean the spatula and any contaminated surfaces with an appropriate solvent (e.g., 70% ethanol) and dispose of the cleaning materials as hazardous waste.

Dissolution and Use in Experiments
  • Solvent Addition: Add the solvent to the vessel containing the weighed this compound slowly and carefully to avoid splashing.

  • Mixing: Use a magnetic stirrer or gentle agitation to dissolve the compound. Avoid vigorous shaking that could create aerosols.

  • Reaction Setup: All subsequent experimental steps should be performed in a well-ventilated area, ideally within a chemical fume hood.

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure laboratory safety.

  • Waste Segregation:

    • Solid Waste: Unused or expired this compound, as well as any grossly contaminated items (e.g., weigh boats, gloves, paper towels), should be collected in a clearly labeled, sealed hazardous waste container.

    • Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.

  • Container Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Disposal Protocol: All chemical waste must be disposed of through your institution's Environmental Health and Safety (EHS) office.[1] Do not pour any solutions containing this compound down the drain.[1]

Emergency Procedures: Be Prepared

In the event of an exposure or spill, immediate and appropriate action is critical.

IncidentFirst Aid and Spill Response
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[1]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Minor Spill (Solid) Wearing appropriate PPE, gently cover the spill with a damp paper towel to avoid raising dust. Carefully scoop the material into a labeled hazardous waste container. Clean the area with an appropriate solvent and dispose of all cleaning materials as hazardous waste.
Major Spill Evacuate the immediate area and alert your laboratory supervisor and institutional EHS.

Visualizing the Workflow

The following diagram outlines the key stages of safely handling this compound, from preparation to disposal.

SafeHandlingWorkflow cluster_prep Preparation & Weighing cluster_exp Experimental Use cluster_disposal Waste Disposal Prep Don PPE Weigh Weigh Compound in Fume Hood Prep->Weigh Proceed with caution Dissolve Dissolve in Solvent Weigh->Dissolve Transfer carefully Experiment Conduct Experiment Dissolve->Experiment Segregate Segregate Waste Experiment->Segregate Collect all waste Dispose Dispose via EHS Segregate->Dispose

Caption: Workflow for the safe handling of this compound.

References

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-[(phenylsulfonyl)amino]benzoate
Reactant of Route 2
Reactant of Route 2
Methyl 2-[(phenylsulfonyl)amino]benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.